(Bromomethyl)chlorodimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bromomethyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrClSi/c1-6(2,5)3-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURZYXCQQWBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066075 | |
| Record name | Silane, (bromomethyl)chlorodimethyl- | |
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Molecular Weight |
187.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | (Bromomethyl)dimethylchlorosilane | |
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CAS No. |
16532-02-8 | |
| Record name | (Bromomethyl)chlorodimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16532-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (Bromomethyl)chlorodimethylsilane | |
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| Record name | Silane, (bromomethyl)chlorodimethyl- | |
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| Record name | Silane, (bromomethyl)chlorodimethyl- | |
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| Record name | (bromomethyl)chlorodimethylsilane | |
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| Record name | (BROMOMETHYL)CHLORODIMETHYLSILANE | |
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Foundational & Exploratory
(Bromomethyl)chlorodimethylsilane: A Bifunctional Reagent for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(Bromomethyl)chlorodimethylsilane (BMCS) is a versatile bifunctional organosilicon compound that offers a unique combination of reactive sites for complex organic synthesis. Possessing both a labile silicon-chlorine bond and a reactive carbon-bromine bond, it serves as a valuable reagent for the introduction of a protected hydroxymethyl group equivalent, the formation of functionalized silyl ethers, and the construction of silicon-containing tethers. This guide provides a comprehensive overview of the core physical and chemical properties of BMCS, delves into its distinct reactivity, presents a detailed experimental protocol for its application in alcohol protection, and outlines the critical safety and handling procedures required for its use.
Introduction: The Strategic Advantage of Bifunctionality
In the landscape of multi-step organic synthesis, reagents that offer orthogonal reactivity are of paramount importance. This compound, with its distinct Si-Cl and C-Br moieties, epitomizes such a tool. The significant difference in reactivity between these two functional groups allows for sequential, selective transformations. Typically, the highly electrophilic and moisture-sensitive Si-Cl bond undergoes rapid reaction with nucleophiles such as alcohols to form stable silyl ethers. This initial reaction leaves the less reactive C-Br bond untouched, available for subsequent carbon-carbon or carbon-heteroatom bond formation via nucleophilic substitution or metal-catalyzed coupling reactions. This inherent chemoselectivity makes BMCS a powerful strategic component in the synthesis of complex molecules, polymers, and functionalized materials.[1]
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in experimental design. BMCS is a colorless to pale yellow liquid that is highly sensitive to moisture.[1][2] Its key physical and chemical identifiers are summarized in Table 1.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16532-02-8 | [1][3] |
| Molecular Formula | C₃H₈BrClSi | [1][3] |
| Molecular Weight | 187.54 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 130-131 °C at 740-760 mmHg | [1] |
| Density | 1.375 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.465 | [1] |
| Melting Point | < 0 °C | [4] |
| Flash Point | 41 °C | [4] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers: the silicon atom of the chlorosilane and the carbon atom of the bromomethyl group.
Reaction at the Si-Cl Bond: Silyl Ether Formation
The primary and most rapid reaction of BMCS involves the nucleophilic attack at the electrophilic silicon atom. The Si-Cl bond is highly polarized and susceptible to cleavage by a wide range of nucleophiles, most commonly alcohols. This reaction is the basis for using BMCS as a protecting group for hydroxyl functionalities.
The mechanism proceeds via an SN2-like pathway at the silicon center.[5] An amine base, such as triethylamine or imidazole, is typically employed to deprotonate the alcohol, forming a more potent nucleophilic alkoxide. This alkoxide then attacks the silicon atom, displacing the chloride ion. The base simultaneously neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[5] The resulting (bromomethyl)dimethylsilyl ether is stable under many reaction conditions, yet the bromomethyl handle remains available for further functionalization.
The workflow for this initial silylation step can be visualized as follows:
Caption: General workflow for the silylation of an alcohol using BMCS.
Reaction at the C-Br Bond: Post-Silylation Functionalization
Once the hydroxyl group is protected as the (bromomethyl)dimethylsilyl ether, the bromomethyl moiety serves as a versatile electrophilic handle. The C-Br bond is significantly weaker and less polar than the Si-Cl bond, rendering it less reactive.[6][7] This allows for its participation in a secondary reaction phase, typically requiring more forcing conditions or specific catalysts.
Common transformations involving the C-Br bond include:
-
Nucleophilic Substitution: Reaction with nucleophiles like cyanides, azides, or thiolates to introduce new functional groups.
-
Grignard Reagent Formation: Formation of a Grignard reagent, which can then be used in subsequent reactions with electrophiles like aldehydes or ketones.
-
Wittig Reaction Precursor: Conversion to a phosphonium salt, followed by deprotonation to form a Wittig reagent for olefination reactions.
This two-stage reactivity is illustrated in the logical diagram below:
Caption: Sequential reactivity of this compound.
Experimental Protocol: Protection of a Primary Alcohol
This section provides a representative, field-proven protocol for the protection of a primary alcohol using this compound. The principles described are broadly applicable, though minor adjustments to stoichiometry, temperature, and reaction time may be necessary for different substrates.
Objective: To synthesize a (bromomethyl)dimethylsilyl ether from a primary alcohol (e.g., 1-octanol) in high yield.
Materials:
-
1-Octanol
-
This compound (BMCS)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alcohol (e.g., 1-octanol, 1.30 g, 10.0 mmol, 1.0 equiv.) and anhydrous DCM (50 mL).
-
Addition of Base: Add freshly distilled triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of BMCS: Add this compound (2.06 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 10 minutes via a syringe. A white precipitate (triethylammonium chloride) will form immediately.
-
Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent potential side reactions. The use of a slight excess of BMCS and base ensures complete consumption of the starting alcohol.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Self-Validating System: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
-
-
Workup - Quenching and Extraction:
-
Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Causality Insight: The NaHCO₃ wash neutralizes any remaining HCl and quenches unreacted BMCS. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (bromomethyl)dimethylsilyl ether.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Flammability: BMCS is a flammable liquid and vapor.[8] It should be kept away from heat, sparks, open flames, and other ignition sources.
-
Corrosivity: The compound is highly corrosive and causes severe skin burns and eye damage.[8] It reacts with moisture in the air or on skin to release hydrochloric acid (HCl), which is the primary cause of its corrosive nature.[9]
-
Handling: Always handle BMCS in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8]
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[1]
Conclusion
This compound is a powerful and strategic reagent for organic synthesis, offering chemists a reliable method for the protection of alcohols while simultaneously installing a handle for further molecular elaboration. Its well-defined, sequential reactivity allows for complex synthetic planning and execution. By understanding its physical properties, appreciating the mechanistic basis of its bifunctionality, and adhering to strict safety protocols, researchers can effectively leverage this versatile compound to advance programs in drug discovery, materials science, and chemical biology.
References
-
Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane. Retrieved from [Link]
-
NIST. (2025). Silane, (bromomethyl)chlorodimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Gelest. (2016). SAFETY DATA SHEET: BROMOMETHYLDIMETHYLCHLOROSILANE. Retrieved from [Link]
Sources
- 1. One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 8. cheserv12.uwaterloo.ca [cheserv12.uwaterloo.ca]
- 9. rsc.org [rsc.org]
(Bromomethyl)chlorodimethylsilane chemical structure and bonding
An In-Depth Technical Guide to (Bromomethyl)chlorodimethylsilane: Structure, Bonding, and Synthetic Utility
Abstract
This compound (CAS No. 16532-02-8), a bifunctional organosilane, serves as a versatile building block in advanced organic synthesis and materials science.[1] Its unique molecular architecture, featuring two distinct reactive centers—a labile silicon-chlorine bond and a carbon-bromine bond—allows for orthogonal chemical transformations. This guide provides a comprehensive analysis of its molecular structure, conformational dynamics, and bonding characteristics, grounded in spectroscopic studies and computational chemistry. We further detail its synthesis, spectroscopic signature, and core reactivity. A field-proven protocol for the silylation of primary alcohols is presented, illustrating its practical application as a hydroxyl protecting group, a critical operation in pharmaceutical development. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of halomethylsilanes in complex molecular design.
Molecular Structure and Bonding
This compound, with the chemical formula C₃H₈BrClSi, possesses a central silicon atom adopting a distorted tetrahedral geometry.[2][3] The silicon is covalently bonded to two methyl groups, a chlorine atom, and a bromomethyl moiety. The inherent polarity of the Si-Cl bond and the presence of the electron-withdrawing bromomethyl group significantly influence the molecule's electronic structure and reactivity.
Conformational Analysis: Rotational Isomerism
A key structural feature of this compound is the existence of rotational isomers, or conformers, arising from restricted rotation around the Si-C bond of the bromomethyl group. Vibrational spectroscopy (Infrared and Raman) combined with ab initio calculations has shown that the compound exists as a mixture of anti and gauche conformers in the liquid and vapor phases.[2]
-
The anti conformer , where the C-Br bond is positioned opposite to the Si-Cl bond, is calculated to be the lower energy, more stable form. It is the exclusive conformer present in the crystalline state.
-
The gauche conformer is slightly higher in energy.
Computational studies indicate that while these two conformers are distinct energetically, the variations in their respective bond lengths and angles are negligible.[2] This conformational dynamic is a critical consideration in mechanistic studies and predictive modeling of its reactivity.
Caption: Conformational isomers of this compound.
Bond Properties
The bonding framework is characterized by standard single covalent bonds. The Si-Cl bond is highly polarized and represents the most reactive site for nucleophilic attack. The C-Br bond is a typical haloalkane bond, susceptible to nucleophilic substitution or radical reactions under appropriate conditions. The two methyl groups are relatively inert but contribute to the steric profile of the molecule.
Physicochemical and Spectroscopic Data
The physical properties and key identifiers of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 16532-02-8 | [2] |
| Molecular Formula | C₃H₈BrClSi | [2] |
| Molecular Weight | 187.54 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 130-131 °C | [1] |
| Density | 1.375 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.465 | [1] |
| SMILES | C(Cl)CBr | [3] |
Spectroscopic Signature
Accurate characterization is essential for verifying purity and confirming reaction outcomes. While experimental spectra for this specific molecule are not widely published, its signature can be reliably predicted based on data from closely related analogs and fundamental spectroscopic principles.
¹H NMR (Predicted):
-
δ ~2.9-3.1 ppm (singlet, 2H): Protons of the bromomethyl group (-CH₂Br). The chemical shift is significantly downfield due to the strong deshielding effects of both the adjacent bromine atom and the silicon atom.
-
δ ~0.6-0.8 ppm (singlet, 6H): Protons of the two equivalent methyl groups (-Si(CH₃)₂). These protons are in a shielded environment, appearing upfield as is characteristic for methyl groups attached to silicon.
¹³C NMR (Predicted):
-
δ ~25-30 ppm: Carbon of the bromomethyl group (-CH₂Br). Its chemical shift is influenced by the attached bromine and silicon atoms.
-
δ ~2-5 ppm: Carbons of the two equivalent methyl groups (-Si(CH₃)₂). These carbons are highly shielded.
FTIR (Predicted Key Peaks):
-
2960-2970 cm⁻¹: C-H asymmetric stretching (methyl groups).
-
1260-1270 cm⁻¹: CH₃ symmetric deformation (umbrella mode) in Si-CH₃. This is a highly characteristic peak for methylsilanes.
-
~800 cm⁻¹: Si-C stretching and CH₃ rocking in Si-(CH₃)₂.
-
600-700 cm⁻¹: C-Br stretching.
-
470-550 cm⁻¹: Si-Cl stretching.
Synthesis of Halomethyl Chlorosilanes
The synthesis of halomethylsilanes often involves the free-radical halogenation of a corresponding methylchlorosilane. The synthesis of the closely related analog, chloro(chloromethyl)dimethylsilane, provides an authoritative template for this class of compounds.
Rationale: This method utilizes a common, scalable industrial precursor (dichlorodimethylsilane) and a standard radical initiator. The reaction conditions are optimized to favor mono-halogenation and minimize the formation of di- and tri-halogenated byproducts, which can be difficult to separate due to close boiling points. The choice of initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is critical for controlling the reaction rate and yield.
Caption: Workflow for synthesis of a halomethyl chlorosilane.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its dual reactivity. The Si-Cl bond is the primary site for nucleophilic substitution, making it an excellent reagent for introducing the dimethylsilyl group onto substrates.
Silylation of Alcohols: A Protection Strategy
In multi-step synthesis, particularly in drug development, the temporary protection of hydroxyl groups is a fundamental strategy.[4] Chlorosilanes react readily with alcohols in the presence of a non-nucleophilic base to form stable silyl ethers, effectively masking the alcohol's reactivity.[5]
Mechanism of Silylation: The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. A base, typically a tertiary amine like triethylamine or a nitrogen-containing heterocycle like imidazole or pyridine, is essential.[2][5]
Causality of Base Selection:
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from catalyzing undesired side reactions, such as the cleavage of the newly formed silyl ether.[5]
-
Activation: Imidazole and pyridine can act as nucleophilic catalysts. They react with the chlorosilane to form a highly reactive silylimidazolium or silylpyridinium intermediate. This intermediate is much more susceptible to attack by the alcohol than the original chlorosilane, thereby accelerating the reaction.[2][6]
Caption: Generalized mechanism for alcohol silylation.
Field-Proven Protocol: Protection of a Primary Alcohol
This protocol describes a self-validating system for the protection of a primary alcohol (e.g., 1-butanol) using this compound. The progress can be easily monitored by Thin Layer Chromatography (TLC), and the purification is straightforward. This methodology is adapted from standard procedures for silyl ether formation.[5]
Materials and Equipment
-
This compound (1.1 eq)
-
1-Butanol (1.0 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar), TLC plates, separatory funnel, rotary evaporator.
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Charging: To the flask, add 1-butanol (1.0 eq) and imidazole (2.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.5 M concentration relative to the alcohol).
-
Expertise Note: Imidazole is used in excess to ensure complete scavenging of HCl and to act as a nucleophilic catalyst. Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.
-
-
Silylation: Cool the solution to 0 °C using an ice-water bath. Slowly add this compound (1.1 eq) dropwise via syringe. A white precipitate (imidazolium hydrochloride) will form.
-
Trustworthiness: Slow, dropwise addition at 0 °C is crucial to control the exotherm of the reaction and prevent potential side reactions.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol spot and the appearance of a new, less polar product spot (the silyl ether).
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. This step neutralizes any remaining acidic species and quenches the reaction.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.
-
Expertise Note: Diethyl ether is chosen for its low boiling point and good solubility of the silyl ether product, while the inorganic salts remain in the aqueous phase.
-
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Flammability: It is a flammable liquid and vapor.[5] Keep away from heat, sparks, and open flames.
-
Corrosivity: The compound reacts with water or moisture in the air to release corrosive hydrogen chloride gas. It causes severe skin burns and serious eye damage.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[5]
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Conclusion
This compound is a powerful and versatile reagent whose utility is derived directly from its unique molecular structure. The presence of two distinct, orthogonally reactive functional groups—the Si-Cl and C-Br bonds—provides synthetic chemists with a flexible tool for complex molecular engineering. A thorough understanding of its conformational behavior, reactivity, and handling requirements, as detailed in this guide, is paramount for its successful and safe implementation in research and development, particularly within the pharmaceutical industry.
References
-
Jensen, H.M., Klaeboe, P., Guirgis, G.A., Aleksa, V., Nielsen, C.J., & Durig, J.R. (1997). The vibrational spectra and conformers of chloromethyl dimethyl chlorosilane. Journal of Molecular Structure, 410-411, 483-488. ([Link])
-
U.S. Environmental Protection Agency. (2023). Silane, (bromomethyl)chlorodimethyl-. Substance Details - SRS. ([Link])
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 85476. ([Link])
-
National Institute of Standards and Technology. (n.d.). Silane, (bromomethyl)chlorodimethyl-. NIST Chemistry WebBook. ([Link])
-
Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane. Hazardous Agents. ([Link])
-
Gelest, Inc. (2016). BROMOMETHYLDIMETHYLCHLOROSILANE - Safety Data Sheet. Gelest. ([Link])
-
Singh, A., Pande, R., & Gupta, V.D. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section A, 33(3), 244-247. ([Link])
-
Mastryukov, V. S., et al. (1997). The Conformers of Bromomethyl Dimethyl Chlorosilane Studied by Vibrational Spectroscopy and ab initio Methods. ResearchGate. ([Link])
-
ReMaster, M. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Mastering Organic Chemistry. ([Link])
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver. ([Link])
-
Kocienski, P. (n.d.). Protecting Groups. University of Leeds. ([Link])
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- 2. researchgate.net [researchgate.net]
- 3. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic data (NMR, IR, MS) of (Bromomethyl)chlorodimethylsilane
An In-depth Technical Guide to the Spectroscopic Characterization of (Bromomethyl)chlorodimethylsilane
Introduction: The Analytical Imperative for a Bifunctional Reagent
This compound (CAS No. 16532-02-8) is a pivotal reagent in modern synthetic chemistry, valued for its dual reactivity.[1] The molecule, with the formula C₃H₈BrClSi, incorporates two distinct reactive sites: a labile silicon-chlorine bond susceptible to nucleophilic attack and a bromomethyl group that serves as a versatile carbon electrophile. This unique bifunctionality makes it an essential building block in organosilicon chemistry, particularly for introducing the dimethylsilylmethylene moiety in the synthesis of complex molecules, polymers, and for surface modification.[1]
Given its high reactivity and moisture sensitivity, rigorous and unambiguous characterization is not merely a procedural formality but a critical necessity for ensuring reaction success and reproducibility. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. The discussion moves beyond a simple recitation of data, delving into the structural origins of spectral features and outlining field-proven protocols for sample handling and data acquisition.
Master Workflow for Spectroscopic Analysis
The analysis of a reactive compound like this compound demands a systematic workflow that preserves sample integrity. The primary challenge is its hydrolytic instability due to the Si-Cl bond. All operations must be conducted under an inert atmosphere.
Caption: Master workflow for the analysis of reactive organosilanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for confirming the molecular structure of this compound. The simplicity of the spectrum is a direct reflection of the molecule's symmetry.
Data Summary
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ¹H | CDCl₃ | 2.65 ppm | Singlet | 2H | Si-CH₂ -Br |
| 0.58 ppm | Singlet | 6H | Si-(CH₃ )₂ | ||
| ¹³C | CDCl₃ | 16.47 ppm | - | - | Si-C H₂-Br |
| 0.27 ppm | - | - | Si-(C H₃)₂ | ||
| Data sourced from the Encyclopedia of Reagents for Organic Synthesis.[2][3] |
Interpretation and Mechanistic Insights
-
¹H NMR: The proton spectrum displays two sharp singlets, confirming the C₂ symmetry of the two methyl groups and the isolated nature of the bromomethyl protons.
-
Si-(CH₃)₂ at 0.58 ppm: The significant shielding (upfield shift) of the methyl protons is characteristic of protons attached to silicon. Silicon is less electronegative than carbon, leading to higher electron density around the adjacent protons.
-
Si-CH₂-Br at 2.65 ppm: This downfield shift, relative to the methyl groups, is a direct consequence of the powerful deshielding effect of the adjacent bromine atom. The electronegativity of bromine withdraws electron density from the methylene group, exposing the protons to a greater effective magnetic field.
-
-
¹³C NMR: The carbon spectrum corroborates the proton data.
-
Si-(CH₃)₂ at 0.27 ppm: The methyl carbons are highly shielded, appearing far upfield, which is a hallmark of alkyl groups bonded to silicon.
-
Si-CH₂-Br at 16.47 ppm: The carbon of the bromomethyl group is significantly deshielded by the attached bromine, resulting in a downfield shift of approximately 16 ppm relative to the methyl carbons.
-
Experimental Protocol (NMR)
The hygroscopic nature of the Si-Cl bond necessitates rigorous exclusion of atmospheric moisture during sample preparation.
-
Solvent Preparation: Use a high-purity deuterated solvent (e.g., CDCl₃) from a freshly opened ampoule. For ultimate dryness, the solvent can be stored over activated 3 Å molecular sieves for at least 12 hours prior to use.[4]
-
Glassware: Ensure the NMR tube and cap are scrupulously clean and oven-dried at >120°C for several hours, then cooled in a desiccator.
-
Sample Preparation (Inert Atmosphere):
-
Glovebox Method: Perform all manipulations inside a nitrogen or argon-filled glovebox. Add ~0.6 mL of the dried deuterated solvent to a clean vial. Using a microliter syringe, add 5-10 µL of this compound. Mix, then transfer the solution to the NMR tube using a filter pipette to remove any particulate matter.[5]
-
Schlenk Line Method: If a glovebox is unavailable, add the solvent to an oven-dried NMR tube sealed with a rubber septum. Purge the tube with dry argon or nitrogen. Using a gas-tight syringe, carefully withdraw the required amount of the silane from its source container and inject it into the NMR tube through the septum.
-
-
Data Acquisition: Acquire the spectrum immediately. Use of a J-Young valve NMR tube is recommended for long-term storage or multi-day experiments.
Infrared (IR) Spectroscopy
FTIR spectroscopy serves as a rapid and effective tool for identifying key functional groups and providing deeper insight into the compound's conformational isomerism.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Proposed Assignment |
| 2978 | Weak | C-H Asymmetric Stretch (in -CH₃ and -CH₂) |
| 1392 | Weak | CH₃ Symmetric Bending (Umbrella) |
| 1264 | Medium | CH₃ Symmetric Bending (on Si) |
| 822 | Strong | Si-(CH₃)₂ Rocking and Si-C Stretch |
| Vapor phase data sourced from the Encyclopedia of Reagents for Organic Synthesis.[2][3] General assignments are supported by established organosilicon correlation charts.[2][6] |
Interpretation and Conformational Analysis
The key value of IR is in confirming the presence of the Si-(CH₃)₂ moiety and the alkyl halide group.
-
Si-C Vibrations: The strong absorption around 822 cm⁻¹ and the medium band at 1264 cm⁻¹ are highly characteristic of the dimethylsilyl group. The Si-C stretching and CH₃ rocking modes are coupled, giving rise to these intense, reliable absorptions.[6]
-
C-H Vibrations: The C-H stretching and bending vibrations are consistent with a saturated alkyl structure.
A crucial insight from vibrational spectroscopy is that this compound exists as a mixture of anti and gauche conformers in the liquid and gas phases due to restricted rotation around the Si-C bond.[6] Upon crystallization, the spectra simplify as the molecules adopt the lower-energy anti conformation, causing bands associated with the gauche conformer to vanish.[6] This phenomenon is a powerful illustration of how vibrational spectroscopy can probe subtle structural dynamics.
Caption: Anti and gauche conformers of this compound.
Experimental Protocol (FTIR)
-
Technique Selection: For a volatile, air-sensitive liquid, Attenuated Total Reflectance (ATR) is often less practical than a sealed transmission cell. A demountable liquid cell with IR-transparent windows (e.g., KBr or NaCl) is ideal.
-
Sample Preparation:
-
Inside a glovebox or dry bag, place one drop of the neat liquid onto one of the salt plates.
-
Place the second plate on top and give a slight twist to ensure an even, bubble-free film.
-
Quickly assemble the cell holder and mount it in the spectrometer to minimize atmospheric exposure.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean cell first.
-
Collect the sample spectrum. The final spectrum is automatically ratioed against the background.
-
Scan over the mid-IR range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through controlled fragmentation. For this compound, the isotopic signatures of both chlorine and bromine create a uniquely complex and identifiable molecular ion cluster.
Predicted Isotopic Pattern and Fragmentation
Molecular Ion (M⁺˙): The molecular weight is 187.54 g/mol .[1][10] The molecular ion region will exhibit a characteristic cluster of peaks due to the isotopes:
-
m/z 186: C₃H₈⁷⁹Br³⁵ClSi
-
m/z 188: C₃H₈⁸¹Br³⁵ClSi and C₃H₈⁷⁹Br³⁷ClSi
-
m/z 190: C₃H₈⁸¹Br³⁷ClSi
The relative intensities of this cluster provide a definitive fingerprint for the presence of one Br and one Cl atom.
Key Fragmentation Pathways:
-
α-Cleavage (Loss of •CH₃): This is a very favorable fragmentation for organosilanes, leading to a stabilized silylium ion.
-
Halogen Loss: Cleavage of the Si-Cl or C-Br bond.
-
Loss of Bromomethyl Radical: Cleavage of the Si-C bond.
Caption: Predicted ESI-MS fragmentation of this compound.
Predicted Data Summary
| m/z (Isotopologue Base) | Ion Formula | Fragmentation Event | Significance |
| 186 / 188 / 190 | [C₃H₈BrClSi]⁺˙ | Molecular Ion (M⁺˙) | Confirms MW and elemental composition (Br, Cl) |
| 171 / 173 / 175 | [C₂H₅BrClSi]⁺ | Loss of •CH₃ | Base Peak Candidate. Highly characteristic of methylsilanes. |
| 151 / 153 | [C₃H₈BrSi]⁺ | Loss of •Cl | Confirms presence of Chlorine. |
| 93 / 95 | [(CH₃)₂SiCl]⁺ | Loss of •CH₂Br | Indicates the dimethylchlorosilyl moiety. |
Experimental Protocol (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this volatile compound.
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the silane in a dry, inert, volatile solvent like hexane or heptane.[10][11] Preparation should be done in a glovebox to prevent hydrolysis before injection.
-
GC Conditions:
-
Injector: Use a split/splitless inlet, typically at 250°C.
-
Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to ~250°C to ensure good separation from any impurities or solvent front.
-
-
MS Conditions:
-
Ionization: Standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a range from m/z 40 to 250 to capture all relevant parent and fragment ions.
-
Source/Transfer Line Temp: Maintain at ~250°C.[12]
-
Conclusion
The spectroscopic characterization of this compound is a clear illustration of applied chemical principles. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, with chemical shifts that are readily explained by the electronegativity of neighboring atoms. FTIR spectroscopy confirms the key functional groups and, more subtly, reveals the compound's conformational flexibility in fluid phases. Finally, mass spectrometry provides an unambiguous confirmation of molecular weight and elemental composition through its unique and complex isotopic cluster, while its fragmentation pattern corroborates the structure deduced from NMR. Together, these techniques provide a comprehensive and self-validating analytical package, ensuring the identity, purity, and structural integrity of this vital synthetic reagent.
References
-
ResearchGate. (2009). The Conformers of Bromomethyl Dimethyl Chlorosilane Studied by Vibrational Spectroscopy and ab initio Methods. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2007). e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2007). Synthesis of unsymmetrical ansa-fluorenyl metallocenes. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Silane, (bromomethyl)chlorodimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Silane, (bromomethyl)chlorodimethyl-. Retrieved January 14, 2026, from [Link]
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Separations. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2015). How can we take the NMR of a moisture sensitive compound? Retrieved January 14, 2026, from [Link]
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Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved January 14, 2026, from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 14, 2026, from [Link]
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Gelest. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved January 14, 2026, from [Link]
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PubMed. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved January 14, 2026, from [Link]
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YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved January 14, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
University of Nottingham. (n.d.). NMR Sample Preparation. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to (Bromomethyl)chlorodimethylsilane (CAS 16532-02-8): Properties, Reactivity, and Applications
This guide provides an in-depth technical overview of (Bromomethyl)chlorodimethylsilane, a bifunctional organosilicon reagent of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven experimental insights, and ground all claims in authoritative sources.
Introduction: A Reagent of Dual Functionality
This compound, often abbreviated as BMDMCS, is a versatile synthetic intermediate valued for its unique bifunctional nature.[1] It possesses two distinct reactive centers: a labile silicon-chlorine (Si-Cl) bond and a reactive carbon-bromine (C-Br) bond. This duality allows for a stepwise or orthogonal functionalization strategy, making it a powerful tool for introducing a dimethylsilyl tether that contains a handle for further chemical elaboration. Its applications span from the synthesis of complex organic molecules in pharmaceuticals to the creation of advanced silicone polymers and surface modifiers.[1][2]
Physicochemical Properties and Specifications
A clear understanding of a reagent's physical properties is foundational to its effective use in the laboratory. BMDMCS is a colorless to pale yellow liquid that is highly reactive with moisture.[1] Key quantitative data are summarized in Table 1 for ease of reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16532-02-8 | [1] |
| Molecular Formula | C₃H₈BrClSi | [1] |
| Molecular Weight | 187.54 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 130-135 °C at 740-760 mmHg | [1][3] |
| Density | 1.375 - 1.39 g/cm³ at 20°C | [1][3] |
| Refractive Index (n²⁰/D) | 1.465 - 1.470 | [1][3] |
| Purity (typical) | ≥95% (GC) | [3] |
Reactivity Profile and Mechanistic Considerations
The synthetic utility of BMDMCS stems from the differential reactivity of its Si-Cl and C-Br bonds. A scientist's ability to control which site reacts is key to its successful application.
-
The Silicon-Chlorine Bond: The Si-Cl bond is highly electrophilic and susceptible to nucleophilic attack, particularly by heteroatoms like oxygen. This is the basis for its primary use in forming silyl ethers from alcohols. Crucially, this reaction is readily hydrolyzed by water, liberating corrosive hydrogen chloride (HCl) gas.[4] This dictates that all manipulations must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent reagent decomposition and hazardous off-gassing.
-
The Carbon-Bromine Bond: The bromomethyl group (-CH₂Br) behaves as a typical primary alkyl halide. It is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiolates, carbanions). This reactivity is generally orthogonal to the Si-Cl bond's reaction with alcohols under basic conditions, allowing for the initial formation of a silyl ether linkage, followed by a subsequent functionalization at the bromomethyl position.
The diagram below illustrates these two primary reaction pathways.
Caption: Experimental workflow for the silylation of an alcohol using BMDMCS.
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a positive pressure of argon, add the alcohol substrate (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add this compound (1.1 eq) dropwise via a gas-tight syringe over 5-10 minutes. Maintain the temperature below 5 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alcohol is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (bromomethyl)dimethylsilyl ether.
-
Characterization of the Product Silyl Ether
-
¹H NMR Spectroscopy: The resulting product will have characteristic signals. Expect a singlet for the two methyl groups attached to the silicon, typically appearing far upfield between δ 0.1-0.5 ppm. A second, sharp singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) should appear downfield, generally in the range of δ 2.5-3.0 ppm, shifted from the typical range for alkyl bromides due to the adjacent silicon atom.
-
IR Spectroscopy: Key stretches to identify include the C-Br stretch, which typically appears as a medium to strong band in the fingerprint region between 690-515 cm⁻¹. [5]You will also observe strong bands for Si-CH₃ symmetric and asymmetric stretching around 1250 cm⁻¹ and 840-800 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol (typically ~3300 cm⁻¹) is a key indicator of reaction completion.
Safety and Hazard Management
This compound is a hazardous chemical that must be handled with appropriate precautions. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage upon contact. [4]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable Liquids | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | H318: Causes serious eye damage |
| Source: Gelest, Inc. Safety Data Sheet | |
| [4]*** |
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles and face shield | Protects against splashes of the corrosive liquid. [4] |
| Hand | Chemical-resistant gloves (e.g., butyl rubber, Viton®) | Prevents skin contact and severe burns. [4] |
| Body | Flame-retardant lab coat and protective clothing | Protects against splashes and fire hazards. [4] |
| Respiratory | Use only in a chemical fume hood. NIOSH-certified respirator if ventilation is inadequate. | Prevents inhalation of corrosive vapors (HCl) released upon contact with moisture. [4] |
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention. [2]* Spill Response: Evacuate the area. Remove all ignition sources. Absorb the spill with a non-combustible, inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Do not use water. [6]
Conclusion
This compound is more than a simple silylating agent; it is a strategic tool for complex molecular construction. Its dual reactivity, when properly understood and controlled, provides a reliable method for protecting hydroxyl groups while simultaneously installing a versatile electrophilic center for subsequent synthetic transformations. Adherence to strict anhydrous handling protocols and safety precautions is paramount to leveraging the full potential of this powerful reagent in research and development.
References
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Cheméo. Chemical Properties of Silane, (bromomethyl)chlorodimethyl- (CAS 16532-02-8). [Link]
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Organic Syntheses. PREPARATION OF METHYLENE BIS(OXY-p-PHENYLENE)BIS-DIPHENYLARSINE. Org. Synth. 1963, 43, 65. [Link]
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LookChem. Cas 16532-02-8, BROMOMETHYLDIMETHYLCHLOROSILANE. [Link]
-
Gelest, Inc. SAFETY DATA SHEET: BROMOMETHYLDIMETHYLCHLOROSILANE. [Link]
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ResearchGate. The Conformers of Bromomethyl Dimethyl Chlorosilane Studied by Vibrational Spectroscopy and ab initio Methods. [Link]
-
Haz-Map. (Bromomethyl)dimethylchlorosilane - Hazardous Agents. [Link]
-
U.S. Environmental Protection Agency. Silane, (bromomethyl)chlorodimethyl- - Substance Details. [Link]
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Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
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Solubility of (Bromomethyl)chlorodimethylsilane in organic solvents
An In-depth Technical Guide to the Solubility of (Bromomethyl)chlorodimethylsilane in Organic Solvents
Introduction
This compound (CAS No. 16532-02-8), often abbreviated as BMDMCS, is a bifunctional organosilicon compound of significant interest to researchers in organic synthesis, materials science, and drug development.[1][2] Its utility stems from two distinct reactive centers: a labile silicon-chlorine bond and a reactive carbon-bromine bond. This structure allows it to act as a versatile reagent for introducing the functional dimethylsilylmethyl group, serving as a protecting agent, a coupling agent, or a key intermediate in the synthesis of more complex molecules.[2][3]
However, the very reactivity that makes this compound so valuable also dictates its complex interactions with solvents. A simple query of "solubility" is insufficient; one must consider a spectrum of interactions ranging from complete miscibility to rapid, exothermic chemical reaction. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the solubility and reactivity of this compound in common organic solvents. It moves beyond simple data lists to explain the underlying chemical principles, offering field-proven insights into solvent selection and providing robust protocols for quantitative analysis.
Section 1: Physicochemical Properties and Reactivity Profile
A foundational understanding of the molecule's properties is essential for predicting its behavior. This compound is a colorless to pale yellow liquid with a characteristic sharp odor, largely due to its slow hydrolysis in moist air.[1][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16532-02-8 | [1][5][6] |
| Molecular Formula | C₃H₈BrClSi | [1][5] |
| Molecular Weight | 187.54 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 130-131 °C | [2] |
| Density | 1.375 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.465 | [2] |
The chemistry of BMDMCS is dominated by two key features:
-
The Si-Cl Bond: This bond is highly polarized and susceptible to nucleophilic attack. It reacts readily with protic sources, such as water and alcohols, to liberate hydrogen chloride (HCl).[4] This is not a dissolution process but a chemical transformation.
-
The C-Br Bond: The bromomethyl group behaves like a typical alkyl halide, capable of undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[1]
This dual reactivity means that the choice of solvent is paramount, as the solvent can be either an inert medium or an active participant in the reaction.
Section 2: Solubility Profile - A Dichotomy of Interaction
The interaction of this compound with a given solvent falls into one of two categories: reactive or inert. This distinction is the most critical factor in solvent selection.
Part A: Reactive Solvents (Protic Media)
In the presence of protic solvents, this compound does not dissolve in the traditional sense but undergoes solvolysis. These solvents contain acidic protons, typically in the form of O-H or N-H bonds.[8][9]
-
Water & Moisture: Reacts vigorously and exothermically with water and even atmospheric moisture to produce (bromomethyl)dimethylsilanol, which rapidly condenses to form 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane and HCl gas.[4] This reactivity necessitates handling and storage under a dry, inert atmosphere.[10][11]
-
Alcohols (e.g., Methanol, Ethanol): The reaction with alcohols is analogous to hydrolysis, yielding the corresponding (bromomethyl)dimethylalkoxysilane and HCl.[12][13] This process is often referred to as alcoholysis. Because of this reaction, alcohols are unsuitable as inert solvents for BMDMCS.
-
Primary & Secondary Amines: These also react with the Si-Cl bond to form silylamines.
Part B: Inert Solvents (Aprotic Media)
Aprotic solvents lack acidic protons and are therefore generally non-reactive towards the Si-Cl bond, allowing for true dissolution.[8] Solubility in these systems is governed by the principle of "like dissolves like," where polarity plays a key role.
Table 2: Solubility of this compound in Common Aprotic Organic Solvents
| Solvent Class | Examples | Polarity | Expected Solubility | Rationale & Causality |
| Nonpolar Aprotic | Hexane, Heptane, Toluene, Benzene | Nonpolar | Miscible | The dimethylsilyl group provides sufficient nonpolar character for miscibility with hydrocarbon solvents. Heptane is a common solvent for GC analysis of silanes, indicating good solubility.[14][15] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃), Carbon Tetrachloride | Weakly Polar | Miscible | Halogenated hydrocarbons are excellent solvents for other halogenated compounds due to similar intermolecular forces.[16] DCM is frequently used in reactions involving silyl halides.[17] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Borderline Polar | Miscible | Ethers are excellent general-purpose solvents for a wide range of organometallic and organosilicon reagents due to their ability to solvate via the ether oxygen without being reactive.[8][18] |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar | Highly Soluble / Miscible | The polar Si-Cl and C-Br bonds contribute to good solubility in polar aprotic media. Caution: While generally non-reactive, trace water in these hygroscopic solvents can cause slow decomposition. Furthermore, their high polarity can accelerate desired or undesired Sₙ2 reactions at the C-Br bond.[19] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar | Soluble (Use with Caution) | While soluble, chlorosilanes can potentially react with enolizable ketones, especially in the presence of acidic or basic impurities, leading to silyl enol ether formation.[20] Use as a reaction solvent should be carefully evaluated. |
Section 3: Practical Guidance for Solvent Selection
Choosing the correct solvent requires balancing solubility with the intended chemical transformation. The following decision-making framework can guide the researcher to an optimal choice.
Section 4: Experimental Determination of Solubility
While qualitative assessments are useful, quantitative data is often required for process development and kinetic studies. Gas Chromatography (GC) is a robust and widely used technique for the analysis of volatile silanes and is well-suited for determining the solubility of BMDMCS.[21][22]
Protocol: Quantitative Solubility Determination by GC with Internal Standard
This protocol provides a self-validating system for accurately measuring the concentration of BMDMCS in a saturated solution. The use of an internal standard corrects for variations in injection volume and detector response.
1. Materials and Instrumentation:
-
This compound (≥95% purity)[7]
-
Anhydrous Solvent of Interest (e.g., n-dodecane, toluene)
-
Internal Standard (IS): A non-reactive, stable compound with a distinct GC retention time (e.g., n-tetradecane or hexamethylbenzene).
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., stabilized trifluoropropyl methyl polysiloxane phase).[21]
-
Inert Atmosphere Equipment: Schlenk line or glovebox, nitrogen/argon gas.
-
Gas-tight syringes, volumetric flasks, and sealed vials.
2. Preparation of Calibration Standards:
-
Causality: A calibration curve is essential to correlate the GC peak area ratio with the actual concentration.
-
Under an inert atmosphere, prepare a stock solution of BMDMCS in the anhydrous solvent.
-
Prepare a separate stock solution of the Internal Standard (IS) in the same solvent.
-
Create a series of at least five calibration standards by accurately diluting the BMDMCS stock solution into volumetric flasks. To each flask, add a constant, known amount of the IS stock solution. This ensures the IS concentration is the same in every standard.
-
Analyze each standard by GC. Plot the ratio of the (Peak Area of BMDMCS / Peak Area of IS) on the y-axis versus the concentration of BMDMCS on the x-axis. Perform a linear regression to obtain the calibration curve equation (y = mx + c).
3. Preparation of the Saturated Solution:
-
In a sealed vial under an inert atmosphere, add the anhydrous solvent of interest.
-
Add an excess of BMDMCS to the solvent. "Excess" means enough solid/liquid solute remains undissolved after equilibration.
-
Stir the mixture vigorously at a constant, recorded temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Stop stirring and allow the undissolved BMDMCS to settle completely, leaving a clear supernatant.
4. Sample Analysis and Quantification:
-
Using a gas-tight syringe, carefully withdraw a known volume of the clear supernatant.
-
Accurately dilute this aliquot with the anhydrous solvent in a volumetric flask.
-
Add the same constant, known amount of the IS stock solution to the flask as was used for the calibration standards.
-
Analyze the final diluted sample by GC under the same conditions as the standards.
-
Determine the peak area ratio (BMDMCS/IS) from the resulting chromatogram.
-
Use the calibration curve equation to calculate the concentration of BMDMCS in the diluted sample.
-
Finally, account for the dilution factor to determine the original concentration in the saturated solution. This value represents the quantitative solubility at the specified temperature.
Section 5: Safety and Handling
Due to its reactivity and hazardous nature, this compound must be handled with stringent safety precautions.
-
Moisture Sensitivity: The compound reacts with moisture to release corrosive HCl gas.[4] Always handle under a dry, inert atmosphere (nitrogen or argon).[10][11]
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[23] Ingestion can cause severe damage.[10]
-
Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses or face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber) is mandatory.[4][23]
-
Fire Hazard: The compound is a flammable liquid and vapor.[4] Keep away from heat, sparks, and open flames. Use spark-proof tools and grounded equipment.[10][24]
Conclusion
The solubility of this compound is not a simple physical parameter but is intrinsically linked to its chemical reactivity. For protic solvents such as water and alcohols, the interaction is a rapid solvolysis reaction, making them unsuitable as inert media. In contrast, BMDMCS is highly soluble or miscible with a wide range of aprotic solvents, including hydrocarbons, chlorinated solvents, ethers, and polar aprotic systems. The optimal choice of solvent is therefore dictated by the specific requirements of the chemical process. By understanding the principles outlined in this guide and employing robust analytical methods like Gas Chromatography, researchers can confidently and safely utilize this versatile reagent to its full potential.
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Gelest. (2016, February 22). BROMOMETHYLDIMETHYLCHLOROSILANE Safety Data Sheet. Retrieved from [Link]
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Agilent. (n.d.). Select Silanes GC column. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from [Link]
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Vainiotalo, S., & Pfäffli, P. (1990). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. ResearchGate. Retrieved from [Link]
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Lin, M., Tesconi, M., & Tischler, M. (2009). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Silane, (bromomethyl)chlorodimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Al-Talla, Z. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Semantic Scholar. Retrieved from [Link]
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Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Silylation. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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The Bifunctional Workhorse: A Technical Guide to the Research Applications of (Bromomethyl)chlorodimethylsilane
Abstract
(Bromomethyl)chlorodimethylsilane (BCS) is a versatile bifunctional organosilane reagent that has carved a significant niche in modern chemical research. Its unique structure, possessing two distinct reactive sites—a labile silicon-chlorine bond and a reactive carbon-bromine bond—allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core applications of BCS, offering technical insights and field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into its critical roles as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS), a versatile protecting group for sensitive functionalities, a key building block in targeted organic synthesis, and a functional precursor in materials science. Each section is designed to not only provide step-by-step methodologies but also to illuminate the underlying chemical principles and the rationale behind experimental choices, ensuring a comprehensive understanding of this powerful synthetic tool.
Introduction: The Duality of Reactivity
This compound, with the chemical formula C₃H₈BrClSi, is a colorless to pale yellow liquid characterized by its dual reactivity.[1] The chlorodimethylsilyl group is readily susceptible to nucleophilic attack, making it an excellent moiety for silylation reactions, particularly for the derivatization of polar functional groups or the introduction of a protecting group.[2][3] Concurrently, the bromomethyl group provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as nucleophilic substitution and organometallic coupling.[4] This unique combination of reactive centers in a single molecule makes BCS a highly efficient and valuable reagent in the synthetic chemist's toolbox.
This guide will systematically unpack the key applications of BCS, providing both the "how" and the "why" for its use in various research contexts.
Enhancing Analytical Insight: Derivatization for GC-MS
In the realm of analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), the analysis of non-volatile or thermally labile compounds presents a significant challenge.[5][6] Derivatization, the chemical modification of an analyte to enhance its volatility and thermal stability, is a cornerstone of successful GC-MS analysis.[2][7] BCS serves as an effective silylating agent for this purpose, transforming polar functional groups into their corresponding dimethylsilyl derivatives.
The Silylation Mechanism: A Nucleophilic Substitution at Silicon
The derivatization process with BCS proceeds via a nucleophilic substitution reaction at the silicon atom. The lone pair of electrons from a heteroatom (typically oxygen in a hydroxyl or carboxyl group) attacks the electrophilic silicon center, leading to the displacement of the chloride ion. This reaction is often facilitated by a base to neutralize the generated hydrochloric acid.
Caption: General mechanism of alcohol derivatization using BCS.
Experimental Protocol: Derivatization of Steroids for GC-MS Analysis
The analysis of steroids in biological matrices is a common application where derivatization is essential.[5][6][8] The following protocol provides a robust method for the silylation of hydroxyl groups in steroids using a reagent mixture containing a silylating agent and a catalyst, which can be adapted for BCS.
Materials:
-
Steroid standard or extracted, dried sample residue
-
This compound (BCS)
-
Anhydrous Pyridine or other suitable aprotic solvent (e.g., Acetonitrile)
-
Internal Standard (e.g., d3-Testosterone)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the extracted steroid residue is completely dry, as moisture will react with the silylating agent. This can be achieved by drying under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a sealed vial, add 100 µL of anhydrous pyridine, followed by a molar excess of BCS. The exact amount of BCS should be optimized based on the concentration of the analyte.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 1 hour to ensure complete derivatization of all hydroxyl groups, including sterically hindered ones.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The presence of water will lead to the hydrolysis of BCS, reducing the derivatization efficiency.
-
Pyridine: Acts as a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Heating: Provides the necessary activation energy to overcome steric hindrance, especially for tertiary alcohols commonly found in steroids.
| Analyte Class | Functional Group | Typical Derivatization Conditions | Comments |
| Steroids | -OH | 60-70°C, 1 hr in Pyridine | Effective for primary, secondary, and tertiary alcohols. |
| Fatty Acids | -COOH | 60°C, 30 min in Acetonitrile with catalyst | Forms silyl esters, increasing volatility. |
| Phenols | -OH | Room Temp, 15-30 min in Pyridine | Generally more reactive than aliphatic alcohols. |
A Shield in Synthesis: BCS as a Protecting Group
In multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount.[9] Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and their stability under a range of reaction conditions, yet they can be readily cleaved when desired.[10] BCS can be employed to introduce the (bromomethyl)dimethylsilyl protecting group.
Synthesis of (Bromomethyl)dimethylsilyl Ethers
The formation of a (bromomethyl)dimethylsilyl ether follows the same fundamental silylation mechanism described for derivatization.
Caption: Workflow for using BCS as a protecting group.
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound (BCS)
-
Imidazole or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard work-up reagents (e.g., saturated aqueous NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the primary alcohol (1 equivalent) and imidazole (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of BCS: Cool the solution to 0°C in an ice bath. Add BCS (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Procedural Choices:
-
Imidazole/Triethylamine: A mild base is sufficient to catalyze the reaction and scavenge the generated HCl without causing side reactions.
-
Aprotic Solvent: DCM and THF are excellent solvents for this reaction and are unreactive towards the reagents.
-
Inert Atmosphere: Prevents the introduction of moisture.
A Building Block for Complexity: BCS in Organic Synthesis
The presence of the bromomethyl group in BCS opens up a vast landscape of synthetic possibilities, allowing for its use as a versatile building block.
Reactions with Organometallic Reagents
BCS readily reacts with organometallic reagents, such as Grignard and organolithium reagents, via nucleophilic substitution at the carbon-bromine bond. This allows for the introduction of the chlorodimethylsilylmethyl moiety onto a variety of organic frameworks.
Caption: Reaction of BCS with a Grignard reagent.
Synthesis of Functionalized Siloxanes and Polysiloxanes
The dual reactivity of BCS can be harnessed to synthesize functionalized siloxanes and polysiloxanes.[10][11] The chlorosilyl group can undergo hydrolysis and condensation to form a siloxane backbone, while the bromomethyl group remains available for further functionalization.[12][13]
Engineering Surfaces: BCS in Materials Science
The ability of BCS to react with surface hydroxyl groups makes it a valuable tool for the functionalization of inorganic substrates like silica and glass.[1][14] This surface modification can be used to alter the hydrophobicity, reactivity, and other properties of the material.
Protocol for the Surface Functionalization of Silica Gel
Materials:
-
Silica gel (activated by heating to >150°C under vacuum)
-
This compound (BCS)
-
Anhydrous toluene
-
Triethylamine
Procedure:
-
Activation of Silica: Activate the silica gel by heating to remove adsorbed water.
-
Reaction Slurry: Suspend the activated silica gel in anhydrous toluene under an inert atmosphere.
-
Addition of Reagents: Add triethylamine followed by the dropwise addition of BCS.
-
Reaction: Stir the slurry at room temperature or with gentle heating for several hours.
-
Washing: Filter the functionalized silica gel and wash extensively with toluene, followed by other organic solvents (e.g., DCM, methanol) to remove unreacted reagents and byproducts.
-
Drying: Dry the functionalized silica gel under vacuum.
The resulting silica surface will be functionalized with (bromomethyl)dimethylsilyl groups, which can then be used for further chemical modifications, such as in solid-phase synthesis or chromatography.
Conclusion
This compound is a powerful and versatile reagent with a broad spectrum of applications in research. Its bifunctional nature allows for a wide range of chemical transformations, from enhancing the analyzability of complex molecules in GC-MS to serving as a key building block in the synthesis of novel organic compounds and functional materials. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of BCS in their own work. As with any reactive chemical, appropriate safety precautions should always be taken when handling BCS.
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ResearchGate. (2015). Comparison of silylating reagents in derivatization reactions of sedative-hypnotic drugs prior to fast gas chromatography-mass spectrometry. Retrieved from [Link]
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ResearchGate. (2026). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Retrieved from [Link]
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Zhang, J., et al. (2020). Functional polysiloxanes: a novel synthesis method and hydrophilic applications. New Journal of Chemistry, 44(1), 123-130. Retrieved from [Link]
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Lin, V. S. Y., et al. (2001). Direct Method for Surface Silyl Functionalization of Mesoporous Silica. Langmuir, 17(20), 6017-6022. Retrieved from [Link]
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ResearchGate. (2026). Synthesis of functionalized polysiloxanes. Retrieved from [Link]
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Getty, P. T. (2022). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. (Doctoral dissertation). Retrieved from [Link]
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Pérez-Gómez, A., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2517-2535. Retrieved from [Link]
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National Taiwan University. (n.d.). Direct Method for Surface Silyl Functionalization of Mesoporous Silica. Retrieved from [Link]
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MDPI. (2021). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Polymers, 13(16), 2686. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Functionalized (Poly)Siloxanes via Iron‐Catalyzed C–H Bond Alkylation with Polar Olefins. Retrieved from [Link]
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AWS. (n.d.). Surface Functionalization of Silica by Si-H Activation of Hydrosilanes. Retrieved from [Link]
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ACS Publications. (1995). Radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers. Regio-, chemo- and stereoselectivity. The Journal of Organic Chemistry, 60(16), 5104-5114. Retrieved from [Link]
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PubMed. (2001). Direct method for surface silyl functionalization of mesoporous silica. Retrieved from [Link]
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ResearchGate. (2018). Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers. Retrieved from [Link]
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NIH. (2014). Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
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ResearchGate. (2026). Quantitative NMR in Analytical Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
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NIH. (2012). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Retrieved from [Link]
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Sci-Hub. (1987). ChemInform Abstract: Reaction of Dimethyl(chloromethyl)chlorosilane with Trimethylsilyl Derivatives of 1‐Phenyl‐2‐acetyl and 1‐Phenyl‐2‐trifluoroacetylhydrazines. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of (Bromomethyl)chlorodimethylsilane
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and reactive properties of (Bromomethyl)chlorodimethylsilane (CAS No. 16532-02-8). It is intended for researchers, chemists, and drug development professionals who utilize this versatile organosilicon compound in their work. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory.
Understanding the Reagent: Profile and Inherent Risks
This compound, also known as BMDMCS, is a bifunctional organosilane widely employed in organic synthesis.[1][2] Its utility stems from the presence of two reactive centers: a labile silicon-chlorine bond and a reactive bromomethyl group, allowing for sequential and site-selective functionalization.[1] However, these same properties necessitate stringent handling precautions.
The primary hazards associated with this compound are its flammability and corrosivity.[3][4] The compound is a flammable liquid and vapor, and it reacts with water and moisture in the air to liberate hydrogen chloride (HCl) gas.[4] This reaction is the root cause of its severe corrosive effects on skin, eyes, and the respiratory tract.[4][5]
Key Physicochemical and Hazard Data
| Property | Value | Source(s) |
| CAS Number | 16532-02-8 | [2][3][6] |
| Molecular Formula | C₃H₈BrClSi | [1][2][3] |
| Molecular Weight | 187.54 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 130-131 °C | [1][3][7] |
| Density | 1.375 g/cm³ | [1][7] |
| Flash Point | 41 °C | [7][8] |
| UN Number | 2986 | [3] |
| Hazard Class | 8 (Corrosive), Subsidiary Risk 3 (Flammable) | [3] |
| Packing Group | II | [3] |
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a multi-layered approach to safety is imperative, beginning with robust engineering controls and followed by appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] This is critical to prevent the accumulation of flammable vapors and to contain any release of HCl gas. The fume hood sash should be kept as low as possible during operations. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[4][9]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is crucial to prevent contact with this corrosive substance. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a full face shield in conjunction with safety goggles is strongly recommended.[3][4] Contact lenses should not be worn.[4]
-
Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[4] It is critical to inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal technique to avoid skin contact.[3]
-
Skin and Body Protection: A flame-resistant lab coat is necessary. For larger quantities or procedures with a higher risk of splashing, a complete chemical-resistant suit should be worn.[3][4]
-
Respiratory Protection: If there is a risk of inhalation, such as in the case of a spill or inadequate ventilation, a NIOSH-approved respirator with a combination organic vapor/acid gas cartridge is required.[4]
Caption: A typical experimental workflow for using this compound.
Waste Disposal
All waste containing this compound must be treated as hazardous. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. [3]Contact a licensed professional waste disposal service. [3][10]Do not dispose of it down the drain. [3]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to mitigating harm.
Spills and Leaks
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area. 2. Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors. 3. Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces). [4][9]4. Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal using non-sparking tools. [3][4]6. Decontamination: Clean the spill area thoroughly.
Exposure Protocols
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [3][9]* Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [3][4]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3][9]
Caption: Emergency response flowchart for spills and personnel exposure.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand the utmost respect and care. By understanding its reactivity, implementing robust engineering controls, consistently using the correct PPE, and adhering to established standard operating procedures, researchers can safely harness its synthetic potential. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
- Chem-Impex. (n.d.). This compound.
- Gelest, Inc. (2016, February 22). SAFETY DATA SHEET: BROMOMETHYLDIMETHYLCHLOROSILANE.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET: this compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Chlorodimethylsilane.
-
Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane. Retrieved from [Link]
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- Fisher Scientific. (2010, August 31). SAFETY DATA SHEET: Chloro(chloromethyl)dimethylsilane.
-
U.S. Environmental Protection Agency. (n.d.). Silane, (bromomethyl)chlorodimethyl-. Retrieved from [Link]
- Capot Chemical. (2025, October 26). MSDS of (4-Bromobutyl)chlorodimethylsilane.
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. gelest.com [gelest.com]
- 5. (Bromomethyl)dimethylchlorosilane - Hazardous Agents | Haz-Map [haz-map.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
Methodological & Application
Application Note: Derivatization of Alcohols with (Bromomethyl)chlorodimethylsilane for Enhanced GC-MS Analysis
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the derivatization of alcohols using (Bromomethyl)chlorodimethylsilane (BMCS) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization converts polar hydroxyl groups into less polar, more volatile bromomethyl-dimethylsilyl (BMDMS) ethers. This transformation improves chromatographic peak shape, enhances thermal stability, and introduces a unique isotopic signature due to the bromine atom, facilitating confident identification and selective detection. This application note is intended for researchers, scientists, and drug development professionals seeking to improve the GC-MS analysis of alcohols, steroids, and other hydroxyl-containing compounds.
Introduction: The Rationale for Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of molecules containing polar functional groups, such as alcohols, presents significant challenges. The hydrogen-bonding capacity of the hydroxyl group leads to poor chromatographic performance, including peak tailing, reduced sensitivity, and potential thermal degradation in the high-temperature environment of the GC inlet and column.[1]
Derivatization is a chemical modification process that addresses these issues by converting the polar functional group into a less polar, more volatile, and more thermally stable moiety.[1] Silylation, the replacement of an active hydrogen with an alkylsilyl group, is the most prevalent derivatization technique for GC analysis.[2] The resulting silyl ethers exhibit significantly improved chromatographic behavior.[2]
While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used, specialized silylating agents can offer unique advantages. This compound (BMCS) is one such reagent. The resulting BMDMS ethers not only benefit from increased volatility but also carry a bromine atom. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) produces a distinctive M/M+2 signature in the mass spectrum, providing a powerful tool for unambiguous identification of the derivatized analyte, especially in complex matrices.
The BMCS Derivatization Reaction
Reaction Mechanism
The derivatization of an alcohol with this compound is a nucleophilic substitution reaction at the silicon atom. The lone pair of electrons on the oxygen of the alcohol's hydroxyl group attacks the electrophilic silicon atom of BMCS. This is followed by the elimination of a chloride ion. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[2][3]
The causality for using a base is twofold: it deprotonates a portion of the alcohol, increasing its nucleophilicity, and it scavenges the HCl generated, preventing the reverse reaction and potential acid-catalyzed side reactions. A catalyst like 4-(Dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction, particularly for sterically hindered alcohols.
Visualization of the Reaction
Caption: Reaction of an alcohol with BMCS to form a BMDMS ether.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific alcohol and sample matrix. It is imperative that all glassware is thoroughly dried and reagents are anhydrous, as chlorosilanes react vigorously with water.[4]
Materials and Reagents
-
Alcohol sample or standard
-
This compound (BMCS), ≥97% purity
-
Anhydrous Pyridine (or Triethylamine), derivatization grade
-
Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile, or Toluene), derivatization grade
-
4-(Dimethylamino)pyridine (DMAP) (Optional, as catalyst)
-
Nitrogen gas, high purity
-
Autosampler vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh approximately 0.5-1.0 mg of the alcohol-containing sample or standard into a clean, dry 2 mL autosampler vial.
-
If the sample is in solution, transfer an aliquot containing a similar amount of analyte and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all traces of water.
-
-
Reagent Addition:
-
Add 200 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine acts as both a solvent and an acid scavenger.
-
(Optional) For sterically hindered alcohols, add a catalytic amount of DMAP (e.g., 0.1 mg).
-
Carefully add 50 µL of BMCS to the vial. This represents a significant molar excess to drive the reaction to completion.
-
Caution: BMCS is corrosive and moisture-sensitive. This step must be performed in a fume hood.
-
-
Reaction:
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60-70°C for 45 minutes using a heating block. Reaction time and temperature are critical parameters that may need optimization. For primary alcohols, a shorter time or lower temperature may suffice, while tertiary or hindered alcohols may require more forcing conditions.[2]
-
-
Sample for GC-MS:
-
Cool the reaction vial to room temperature.
-
The reaction mixture can often be injected directly into the GC-MS system.
-
Alternatively, if the sample is concentrated or if non-volatile matrix components are present, a liquid-liquid extraction can be performed. Add 500 µL of hexane and 500 µL of water, vortex, and centrifuge. The upper organic layer containing the derivatized alcohol can then be transferred to a clean vial for analysis.
-
Workflow Visualization
Caption: Step-by-step workflow for BMCS derivatization.
GC-MS Analysis and Expected Fragmentation
GC-MS Parameters
The following parameters provide a starting point for analysis. Optimization is recommended.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar or mid-polar column is suitable for the separation of the less polar silyl ether derivatives. |
| Injector Temp. | 250 - 280 °C | Ensures efficient volatilization of the derivative without thermal degradation. |
| Oven Program | Initial: 80°C, hold 2 min. Ramp: 10-15°C/min to 300°C. Hold: 5 min. | This general-purpose program should be optimized based on the volatility of the specific derivatives. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and structural analysis. |
| Scan Range | 50 - 550 m/z | A broad range to capture the molecular ion and key fragment ions. |
Mass Spectral Fragmentation of BMDMS Ethers
The mass spectrum of a BMDMS ether is expected to be highly informative. Key fragmentation pathways include:
-
Molecular Ion (M+•): The molecular ion peak should be observable, though its intensity may vary. Crucially, it will appear as a doublet with a 1:1 intensity ratio, separated by 2 m/z units, due to the natural abundance of the 79Br and 81Br isotopes. This is a definitive indicator of a bromine-containing compound.
-
Loss of a Methyl Group ([M-15]+): A common fragmentation for dimethylsilyl compounds is the loss of a methyl radical (•CH3) to form a stable [M-15]+ ion. This is often a prominent peak in the spectrum.
-
Loss of the Bromomethyl Group ([M-123/125]+): Cleavage of the Si-CH2Br bond can lead to the loss of a bromomethyl radical (•CH2Br), resulting in an [M-123]+ or [M-125]+ ion.
-
Alpha-Cleavage: The most characteristic fragmentation is often alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom of the original alcohol. This provides structural information about the alcohol's carbon skeleton.
-
Bromine-Containing Fragments: Ions containing the bromomethyl-dimethylsilyl moiety, such as (CH₃)₂SiCH₂Br⁺ at m/z 167/169, may also be observed.
Troubleshooting and Method Validation
| Problem | Potential Cause | Suggested Solution |
| No or Low Product Yield | Presence of moisture; Insufficient reaction time/temperature. | Ensure all reagents, solvents, and glassware are anhydrous. Increase reaction time and/or temperature. Use a fresh bottle of BMCS. |
| Poor Peak Shape (Tailing) | Active sites in the GC system; Incomplete derivatization. | Use a fresh, deactivated GC liner. Ensure the derivatization reaction has gone to completion by optimizing conditions. |
| Multiple Peaks per Analyte | Incomplete derivatization; Side reactions. | Optimize reagent ratio, time, and temperature. Ensure proper sample work-up if necessary to remove byproducts. |
For quantitative analysis, it is essential to validate the method. This includes assessing linearity by creating a calibration curve with derivatized standards, determining the limit of detection (LOD) and limit of quantification (LOQ), and evaluating precision and accuracy using quality control samples.
Conclusion
Derivatization of alcohols with this compound is a promising technique for enhancing GC-MS analysis. The formation of BMDMS ethers improves analyte volatility and thermal stability, leading to better chromatography. Furthermore, the introduction of a bromine atom provides a powerful diagnostic tool for mass spectral identification. The detailed protocol and guidelines presented in this application note offer a solid foundation for researchers to implement this method for the qualitative and quantitative analysis of a wide range of hydroxyl-containing compounds.
References
- Bogen, S., Journet, M., & Malacria, M. (1994). Radical Cyclization of Bromomethyldimethylsilyl Propargyl Ethers; a General Method for the Stereoselective Synthesis of Variousl. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 24(7), 1215-1227.
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
- Nakao, Y., et al. (2005). Direct chlorination of alcohols with chlorodimethylsilane catalyzed by a gallium trichloride/tartrate system under neutral conditions. Organic & Biomolecular Chemistry, 3(16), 2945-2947.
-
OpenStax. (n.d.). 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
ResearchGate. (2000). GC DERIVATIZATION REAGENT PROCEDURES. Available at: [Link]
- Rohrbaugh, D. K., & Sarver, E. W. (1998). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilanefor enhanced detection by gas chromatography-mass spectrometry.
Sources
Protocol for the Protection of Functional Groups Using (Bromomethyl)chlorodimethylsilane
Introduction: Unveiling the Versatility of (Bromomethyl)chlorodimethylsilane
In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection and application of protecting groups are paramount.[1][2] this compound (BCS) emerges as a distinctive and versatile reagent, offering a unique combination of a reactive silyl chloride for the protection of various nucleophilic functional groups and a bromomethyl moiety amenable to subsequent synthetic transformations. This dual functionality makes it a valuable tool for introducing a stable, yet readily cleavable, silyl ether, silyl amine, or silyl ester, while retaining a handle for further molecular elaboration.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a protecting group for alcohols, amines, and carboxylic acids. The protocols are designed to be self-validating, with an emphasis on the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Core Principles of Protection with this compound
The primary mode of action of BCS as a protecting group reagent involves the nucleophilic attack of a heteroatom (oxygen from an alcohol or carboxylic acid, or nitrogen from an amine) on the electrophilic silicon atom. This reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the functional group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[3]
The resulting bromomethyldimethylsilyl group imparts significant steric hindrance around the protected functionality, rendering it inert to a wide range of reaction conditions. The stability of the silyl ether linkage is a key feature, offering robust protection during subsequent synthetic steps.[4]
Part 1: Protection of Alcohols as Bromomethyldimethylsilyl Ethers
The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis.[5] The bromomethyldimethylsilyl ether offers a stable protecting group that can be selectively removed under specific conditions.
Reaction Mechanism: An SN2-like Pathway at Silicon
The formation of a bromomethyldimethylsilyl ether from an alcohol and this compound proceeds via an SN2-like mechanism at the silicon center.[3] The alcohol, activated by a base, acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group.
Sources
The Architect's Molecule: A Guide to (Bromomethyl)chlorodimethylsilane in Advanced Organosilicon Polymer Synthesis
Introduction: The Unique Duality of a Powerful Building Block
In the landscape of organosilicon polymer chemistry, precision and control are paramount. Researchers and materials scientists continually seek versatile molecular tools to construct polymers with tailored architectures and functionalities. (Bromomethyl)chlorodimethylsilane emerges as a uniquely powerful reagent, a molecular architect's tool, due to its dual reactivity. Possessing both a hydrolytically sensitive chloro group attached to the silicon atom and a reactive bromomethyl group, this compound serves as a critical linchpin in the synthesis of sophisticated organosilicon block and graft copolymers.[1]
This technical guide eschews a rigid, templated approach. Instead, it offers a deep dive into the strategic application of this compound, focusing on the underlying chemical principles that govern its use. We will explore its role in transforming simple polysiloxanes into complex macromolecular structures, primarily through its application in controlled/living polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This note is designed for researchers, scientists, and drug development professionals who aim to leverage the unique properties of silicones in advanced materials.
Core Principle: Bifunctionality for Sequential Polymerization
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The Si-Cl bond is readily susceptible to nucleophilic attack, particularly by species like silanols (-Si-OH), allowing for its covalent attachment to pre-existing silicone chains.[2] The C-Br bond, particularly the bromomethyl group, is an excellent initiator for controlled radical polymerizations, most notably ATRP.[3][4] This allows for a two-step synthetic strategy: first, the attachment of the initiator moiety to a silicone backbone, and second, the "grafting-from" or "growing-from" of a new polymer block.
Application I: Crafting Polysiloxane Macroinitiators for Atom Transfer Radical Polymerization (ATRP)
A primary application of this compound is the synthesis of polysiloxane macroinitiators for ATRP. ATRP is a controlled/living radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4] By anchoring an ATRP initiating site onto a polysiloxane chain, one can subsequently polymerize a wide range of vinyl monomers to create well-defined block and graft copolymers.[4][5][6]
Causality of Experimental Design
The synthesis of a polysiloxane-based ATRP macroinitiator involves the reaction of a silanol-terminated poly(dimethylsiloxane) (PDMS) with this compound. The silanol group, a common end-group for commercially available PDMS, acts as a nucleophile, attacking the electrophilic silicon atom of the this compound. This reaction forms a stable siloxane bond, covalently linking the latent ATRP initiator to the PDMS chain. A mild base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct, driving the reaction to completion.
The choice of a silanol-terminated PDMS is strategic. These polymers can be synthesized with good control over molecular weight and low polydispersity via anionic ring-opening polymerization of cyclic siloxanes like hexamethylcyclotrisiloxane (D3).[7][8] This control over the initial PDMS block is crucial for the synthesis of well-defined final block copolymers.
Experimental Workflow: Synthesis of a PDMS-Macroinitiator
Caption: Workflow for PDMS macroinitiator synthesis.
Protocol 1: Synthesis of a Poly(dimethylsiloxane) Macroinitiator for ATRP
Materials:
-
Silanol-terminated poly(dimethylsiloxane) (PDMS-OH, Mn = 5000 g/mol )
-
This compound
-
Anhydrous Toluene
-
Triethylamine (distilled)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Drying of PDMS: In a round-bottom flask, dissolve the silanol-terminated PDMS in anhydrous toluene and dry by azeotropic distillation. This step is critical as any residual water will react with the chlorosilane.
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the dried PDMS in fresh anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents relative to PDMS-OH). Subsequently, slowly add this compound (1.2 equivalents) dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours.
-
Work-up: The formation of triethylamine hydrochloride salt will be observed as a white precipitate. Remove the salt by filtration.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting PDMS macroinitiator can be further purified by precipitation in a non-solvent like methanol to remove any unreacted starting materials.
-
Characterization: Confirm the successful functionalization using ¹H NMR spectroscopy by observing the appearance of the characteristic peak for the bromomethyl protons (-CH₂Br) at approximately 3.8 ppm.
| Parameter | Value | Rationale |
| PDMS Mn | 5000 g/mol | A representative molecular weight for a macroinitiator. |
| Equivalents of this compound | 1.2 | A slight excess ensures complete functionalization of the PDMS-OH. |
| Equivalents of Triethylamine | 1.5 | An excess of base is used to effectively neutralize the HCl byproduct. |
| Solvent | Anhydrous Toluene | An inert, aprotic solvent that is suitable for reactions involving chlorosilanes. |
| Reaction Time | 12 hours | Allows for the reaction to proceed to completion at room temperature. |
Application II: Synthesis of Block Copolymers via ATRP from a PDMS Macroinitiator
Once the PDMS macroinitiator is synthesized, it can be used to initiate the polymerization of a variety of vinyl monomers, such as styrene or methyl methacrylate, to form ABA triblock or AB diblock copolymers.[4][5]
Causality of Experimental Design
The bromomethyl group on the PDMS macroinitiator, in the presence of a suitable transition metal catalyst (typically a copper(I) complex) and a ligand, initiates the ATRP of the vinyl monomer. The catalyst system reversibly activates and deactivates the growing polymer chain, allowing for controlled chain growth and resulting in a polymer with a narrow molecular weight distribution. The choice of catalyst, ligand, solvent, and temperature are all critical parameters that influence the polymerization kinetics and the properties of the final block copolymer.[9]
Experimental Workflow: Block Copolymer Synthesis
Caption: Workflow for ATRP of a vinyl monomer from a PDMS macroinitiator.
Protocol 2: Synthesis of a Polystyrene-b-Poly(dimethylsiloxane)-b-Polystyrene (PS-b-PDMS-b-PS) Triblock Copolymer
Materials:
-
Difunctional PDMS macroinitiator (synthesized as in Protocol 1, with two bromomethyl end-groups)
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, add the difunctional PDMS macroinitiator, styrene, and anisole.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Catalyst Preparation: In a separate Schlenk flask, add CuBr and PMDETA. Degas this mixture.
-
Initiation: Under an inert atmosphere, transfer the monomer/macroinitiator solution to the catalyst mixture.
-
Polymerization: Place the reaction flask in a preheated oil bath at 110 °C and stir. Monitor the progress of the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst.
-
Purification: Dilute the reaction mixture with toluene and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise to a large excess of methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Characterize the final block copolymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the composition of the block copolymer.
| Parameter | Value | Rationale |
| [Styrene]:[Macroinitiator] | 200:1 | This ratio determines the target molecular weight of the polystyrene blocks. |
| [Macroinitiator]:[CuBr]:[PMDETA] | 1:2:2 | A common molar ratio for ATRP of styrene. |
| Solvent | Anisole | A high-boiling point solvent suitable for the reaction temperature. |
| Temperature | 110 °C | A typical temperature for the ATRP of styrene. |
| Reaction Time | 4-8 hours | Dependent on the desired monomer conversion. |
Application III: End-Functionalization of Anionically Polymerized Polysiloxanes
This compound can also be employed as a terminating agent in the living anionic ring-opening polymerization (AROP) of cyclosiloxanes, such as hexamethylcyclotrisiloxane (D3).[7] This provides a direct route to end-functionalized polysiloxanes.
Causality of Experimental Design
In living AROP of D3, initiated, for example, by an organolithium reagent, a "living" silanolate anion propagates the polymerization. The polymerization proceeds until the monomer is consumed, at which point the living anionic chain ends remain active.[10][11] The addition of this compound at this stage results in the quenching of the living anion by the electrophilic Si-Cl bond, effectively capping the polymer chain with a bromomethyl-functionalized dimethylsilyl group. This method offers precise control over the placement of the functional group at the chain end.
Reaction Mechanism: Anionic ROP Termination
Caption: Termination of living anionic polysiloxane with this compound.
Protocol 3: Synthesis of Bromomethyl-Terminated Poly(dimethylsiloxane)
Materials:
-
Hexamethylcyclotrisiloxane (D3, sublimation purified)
-
sec-Butyllithium (in cyclohexane)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Monomer Preparation: Purify D3 by sublimation to remove any moisture or impurities that could terminate the living polymerization.
-
Reaction Setup: Under an inert atmosphere, dissolve the purified D3 in anhydrous THF in a Schlenk flask.
-
Initiation: Cool the solution to 0 °C and add sec-butyllithium dropwise to initiate the polymerization. The solution will typically become more viscous as the polymerization proceeds.
-
Propagation: Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Termination: Slowly add a solution of this compound in anhydrous THF to the living polymer solution.
-
Quenching and Purification: After stirring for an additional hour, quench the reaction with a small amount of methanol. Precipitate the polymer in methanol, and then re-dissolve in a minimal amount of THF and re-precipitate to remove any unreacted reagents and lithium salts.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Confirm the end-functionalization using ¹H NMR and assess the molecular weight and PDI using GPC.
| Parameter | Value | Rationale |
| [D3]:[sec-BuLi] | 100:1 | This ratio controls the target degree of polymerization of the PDMS. |
| Solvent | Anhydrous THF | A polar aprotic solvent suitable for anionic polymerization. |
| Initiation Temperature | 0 °C | A controlled temperature for the initiation of D3 polymerization. |
| Terminating Agent | This compound | Reacts with the living anionic chain end to introduce the bromomethyl functionality. |
Conclusion: A Versatile Tool for Macromolecular Engineering
This compound stands out as a highly valuable bifunctional reagent in the synthesis of advanced organosilicon polymers. Its ability to act as a bridge between silicone and organic polymer chemistries, particularly through the facile creation of ATRP macroinitiators, opens up a vast design space for new materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule in creating novel block and graft copolymers with precisely controlled architectures and properties. The careful control over reaction conditions and stoichiometry, as highlighted in the provided protocols, is key to harnessing the full potential of this powerful synthetic tool.
References
- Nakagawa, Y., & Matyjaszewski, K. (1998). Development of novel attachable initiators for atom transfer radical polymerization. Synthesis of block and graft copolymers from poly(dimethylsiloxane)
- D'Ambra, C. A. (2021).
- Hazer, B., & Yilmaz, F. (2006). ATRP of Methyl Methacrylate Initiated with a Bifunctional Initiator Bearing Bromomethyl Functional Groups: Synthesis of the Block and Graft Copolymers. Journal of Macromolecular Science, Part A, 43(11), 1735-1747.
- Corfa, A., Caillol, S., & Ladmiral, V. (2024). TBD-catalyzed anionic ring-opening polymerization of hexamethylcyclotrisiloxane: a new route for controlled synthesis of PDMS. Polymer Chemistry.
- Nakagawa, Y., Miller, P. J., & Matyjaszewski, K. (1998). Development of novel attachable initiators for atom transfer radical polymerization. Synthesis of block and graft copolymers from poly(dimethylsiloxane)
- Brook, M. A., & Leman, J. T. (2018). Fluoride-initiated Anionic Ring-opening Polymerization: Mono- or Difunctional Polydimethylsiloxanes with Different Termini. Macromolecules, 51(15), 5858-5866.
- Chojnowski, J. (2013). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc.
-
Dow Corning. (n.d.). PDMS surface modification reactions. ResearchGate. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Ishizone, T., et al. (2010). Synthesis and Surface Analysis of Siloxane-Containing Amphiphilic Graft Copolymers, Poly(2-hydroxyethyl methacrylate-g-dimethylsiloxane) and Poly(2,3-dihydroxypropyl methacrylate-g-dimethylsiloxane). Macromolecules, 43(2), 833-843.
- Davis, K. A., & Matyjaszewski, K. (2000). Simple and Effective One-Pot Synthesis of (Meth)Acrylic Block Copolymers Through Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(12), 2023-2031.
- Goff, J., et al. (2021).
- Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2017). Graft Copolymers.
-
Gelest, Inc. (n.d.). Silanol-Functional Silicones. Retrieved from [Link]
- Shadman, H. (2020). How can i produce hydroxy-terminated PDMS from a methyl endblocked polydimethyl siloxane?.
- Dow Silicones Corporation. (2020). Method for condensation polymerization of hydroxyl-terminated polydiorganosiloxanes.
- Kadachi, A., et al. (2024). Ring-opening-isomerization anionic polymerization via Brook rearrangement.
- Kim, J. H., et al. (2021). Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). Polymers, 13(16), 2751.
-
Frey, H., & Ishizone, T. (2017). 60 Years of Living Anionic Polymerization. Advanced Science News. Retrieved from [Link]
-
Frey, H., & Ishizone, T. (2018). Living Anionic Polymerization – A Powerful Method. Advanced Science News. Retrieved from [Link]
- Allı, S. (2021). One-Pot Synthesis of Block Copolymers via ATRP and ROP Using PCL Macroinitiator. Journal of the Institute of Science and Technology, 11(4), 2890-2902.
- Liu, Y., et al. (2024). Effect of segment structure of monotrimethoxysilylethyl-terminated asymmetric polysiloxanes on the thermal management performance. Reactive and Functional Polymers, 198, 105889.
- Kolar, Z., & Mencer, H. J. (2002). About the mode of incorporation of silanol-terminated polysiloxanes into butylene terephthalate-b-dimethylsiloxane copolymers. Polymer, 43(12), 3461-3467.
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Application Notes & Protocols: The Strategic Use of (Bromomethyl)chlorodimethylsilane in Pharmaceutical Intermediate Synthesis
Abstract
(Bromomethyl)chlorodimethylsilane (BMCS) is a uniquely versatile bifunctional organosilicon reagent that has carved a significant niche in the synthesis of complex pharmaceutical intermediates. Its structure features two distinct reactive centers: a labile silicon-chlorine bond and a reactive carbon-bromine bond. This duality allows for its strategic deployment in sequential reactions, primarily for the robust protection of hydroxyl groups and as a cornerstone for building molecular tethers and linkers. This guide provides an in-depth exploration of the causality behind its application, detailed, field-proven protocols for its use, and insights into optimizing its performance in a research and development setting.
Introduction: The Bifunctional Advantage of BMCS
In the intricate landscape of multi-step organic synthesis, success hinges on the precise control of reactivity. This compound, with the molecular formula C₃H₈BrClSi, is a powerful tool in the medicinal chemist's arsenal.[1] Unlike standard silylating agents that offer monofunctional protection, BMCS presents two orthogonal reactive sites.
-
The Si-Cl Bond: This is the primary site for silylation. It is highly electrophilic and reacts readily with nucleophiles, most notably alcohols, to form stable dimethylsilyl ethers. This reaction is the foundation of its use as a protecting group.[2][3]
-
The C-Br Bond: The bromomethyl moiety serves as a classic electrophilic carbon center. After the Si-Cl bond has been reacted, this site is available for subsequent nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide array of functional groups.[4]
This inherent bifunctionality enables a "protect-and-functionalize" strategy, where an alcohol is first protected, and the molecule is then extended or modified via the bromomethyl handle. This guide will detail the practical execution of these strategies.
Physicochemical Properties & Critical Safety Mandates
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 16532-02-8 | [1][5] |
| Molecular Formula | C₃H₈BrClSi | [1] |
| Molecular Weight | 187.54 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 130 °C (at 740 mmHg) | [1] |
| Density | 1.375 g/cm³ | [1] |
| Refractive Index | 1.465 | [1] |
Safety & Handling Protocol
This compound is a hazardous substance and must be handled with stringent safety protocols. It is classified as corrosive and flammable.[5][6]
-
Handling: Always handle BMCS in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE) is mandatory and includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[7] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[1]
-
In case of Exposure:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Application I: Silyl Ether Formation for Alcohol Protection
The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis, preventing their unwanted reaction as nucleophiles or acids.[8] The dimethylsilyl ether formed with BMCS offers moderate stability, allowing for selective deprotection in the presence of more robust silyl ethers (e.g., TBDMS).
The "Protect-React-Deprotect" Workflow
The strategic use of protecting groups follows a three-step sequence: introduce the group, perform the desired reaction on another part of the molecule, and then cleanly remove the protecting group.[3] This ensures that the sensitive hydroxyl group does not interfere with subsequent synthetic transformations, such as Grignard reactions or oxidations.[9]
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A Step-by-Step Guide to Silylation Reactions with (Bromomethyl)chlorodimethylsilane: A Bifunctional Reagent for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (Bromomethyl)chlorodimethylsilane in Silylation Chemistry
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the precise protection and subsequent functionalization of molecules are paramount. Silylation, the introduction of a silyl group to a molecule, is a cornerstone technique for the temporary protection of reactive functional groups such as alcohols.[1] Among the diverse array of silylating agents, this compound emerges as a uniquely versatile tool. Its bifunctional nature, possessing both a reactive chlorosilyl moiety for hydroxyl protection and a synthetically adaptable bromomethyl group, offers a strategic advantage for complex molecular construction.
This guide provides a comprehensive overview of the principles and a detailed protocol for conducting silylation reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and explore its applications in advanced synthetic strategies, including those pertinent to drug development.
The Underlying Chemistry: A Mechanistic Perspective
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon atom, a process analogous to the well-established SN2 reaction mechanism.[2] The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or imidazole, in an anhydrous aprotic solvent.
The key steps of the mechanism are as follows:
-
Activation of the Alcohol: The amine base deprotonates the alcohol's hydroxyl group, forming a more nucleophilic alkoxide. This activation is crucial for an efficient reaction.
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of this compound.
-
Leaving Group Departure: The chloride ion is displaced, forming the stable (bromomethyl)dimethylsilyl ether and the hydrochloride salt of the amine base.
The differential reactivity of the chloro and bromo substituents is central to the utility of this reagent. The silicon-chlorine bond is significantly more labile towards nucleophilic attack by an alkoxide compared to the carbon-bromine bond, allowing for the selective formation of the silyl ether while preserving the bromomethyl group for subsequent transformations. This preserved functionality opens avenues for orthogonal protection strategies and the introduction of further molecular complexity.[3]
Visualizing the Workflow: Silylation and Subsequent Functionalization
To conceptualize the strategic use of this compound, the following workflow diagram illustrates the initial silylation step followed by a potential subsequent functionalization of the bromomethyl group.
Caption: Workflow for alcohol protection and subsequent functionalization.
Detailed Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a reliable method for the synthesis of a (bromomethyl)dimethylsilyl ether from a primary alcohol. Adherence to anhydrous conditions is critical for the success of this procedure.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Amount | Purity | Supplier |
| Primary Alcohol | R-CH₂OH | Varies | 1.0 eq | >98% | N/A |
| This compound | C₃H₈BrClSi | 187.54 | 1.2 eq | >97% | Major chemical suppliers |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.5 eq | >99%, distilled | Major chemical suppliers |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous | Major chemical suppliers |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Quenching | N/A | N/A |
| Brine | NaCl (aq) | 58.44 | Washing | N/A | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying | N/A | Major chemical suppliers |
Safety Precautions:
-
This compound is corrosive, a lachrymator, and reacts with water to produce hydrogen chloride gas.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood.
-
Triethylamine is a corrosive and flammable liquid.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (to a concentration of approximately 0.2-0.5 M).
-
Addition of Base: Add freshly distilled triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Silylating Agent: Slowly add this compound (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium hydrochloride will typically form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (bromomethyl)dimethylsilyl ether.
-
Purification: The product can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Applications in Drug Development and Advanced Synthesis
The unique bifunctionality of (bromomethyl)dimethylsilyl ethers makes them valuable intermediates in drug development and the synthesis of complex molecules.
-
Prodrug Synthesis: The silyl ether linkage can be designed to be labile under specific physiological conditions, such as the acidic environment of tumor tissues.[6][7] This allows for the targeted release of a parent drug, a strategy employed in prodrug design to enhance therapeutic efficacy and reduce side effects. The bromomethyl group can be used to attach the silyl ether to a larger carrier molecule or to introduce functionalities that modulate solubility or biodistribution.
-
Linkers in Bioconjugation: The (bromomethyl)dimethylsilyl moiety can serve as a versatile linker in bioconjugation chemistry.[8] After protection of a functional group on a small molecule drug, the bromomethyl group can be reacted with a nucleophilic residue on a biomolecule, such as a protein or antibody, to form a stable conjugate.
-
Orthogonal Synthesis: The preserved bromomethyl group provides a handle for orthogonal chemical transformations.[3] This allows for the selective modification of this part of the molecule without affecting the silyl ether or other functional groups, enabling the construction of complex molecular architectures in a controlled, stepwise manner.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents were rigorously dried. The presence of moisture will consume the silylating agent. Gentle heating may also be required for less reactive alcohols.
-
Side Reactions: The formation of disilyl ethers (from diols) or other byproducts can occur. Careful control of stoichiometry and reaction temperature can minimize these side reactions.
-
Stability of the Silyl Ether: (Bromomethyl)dimethylsilyl ethers are generally stable under neutral and basic conditions but are sensitive to acid and fluoride ions. This should be considered when planning subsequent synthetic steps.
Conclusion
This compound is a powerful and versatile reagent for the silylation of alcohols, offering the distinct advantage of introducing a stable protecting group that also carries a latent reactive handle. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this bifunctional reagent in their synthetic endeavors, paving the way for the efficient construction of complex and biologically active molecules.
References
- Parrott, M. C., Luft, J. C., Byrne, J. D., Fain, J. H., Napier, M. E., & DeSimone, J. M. (2010). Tunable bifunctional silyl ether cross-linkers for the design of acid-sensitive biomaterials. Journal of the American Chemical Society, 132(50), 17928–17932.
- Luft, J. C., Parrott, M. C., Byrne, J. D., Fain, J. H., & DeSimone, J. M. (2012). Incorporation and controlled release of silyl ether prodrugs from PRINT nanoparticles. Journal of the American Chemical Society, 134(22), 9290–9293.
- Beauchamp, L. M., Orr, G. F., de Miranda, P., Burnette, T., & Krenitsky, T. A. (1992). Regioselective synthesis of various prodrugs of ganciclovir. Antiviral Chemistry & Chemotherapy, 3(3), 157-164.
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα‐amino and C‐terminal carboxyl functions in solid‐phase peptide synthesis. Biopolymers, 55(2), 123-139.
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McMurry, J. (2024). 17.8: Protection of Alcohols. In Organic Chemistry (10th ed.). LibreTexts. Retrieved from [Link]
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Wikipedia. (2023). Silyl ether. Retrieved from [Link]
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Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane. Retrieved from [Link]
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(Bromomethyl)chlorodimethylsilane as a reagent in cross-coupling reactions
An Application Guide to (Bromomethyl)chlorodimethylsilane in Cross-Coupling Reactions
Authored by: A Senior Application Scientist
Introduction: Unlocking Synthetic Versatility with a Bifunctional Silane
In the landscape of modern synthetic chemistry, the quest for reagents that offer both reactivity and functionality is paramount. This compound has emerged as a uniquely powerful tool, acting as a versatile linchpin in the construction of complex molecular architectures. This bifunctional organosilane, featuring a reactive C-Br bond and a modifiable Si-Cl bond, provides a direct route for introducing the valuable chlorodimethylsilylmethyl (-CH₂SiMe₂Cl) moiety into organic molecules.
The incorporation of silicon into organic scaffolds is a proven strategy in medicinal chemistry and materials science to modulate key physicochemical properties.[1][2] Sila-substitution (the replacement of a carbon atom with silicon) can enhance lipophilicity, improve metabolic stability, and alter the conformational profile of a molecule, offering a pathway to novel drug candidates and advanced materials.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in palladium-catalyzed cross-coupling reactions, complete with detailed protocols and mechanistic insights.
Reagent Profile and Safe Handling
This compound is a reactive liquid that demands careful handling. Its utility is matched by its hazardous nature; adherence to strict safety protocols is essential.
| Property | Value |
| CAS Number | 16532-02-8[5] |
| Molecular Formula | C₃H₈BrClSi[6] |
| Molecular Weight | 187.54 g/mol |
| Appearance | Colorless to pale yellow liquid[7] |
| Boiling Point | 130-132 °C[7] |
| Density | 1.375 g/mL at 25 °C |
Critical Safety Precautions
Hazard Statement: this compound is a flammable liquid and vapor that causes severe skin burns and serious eye damage.[6] It is corrosive and reacts with moisture, releasing irritating fumes of hydrochloric acid.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical goggles and a full-face shield are required.[6][8]
-
Hand Protection: Use neoprene or nitrile rubber gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6][8]
-
Body Protection: A complete chemical-resistant suit and safety shoes are necessary.[8]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][8]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]
-
Keep the container tightly closed under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Ground all containers and transfer equipment to prevent static electricity buildup.[6]
-
Incompatible with water, acids, amines, and strong oxidizing agents.[6]
The Chemistry of a Dual-Action Reagent
The synthetic power of this compound stems from the orthogonal reactivity of its two functional groups.
-
The C(sp³)-Br Bond: This is the primary site for cross-coupling. The carbon-bromine bond is analogous to a benzylic bromide, making it highly susceptible to oxidative addition by a low-valent palladium catalyst. This step is typically the rate-determining step in the catalytic cycle and proceeds much faster for C-Br bonds than for C-Cl bonds.[9][10]
-
The Si-Cl Bond: The silicon-chlorine bond is a versatile functional handle. While reactive, it typically remains intact under the neutral or basic conditions of many cross-coupling reactions. After the C-C bond is formed, this group can be readily transformed into a variety of other silicon-based functionalities (e.g., silanols, silyl ethers, silanes), providing a gateway to further molecular elaboration.[11]
The Palladium Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is key to troubleshooting and optimizing reactions. The process is a cycle that continuously regenerates the active catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocols in Cross-Coupling Reactions
The following sections provide detailed, field-proven protocols for employing this compound in key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
Causality: The Suzuki reaction is a robust method for coupling alkyl halides with aryl or vinyl boronic acids/esters.[12][13] The high reactivity of the C-Br bond in this compound allows this C(sp³)-C(sp²) coupling to proceed efficiently under relatively mild conditions, making it a go-to method for introducing the silylmethyl group.[9][14]
Protocol: Synthesis of (Chlorodimethylsilyl)methylbenzene
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reagent Addition: Add this compound (1.0 eq.) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate. Wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, XPhos-Pd-G3, SPhos-Pd-G2 |
| Ligand | (If using Pd source like Pd(OAc)₂) SPhos, XPhos |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Temperature | 80-100 °C |
| Typical Yield | 75-95% |
Stille Coupling: High Functional Group Tolerance
Causality: The Stille reaction couples organohalides with organostannanes and is renowned for its exceptional tolerance of a wide array of functional groups.[15][16][17] This makes it particularly useful for late-stage functionalization in the synthesis of complex molecules. The primary drawback is the toxicity of the organotin reagents and byproducts, which requires careful handling and purification.[18]
Protocol: Synthesis of Allyl(chlorodimethylsilyl)methane
-
Reactor Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent such as THF or toluene.
-
Reagent Addition: Add allyltributyltin (1.0 eq.) followed by this compound (1.1 eq.) via syringe.
-
Additives (Optional but Recommended): In some cases, the addition of a salt like LiCl can accelerate the transmetalation step and improve yields.
-
Reaction: Heat the mixture to reflux (typically 70-110 °C depending on the solvent) until the starting material is consumed as indicated by TLC or GC-MS analysis (4-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin as a polymeric solid which can be filtered off.
-
Purification: Wash the filtrate with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by vacuum distillation or flash chromatography.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dba)₂ |
| Solvent | THF, Toluene, DMF |
| Temperature | 70-110 °C |
| Additives | LiCl, Cu(I) salts |
| Typical Yield | 60-85% |
Sonogashira Coupling: Accessing Propargylsilanes
Causality: The Sonogashira reaction is the premier method for coupling terminal alkynes with organic halides, typically using a dual palladium and copper(I) catalytic system.[19][20][21] This reaction provides a direct pathway to propargylsilanes, which are highly valuable building blocks in organic synthesis.
Protocol: Synthesis of (Chlorodimethylsilyl)prop-2-yn-1-ylbenzene
-
Reactor Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and a degassed solvent mixture of THF and an amine base (e.g., triethylamine or diisopropylamine, 3:1 v/v).
-
Inert Atmosphere: Purge the system with argon.
-
Reagent Addition: Add phenylacetylene (1.0 eq.) followed by this compound (1.1 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. The reaction progress can be monitored by the disappearance of the starting materials via TLC. A precipitate of the amine hydrobromide salt will form.
-
Workup: Once the reaction is complete (1-6 hours), filter the mixture through a pad of Celite to remove the salt precipitate, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI |
| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPEA) |
| Temperature | 25-50 °C |
| Typical Yield | 70-90% |
Post-Coupling Synthetic Strategy: Activating the Silyl Group
A key advantage of using this compound is that the initial cross-coupling is often just the first step in a longer synthetic sequence. The resulting chlorodimethylsilylmethyl group is a versatile functional handle for subsequent transformations.
Caption: Synthetic workflow from cross-coupling to silyl group functionalization.
-
Hydrolysis to Silanols (R-CH₂SiMe₂OH): Simple treatment with water and a mild base readily converts the chlorosilane to the corresponding silanol. Silanols are stable and can participate in Hiyama-type cross-coupling reactions or act as hydrogen bond donors in biological systems.[11]
-
Formation of Silyl Ethers (R-CH₂SiMe₂OR'): Reaction with an alcohol in the presence of a non-nucleophilic base (e.g., imidazole, triethylamine) yields stable silyl ethers, which are widely used as protecting groups in organic synthesis.[1][11]
-
Reduction to Hydrosilanes (R-CH₂SiMe₂H): Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) provides the corresponding hydrosilane, a precursor for hydrosilylation reactions.
Conclusion
This compound is a high-value reagent that serves as a cornerstone for introducing the versatile silylmethyl moiety into organic molecules. Its differential reactivity allows for selective C-C bond formation via a range of robust palladium-catalyzed cross-coupling reactions, while preserving a silicon-based functional handle for subsequent, value-adding transformations. By understanding the reactivity, adhering to strict safety protocols, and applying the optimized conditions detailed in this guide, researchers can effectively leverage this reagent to accelerate discovery in pharmaceuticals, materials science, and beyond.
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Organosilicon Molecules with Medicinal Applications - ACS Publications. (Source: ACS Publications, URL: [Link])
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BROMOMETHYLDIMETHYLCHLOROSILANE Safety Data Sheet - Gelest. (Source: Gelest, URL: [Link])
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The role of silicon in drug discovery: a review - RSC Publishing. (Source: RSC Publishing, URL: [Link])
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The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A. (Source: RSC Publishing, URL: [Link])
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This compound, 25g, Each - CP Lab Safety. (Source: CP Lab Safety, URL: [Link])
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(chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. (Source: Organic Syntheses, URL: [Link])
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (Source: Vertex AI Search)
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4 - Organic Syntheses Procedure. (Source: Organic Syntheses, URL: [Link])
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Stille reaction - Wikipedia. (Source: Wikipedia, URL: [Link])
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (Source: NIH National Library of Medicine, URL: [Link])
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Stille Coupling - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])
-
Stille Coupling | OpenOChem Learn. (Source: OpenOChem Learn, URL: [Link])
-
Sonogashira coupling - Wikipedia. (Source: Wikipedia, URL: [Link])
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is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C - Organic Syntheses Procedure. (Source: Organic Syntheses, URL: [Link])
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Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes - ElectronicsAndBooks. (Source: ElectronicsAndBooks, URL: [Link])
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - MDPI. (Source: MDPI, URL: [Link])
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Sonogashira Coupling - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])
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Chemodivergence between Electrophiles in Cross‐Coupling Reactions - ResearchGate. (Source: ResearchGate, URL: [Link])
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (Source: MDPI, URL: [Link])
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (Source: NIH National Library of Medicine, URL: [Link])
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (Source: MDPI, URL: [Link])
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CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (Source: YouTube, URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])
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Sonogashira Coupling - Chemistry LibreTexts. (Source: Chemistry LibreTexts, URL: [Link])
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. (Source: NIH National Library of Medicine, URL: [Link])
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5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions || NET GATE SET JAM - YouTube. (Source: YouTube, URL: [Link])
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Application Note & Protocol: Synthesis of Functionalized Siloxanes Using (Bromomethyl)chlorodimethylsilane
Abstract
This document provides a comprehensive guide to the synthesis of functionalized siloxanes utilizing (Bromomethyl)chlorodimethylsilane as a key precursor. Siloxanes are a versatile class of organosilicon compounds with a wide range of applications in materials science, medicine, and electronics, owing to their unique properties such as thermal stability, low surface tension, and biocompatibility.[1][2][3] The incorporation of a bromomethyl functional group introduces a reactive handle for further chemical modifications, making the resulting siloxanes valuable building blocks in advanced material synthesis. This guide details the underlying chemical principles, a step-by-step experimental protocol for hydrolysis and condensation, critical safety considerations, and methods for the characterization of the final product.
Introduction: The Strategic Advantage of this compound
The synthesis of siloxanes typically involves the hydrolysis of chlorosilanes, which readily react with water to form silanols (R₃SiOH).[3] These silanol intermediates are unstable and undergo spontaneous condensation to form stable siloxane bonds (Si-O-Si), releasing hydrogen chloride as a byproduct.[3][4]
This compound, with its dual reactivity, is an excellent starting material for producing functionalized siloxanes. The chlorosilane moiety serves as the reactive site for forming the siloxane backbone, while the bromomethyl group is preserved during this process, offering a site for subsequent nucleophilic substitution or other transformations. This allows for the precise introduction of a wide array of functionalities onto the siloxane chain.[5]
The fundamental reaction pathway is as follows:
-
Hydrolysis: The Si-Cl bond of this compound is highly susceptible to nucleophilic attack by water, leading to the formation of (bromomethyl)dimethylsilanol.
-
Condensation: The newly formed silanols condense with each other to form a siloxane dimer, which can then propagate to form longer linear or cyclic siloxane chains.
Control over reaction conditions such as temperature, stoichiometry of water, and solvent is crucial to influence the structure and molecular weight of the resulting polysiloxane.
Materials and Reagents
Proper preparation and handling of all materials are paramount for the success and safety of this synthesis.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Example |
| This compound | C₃H₈BrClSi | 187.54 | Colorless to yellow liquid, reacts with water, corrosive.[6][7] | Alfa Aesar, Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Highly flammable, peroxide-former. | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent. | Fisher Scientific |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | Corrosive, flammable, acts as an HCl scavenger. | Sigma-Aldrich |
Experimental Workflow and Protocol
The following protocol details the synthesis of a simple linear siloxane dimer, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane, as a primary example. This procedure can be adapted for the formation of higher molecular weight polymers by controlling the stoichiometry of water.
Workflow Diagram
Caption: Workflow for the synthesis of 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane.
Step-by-Step Protocol
CAUSALITY: This procedure is conducted under an inert atmosphere to prevent uncontrolled hydrolysis of the chlorosilane with atmospheric moisture. Triethylamine is used as a base to neutralize the HCl byproduct, preventing potential acid-catalyzed side reactions and facilitating a cleaner reaction.
-
Preparation of Glassware: All glassware (a 250 mL Schlenk flask, a 100 mL dropping funnel, and a magnetic stir bar) must be oven-dried at 120°C overnight and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the Schlenk flask with the stir bar and dropping funnel. Maintain a positive pressure of dry nitrogen throughout the experiment. Place the Schlenk flask in an ice bath to cool to 0°C.
-
Charging the Flask: Using a syringe, transfer 10.0 g (53.3 mmol) of this compound into the Schlenk flask. Add 50 mL of anhydrous diethyl ether.
-
Preparation of Addition Solution: In a separate dry flask, prepare a solution of 0.48 g (26.7 mmol, 0.5 equivalents) of deionized water and 5.4 g (53.3 mmol) of triethylamine in 30 mL of anhydrous diethyl ether.
-
Rationale: Using a stoichiometric amount of water relative to the desired siloxane linkages helps control the extent of polymerization. Here, 0.5 equivalents of water are used to favor the formation of the disiloxane.
-
-
Controlled Addition: Transfer the water/triethylamine solution to the dropping funnel. Add this solution dropwise to the stirred chlorosilane solution in the ice bath over a period of approximately 1 hour. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring overnight (approximately 12-16 hours) to ensure complete reaction.
-
Work-up - Filtration: Filter the reaction mixture through a Büchner funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether to recover any trapped product.
-
Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of deionized water (to remove any remaining salt).
-
50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid).
-
50 mL of brine (to aid in phase separation).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Product Isolation: The resulting colorless oil is the crude 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane. For higher purity, vacuum distillation can be performed.
Characterization of the Product
Thorough characterization is essential to confirm the structure and purity of the synthesized siloxane.
Spectroscopic Analysis
| Technique | Expected Results for 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.4 ppm (s, 4H, -Si-CH₂-Br), δ ~0.2 ppm (s, 12H, -Si-(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~25 ppm (-Si-CH₂-Br), δ ~0 ppm (-Si-(CH₃)₂) |
| ²⁹Si NMR (CDCl₃, 79.5 MHz) | A single resonance in the range of δ -15 to -23 ppm is characteristic of D units (R₂SiO) in linear siloxanes.[8] |
| FTIR (neat, cm⁻¹) | Strong, broad absorbance at ~1050-1100 cm⁻¹ (asymmetric Si-O-Si stretching), ~2960 cm⁻¹ (C-H stretching in methyl groups), ~1260 cm⁻¹ (Si-CH₃ deformation). The disappearance of a broad O-H stretch (~3200-3400 cm⁻¹) from the silanol intermediate indicates complete condensation.[9][10] |
Safety and Handling
This compound and related chlorosilanes are hazardous materials requiring strict safety protocols.
-
Corrosivity and Reactivity: this compound is corrosive and reacts violently with water to produce toxic and corrosive hydrogen chloride gas.[6][7][11] All manipulations must be carried out in a well-ventilated fume hood under anhydrous conditions.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[12]
-
Handling: Use syringes or cannulas for transferring the reagent to avoid exposure to air and moisture.[14]
-
Spill and Waste Disposal: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material (e.g., vermiculite). Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature after the initial addition phase. |
| Loss of product during work-up. | Ensure efficient extraction and minimize the number of transfer steps. | |
| Premature hydrolysis from atmospheric moisture. | Ensure all glassware is perfectly dry and the inert atmosphere is maintained. | |
| Product is a mixture of oligomers | Incorrect stoichiometry of water. | Carefully measure and control the amount of water added. For specific chain lengths, precise control is critical. |
| Broad O-H peak in FTIR of product | Incomplete condensation of silanol intermediates. | Add a catalytic amount of a mild acid or base during the reaction, or heat the reaction mixture gently (e.g., to 40°C) during the overnight stirring phase. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of functionalized siloxanes using this compound. The procedure is based on the fundamental principles of chlorosilane chemistry and is designed to be both efficient and safe when followed meticulously. The resulting bromomethyl-functionalized siloxanes are versatile intermediates for further chemical elaboration, opening avenues for the development of novel materials with tailored properties.
References
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Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104, 36–52. [Link]
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Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Tokyo University of Science. [Link]
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Maoz, R., Cohen, S. R., & Sagiv, J. (1995). Functionalized Silanes for the Preparation of Siloxane-Anchored Monolayers. Langmuir, 11(2), 541–549. [Link]
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Okayama, Y., et al. (2023). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. Macromolecules, 56(21), 8806–8812. [Link]
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Abd-El-Aziz, A. S., et al. (2014). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Science and Education Publishing. [Link]
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Szeluga, U., & Półrolniczak, P. (2021). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. MDPI. [Link]
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Gornitzka, H., et al. (2024). Copper-driven formation of siloxanes via dehydrocoupling between hydrosilanes and silanols. RSC Publishing. [Link]
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Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane - Hazardous Agents. [Link]
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ResearchGate. (n.d.). Synthesis of the functionalized siloxanes. [Link]
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Szeluga, U., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. PMC - NIH. [Link]
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Brook, M. A. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. NIH. [Link]
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Application Notes and Protocols for Surface Modification Using (Bromomethyl)chlorodimethylsilane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of (Bromomethyl)chlorodimethylsilane in Surface Engineering
Surface chemistry is a cornerstone of modern materials science, impacting everything from biomedical devices to microelectronics.[1][2] The ability to precisely tailor the properties of a material's surface allows for the enhancement of biocompatibility, the promotion of specific cell adhesion, or the creation of antifouling coatings.[3] Organosilanes are a versatile class of molecules that serve as a critical bridge between inorganic substrates and organic or biological systems.[4][5]
Among these, this compound (BCS) stands out as a bifunctional reagent of significant interest. Its chlorodimethylsilyl group provides a robust mechanism for covalent attachment to hydroxylated surfaces such as glass, silica, and certain metals, while the bromomethyl group offers a reactive handle for a vast array of subsequent chemical modifications.[6] This dual reactivity makes BCS a powerful tool for creating highly functionalized and customized surfaces.
This guide provides a comprehensive overview of the principles and practices for utilizing this compound in surface modification. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to achieve consistent, reproducible, and well-characterized surface functionalization.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Reference |
| Synonyms | (Bromomethyl)dimethylchlorosilane, BMDMCS | [6] |
| CAS Number | 16532-02-8 | [6] |
| Molecular Formula | C₃H₈BrClSi | [6] |
| Molecular Weight | 187.54 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | 130-131 °C | [6][8] |
| Density | 1.375 g/cm³ | [6] |
| Reactivity | Reacts with water, alcohols, and other protic solvents. The Si-Cl bond is highly susceptible to hydrolysis. | [7][9] |
| Storage | Store at room temperature under an inert gas. | [6] |
Core Mechanism: The Silanization Process
The modification of a surface with BCS is a two-stage process involving hydrolysis and condensation.[10] This process forms a stable, covalently bound siloxane monolayer on the substrate.
-
Hydrolysis: The primary and most critical step is the hydrolysis of the chlorosilyl group (Si-Cl). This reaction is initiated by trace amounts of water present on the substrate surface or in the solvent. The Si-Cl bond is highly reactive and readily hydrolyzes to form a silanol group (Si-OH), releasing hydrochloric acid (HCl) as a byproduct.[10][11][12]
-
Condensation: The newly formed, reactive silanol groups on the BCS molecule then condense with the hydroxyl groups (-OH) present on the surface of the substrate (e.g., Si-OH on a glass surface). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si), anchoring the BCS molecule to the surface.[3][4][10] Additionally, lateral condensation between adjacent silanol groups of the BCS molecules can occur, leading to a cross-linked, polymeric network on the surface.[13]
Caption: Mechanism of surface modification with this compound.
Experimental Protocols
Achieving a uniform and stable silane layer is critically dependent on meticulous substrate preparation and controlled reaction conditions.
Part 1: Substrate Cleaning and Activation (Glass/Silica)
The goal of this step is to remove organic contaminants and to generate a high density of surface hydroxyl groups, which are the reactive sites for silanization.[14][15]
Materials:
-
Glass or silica substrates (e.g., microscope slides, coverslips)
-
Acetone
-
Ethanol
-
Deionized (DI) water (18.2 MΩ·cm)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Staining jars or beakers
-
Sonicator
-
Oven
-
Nitrogen gas source
Protocol:
-
Initial Degreasing:
-
Place the substrates in a staining jar.
-
Sonicate in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.[10]
-
-
Piranha Etching (Activation):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Always add acid to peroxide. The solution will become very hot.
-
Immerse the cleaned substrates in the Piranha solution for 30 minutes.[10] This step makes the glass surface highly hydrophilic by increasing the number of -OH groups.[16]
-
Carefully remove the substrates and rinse them extensively with DI water to remove all traces of the acid.[17]
-
-
Final Rinsing and Drying:
-
Rinse the substrates with DI water multiple times. A common procedure is to soak the slides in gently boiling DI water for up to 30 minutes to hydrate the surface.[16][17]
-
Dry the substrates thoroughly using a stream of filtered nitrogen gas.
-
Place the dried substrates in an oven at 110-120°C for at least 1 hour to remove any remaining water.[10]
-
Allow the substrates to cool to room temperature in a desiccator before proceeding with silanization.
-
Part 2: Silanization with this compound
This procedure should be performed in a fume hood due to the release of HCl gas during the reaction.[9] Anhydrous conditions are crucial to prevent premature hydrolysis and polymerization of the silane in solution.
Materials:
-
Cleaned and activated substrates
-
This compound (BCS)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Coplin jars or other suitable reaction vessels
-
Anhydrous ethanol
-
Nitrogen gas source
-
Oven
Protocol:
-
Prepare Silane Solution:
-
In a fume hood, prepare a 1-2% (v/v) solution of BCS in anhydrous toluene in a Coplin jar. Ensure the solvent is truly anhydrous to prevent polymerization of the silane in the bulk solution.
-
-
Silanization Reaction:
-
Immerse the cleaned, dried, and cooled substrates into the BCS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse them thoroughly with anhydrous toluene to remove any non-covalently bound silane molecules.[17]
-
Rinse the substrates with anhydrous ethanol.
-
-
Drying and Curing:
-
Dry the silanized substrates with a gentle stream of nitrogen gas.
-
Place the substrates in an oven at 110°C for 1 hour to cure the silane layer. This step promotes the formation of additional siloxane bonds and removes residual solvent.[10][17]
-
After curing, allow the substrates to cool to room temperature. The modified substrates are now ready for characterization or further functionalization.
-
Caption: General workflow for surface modification using BCS.
Application Note: Post-Silanization Modification
The true utility of BCS-modified surfaces lies in the reactivity of the terminal bromomethyl group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Example Application: Creation of Antimicrobial Surfaces
A prominent application is the synthesis of surfaces with antimicrobial properties by creating quaternary ammonium compounds (QACs).[18] These positively charged surfaces can disrupt bacterial cell membranes, leading to cell death.
Reaction: The bromomethyl-functionalized surface can be reacted with a tertiary amine (e.g., dimethyloctylamine) to form a covalently bound quaternary ammonium salt.
Protocol Outline:
-
Immerse the BCS-modified substrate in a solution of the desired tertiary amine in a suitable solvent (e.g., ethanol or acetonitrile).
-
Heat the reaction mixture (e.g., 50-70°C) for several hours to overnight to drive the quaternization reaction.
-
After the reaction, thoroughly rinse the substrate with the solvent and then with DI water to remove unreacted amine.
-
Dry the substrate with nitrogen gas.
This method has been used to create materials that actively kill bacteria on contact, which is of great interest for medical implants and devices.
Surface Characterization
Validation of each step is crucial for reproducible results. The following techniques are recommended for characterizing the modified surfaces.
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| Water Contact Angle (WCA) Measurement | To assess changes in surface hydrophobicity/hydrophilicity.[15] | - Cleaned Glass: Highly hydrophilic (WCA < 10°). - BCS-Modified Surface: Increased hydrophobicity due to the dimethylsilyl groups (WCA will increase significantly). |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm the presence of the silane layer.[8][12] | - Detection of Si, C, and Br peaks on the surface after silanization. - High-resolution scans of the Si 2p peak can confirm the formation of Si-O-Si bonds. |
| Atomic Force Microscopy (AFM) | To evaluate the surface topography and roughness. | - A successful monolayer deposition should result in a smooth, uniform surface with minimal agglomeration.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present on the surface.[12] | - Can be used in Attenuated Total Reflectance (ATR) mode to detect the characteristic peaks of the silane layer. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.[7][8][9] Reacts with water and moisture to release corrosive hydrogen chloride gas.[9]
-
Personal Protective Equipment (PPE): Always work in a certified fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[8][9]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. Use non-sparking tools.[9]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
What is the most effective cleaning/activation method of the glass slide for silanization? (2015). ResearchGate. [Link]
-
[Characterizing methods of structure and character for silane film on metal surface]. Guang Pu Xue Yu Guang Pu Fen Xi. (2004). [Link]
-
Silanization of glassware. Peptideweb.com. [Link]
-
Comparison of chemical cleaning methods of glass in preparation for silanization. Biosensors and Bioelectronics. (1999). [Link]
-
Glass cover slips and small glass vials were silanised following the same method. The Royal Society of Chemistry. [Link]
-
Chemistry and Applications of Organosilanes – An Overview. ResearchGate. (2025). [Link]
-
Hydrophobicity, Hydrophilicity and Silane Surface Modification. ResearchGate. (2015). [Link]
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Comparison of chemical cleaning methods of glass in preparation for silanization. ResearchGate. (2025). [Link]
-
Organosilane Technology in Coating Applications : Review and Perspectives. Semantic Scholar. (2012). [Link]
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The Science Behind Surface Modification: Utilizing Organosilicon Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. (2025). [Link]
-
Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. [Link]
-
Surface modification of bio-based composites via silane treatment: a short review. ResearchGate. (2022). [Link]
-
Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. ResearchGate. [Link]
-
Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. PubMed. [Link]
-
Silanized Surfaces. Park Systems. [Link]
-
Exploring Surface Silanization and Characterization of Thin Films. BYU ScholarsArchive. (2023). [Link]
-
BROMOMETHYLDIMETHYLCHLOROSILANE Safety Data Sheet. Gelest. (2016). [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega. (2023). [Link]
-
Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. [Link]
-
Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. ACS Publications. (2018). [Link]
-
(Bromomethyl)dimethylchlorosilane. Haz-Map. [Link]
-
Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. Nihon Ishinkin Gakkai Zasshi. (2001). [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. (1988). [Link]
-
Synthesis and Antimicrobial Activity of Quaternary Ammonium Silane Coupling Agents. ResearchGate. (2025). [Link]
-
Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. PubMed. (2024). [Link]
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Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymeris... YouTube. (2023). [Link]
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Enhancing Surfaces: Chlorodimethylsilane Applications in Coatings. LinkedIn. [Link]
-
Reactions of chloromethyl silanes with hydrated Aerosil silicas. SciSpace. (1966). [Link]
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Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. Frontiers. [Link]
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Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. MDPI. [Link]
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Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC - NIH. [Link]
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Improved Silanization Modification of a Silica Surface and Its Application to the Preparation of a Silica-Supported Polyoxometalate Catalyst. ResearchGate. (2025). [Link]
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Impact of surface chemistry. PMC - NIH. [Link]
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What are some practical applications of surface chemistry? P25. [Link]
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Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical. IBMC. [Link]
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Effect of Oxidation and Silane Modifications Applied to the Bonded Material and Fibers in Carbon-Fiber-Reinforced Composite Adhesive Joints. MDPI. [Link]
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Silanes for adhesion promotion and surface modification. ResearchGate. [Link]
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- 2. Synthesis and modification of ZIF-8 and its application in drug delivery and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steady surface modification of polydimethylsiloxane microchannel and its application in simultaneous analysis of homocysteine and glutathione in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Fulcrum of Innovation: Catalytic Applications Derived from (Bromomethyl)chlorodimethylsilane
Introduction: The Unique Duality of (Bromomethyl)chlorodimethylsilane in Catalysis
This compound (BCS) is a bifunctional organosilane reagent that has carved a unique niche in the landscape of modern catalysis.[1] Its value does not lie in acting as a catalyst in its native form, but rather as a versatile precursor for the synthesis of sophisticated catalytic systems.[1] The strategic placement of a reactive bromomethyl group and a hydrolytically sensitive chlorosilyl moiety within the same molecule provides a powerful tool for chemists and material scientists. This dual reactivity allows for the precise engineering of both homogeneous and heterogeneous catalysts, contributing to the development of more efficient and sustainable chemical transformations.[1]
This technical guide delves into the catalytic applications stemming from BCS, providing detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will explore its utility in the synthesis of novel ligands for homogeneous catalysis and its role in the immobilization of catalysts onto solid supports, thereby creating robust and recyclable heterogeneous systems.
Core Properties and Handling
Before delving into its applications, it is crucial to understand the fundamental properties and safety considerations associated with this compound.
| Property | Value |
| CAS Number | 16532-02-8 |
| Molecular Formula | C₃H₈BrClSi |
| Molecular Weight | 187.54 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 130 °C |
| Density | 1.375 g/mL |
Safety Precautions: this compound is a corrosive and flammable liquid that reacts with water and moisture.[2][3][4][5] All handling should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen). Personal protective equipment, including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[2][3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Application I: Synthesis of Silyl-Tethered Ligands for Homogeneous Catalysis
The introduction of a silylmethyl group onto a ligand scaffold can significantly influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. BCS serves as an excellent starting material for creating such "silyl-tethered" ligands.
Conceptual Workflow for Silyl-Tethered Ligand Synthesis
The general strategy involves the reaction of the bromomethyl group of BCS with a nucleophilic site on a ligand precursor, followed by the reaction of the chlorosilyl group to complete the ligand structure or to introduce further functionality.
Caption: General workflow for synthesizing silyl-tethered ligands from BCS.
Protocol 1: Synthesis of a Silylmethyl-Functionalized Phosphine Ligand
This protocol describes the synthesis of a novel phosphine ligand bearing a dimethylsilylmethyl group, which can be used in various cross-coupling reactions.
Materials:
-
This compound (BCS)
-
Lithium diphenylphosphide (LiPPh₂) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Palladium(II) acetate
-
Triphenylphosphine
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Silylmethylphosphine Precursor:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diphenylphosphide (1.0 equiv.) in THF dropwise to the cooled BCS solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, (chlorodimethylsilyl)methyldiphenylphosphine, can be purified by column chromatography on silica gel under an inert atmosphere.
-
-
Formation of the Palladium Complex (for Catalytic Applications):
-
In a glovebox, dissolve the purified silylmethylphosphine ligand (2.2 equiv.) and palladium(II) acetate (1.0 equiv.) in anhydrous toluene.
-
Stir the mixture at room temperature for 2 hours.
-
The resulting solution contains the catalytically active palladium complex and can be used directly in cross-coupling reactions.
-
Causality Behind Experimental Choices:
-
The use of a low temperature (-78 °C) during the addition of the highly reactive lithium phosphide helps to control the exothermicity of the reaction and minimize side products.
-
Anhydrous conditions are crucial as both the starting material (BCS) and the lithium phosphide are sensitive to moisture.
-
The formation of the palladium complex in situ is a common and convenient method for generating active catalysts for cross-coupling reactions.
Application II: Immobilization of Homogeneous Catalysts on Solid Supports
The heterogenization of homogeneous catalysts by anchoring them to solid supports offers significant advantages, including ease of catalyst separation, recyclability, and suitability for continuous flow processes. The bifunctional nature of BCS makes it an ideal linker for covalently attaching molecular catalysts to oxide supports like silica.
Workflow for Catalyst Immobilization using BCS
This process involves two key steps: the functionalization of the support with BCS and the subsequent attachment of the catalyst.
Caption: Workflow for immobilizing a homogeneous catalyst on silica using BCS.
Protocol 2: Immobilization of a Palladium Catalyst on Silica
This protocol details the preparation of a silica-supported palladium catalyst for use in Suzuki-Miyaura cross-coupling reactions.
Materials:
-
This compound (BCS)
-
Silica gel (high surface area, e.g., 200-400 mesh)
-
Anhydrous toluene
-
Triethylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Standard laboratory glassware
Procedure:
-
Activation of Silica Gel:
-
Heat the silica gel at 150 °C under vacuum for 12 hours to remove adsorbed water.
-
Cool to room temperature under a stream of dry argon.
-
-
Functionalization of Silica with BCS:
-
Suspend the activated silica gel in anhydrous toluene under an argon atmosphere.
-
Add triethylamine (1.5 equiv. relative to estimated surface silanols) to the suspension.
-
Add this compound (1.2 equiv. relative to estimated surface silanols) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature and filter the functionalized silica.
-
Wash the silica sequentially with toluene, dichloromethane, and methanol, and then dry under vacuum.
-
-
Immobilization of the Palladium Catalyst:
-
Suspend the BCS-functionalized silica in anhydrous toluene under an argon atmosphere.
-
In a separate flask, dissolve Pd₂(dba)₃ (0.05 equiv.) and PPh₃ (0.2 equiv.) in anhydrous toluene to form the active Pd(PPh₃)₄ catalyst in situ.
-
Add the solution of the palladium catalyst to the silica suspension.
-
Stir the mixture at 80 °C for 12 hours.
-
Cool to room temperature, filter the silica-supported catalyst, wash with toluene to remove any unbound palladium species, and dry under vacuum.
-
Trustworthiness of the Protocol:
The success of this protocol relies on the covalent attachment of the palladium catalyst to the support. The washing steps are critical to remove any physisorbed catalyst, ensuring that the observed catalytic activity is solely from the immobilized species. The resulting heterogeneous catalyst can be characterized by techniques such as solid-state NMR, FT-IR, and elemental analysis (ICP-MS for palladium content) to confirm successful functionalization and catalyst loading.
Conclusion
This compound stands out as a pivotal reagent in the design and synthesis of advanced catalytic systems. Its unique bifunctionality provides a gateway to novel silyl-tethered ligands for fine-tuning homogeneous catalysis and a robust method for the heterogenization of catalysts, thereby enhancing their stability and reusability. The protocols outlined in this guide provide a foundation for researchers to explore the vast potential of this versatile molecule in developing next-generation catalysts for a wide array of chemical transformations.
References
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
-
Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]
-
MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indium-Catalyzed Direct Chlorination of Alcohols Using Chlorodimethylsilane-Benzil as a Selective and Mild System. Retrieved from [Link]
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- 3. Reaction Conditions‐Dependent Formation of Catalytically Active Palladium Complexes or Palladium Nanoparticles on a Silica Support | Semantic Scholar [semanticscholar.org]
- 4. Functionalized Silica Matrices and Palladium: A Versatile Heterogeneous Catalyst for Suzuki, Heck, and Sonogashira Reactions | Semantic Scholar [semanticscholar.org]
- 5. A modular synthesis of highly substituted imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (Bromomethyl)chlorodimethylsilane
Welcome to the technical support center for (Bromomethyl)chlorodimethylsilane (BMDCS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling, use, and properties of this compound.
Q1: What is this compound and what are its primary applications?
This compound, also known as BMDMCS, is a bifunctional organosilicon compound with the formula C₃H₈BrClSi.[1] It possesses two reactive sites: a labile chloro group attached to the silicon atom and a reactive bromomethyl group. This dual reactivity makes it a valuable reagent in a variety of synthetic applications, including:
-
Protection of Alcohols: The chlorosilyl group readily reacts with alcohols to form stable silyl ethers, thus protecting the hydroxyl group from unwanted reactions.[2]
-
Introduction of a Functionalized Silyl Moiety: The entire (bromomethyl)dimethylsilyl group can be introduced into a molecule, providing a handle for further transformations via the bromomethyl group.
-
Synthesis of Organosilicon Compounds: It serves as a key building block for the synthesis of more complex organosilicon molecules and polymers.[1]
-
Surface Modification: BMDMCS can be used to modify the surface properties of materials.[1]
Q2: What are the key safety precautions I should take when handling this compound?
BMDMCS is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[3][4] Key safety precautions include:
-
Moisture Sensitivity: It reacts with water and moisture in the air to release corrosive hydrogen chloride (HCl) gas.[3][5] Therefore, it must be handled under anhydrous and inert conditions (e.g., under nitrogen or argon).[1]
-
Corrosive: It is corrosive and can cause severe skin and eye burns.[3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[4][5]
-
Flammable: It is a flammable liquid and vapor.[5] Keep it away from heat, sparks, and open flames.[4] Use non-sparking tools and ensure proper grounding to avoid static discharge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4][5]
Q3: How do the two reactive sites of BMDMCS differ in reactivity?
The reactivity of the two sites is distinct, allowing for selective transformations:
-
Si-Cl Bond: The silicon-chlorine bond is highly susceptible to nucleophilic attack by heteroatoms, particularly oxygen (from alcohols) and nitrogen (from amines). This reaction is typically fast and is the basis for its use as a protecting group.
-
C-Br Bond: The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups by reacting the silylated product with nucleophiles. The reactivity of this bond is generally lower than that of the Si-Cl bond, allowing for the initial silylation reaction to occur without immediate reaction at the bromomethyl group.
Q4: What are the common byproducts in reactions involving BMDMCS?
The most common byproduct is the corresponding silanol, formed from the hydrolysis of the Si-Cl bond by any trace moisture present in the reaction. This silanol can further condense to form a disiloxane.[7] Additionally, if the nucleophile used for the subsequent reaction at the bromomethyl group is also reactive towards the silyl ether, cleavage of the protecting group can occur as a side reaction.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues you may encounter during your experiments with this compound.
Guide 1: Low or No Yield of the Silylated Product (Alcohol Protection)
Problem: After reacting my alcohol with BMDMCS, TLC or GC-MS analysis shows a low yield of the desired silyl ether, with a significant amount of starting material remaining.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficiently Anhydrous Conditions | BMDMCS readily reacts with water, which will consume the reagent and prevent it from reacting with your alcohol.[3][5] | Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[8] |
| Inadequate Base | A base is required to neutralize the HCl generated during the reaction and to facilitate the deprotonation of the alcohol, making it a better nucleophile.[2] | Use a suitable non-nucleophilic base such as triethylamine (Et₃N) or imidazole.[9][10] For sterically hindered alcohols, a stronger base like 2,6-lutidine may be necessary.[2] |
| Steric Hindrance | The bulky dimethylsilyl group can experience steric hindrance, especially with secondary or tertiary alcohols, slowing down the reaction rate.[11][12] | Increase the reaction temperature and/or reaction time. Consider using a more reactive silylating agent if the steric hindrance is too great. For selective protection of a primary alcohol in the presence of a secondary alcohol, lower reaction temperatures can enhance selectivity.[6] |
| Low Reagent Purity | The BMDMCS may have degraded due to improper storage. | Use a fresh bottle of BMDMCS or purify the existing stock by distillation under reduced pressure. |
Experimental Protocol: General Procedure for the Protection of a Primary Alcohol with BMDMCS
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) to a concentration of 0.1-0.5 M.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or imidazole (2.0 eq.), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of BMDMCS: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.2 eq.) dropwise to the stirred solution. A precipitate of the amine hydrochloride salt will likely form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Diagram: General Reaction Mechanism for Alcohol Protection
Caption: Mechanism of alcohol protection using BMDMCS.
Guide 2: Unwanted Reactions at the Bromomethyl Group
Problem: During the silylation of my alcohol, or in a subsequent step, I am observing side products resulting from reactions at the bromomethyl group.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Nucleophilic Base/Solvent | If the base used for the silylation or the solvent is nucleophilic (e.g., an amine that is not sterically hindered, or an alcohol solvent), it can compete with the intended alcohol substrate and react with the bromomethyl group.[13] | Use a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). Use a non-nucleophilic aprotic solvent such as DCM, THF, or toluene. |
| Reaction with the Protected Alcohol | If the protected alcohol itself can act as a nucleophile (e.g., deprotonation of another acidic proton on the molecule), it could potentially react with the bromomethyl group of another molecule, leading to dimerization or oligomerization. | Use a less basic workup or purification method. If the issue persists, consider a different protecting group strategy. |
| Premature Reaction with an Added Nucleophile | If a nucleophile intended for a later step is added before the silylation is complete, it may react with the unreacted BMDMCS. | Ensure the silylation reaction has gone to completion (as monitored by TLC or GC-MS) before adding the next reagent. |
Diagram: Troubleshooting Unwanted Side Reactions
Caption: Decision tree for troubleshooting side reactions.
Guide 3: Difficulty in Purification of the Silylated Product
Problem: I am having trouble isolating the pure silylated product after the reaction.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Hydrolysis During Work-up | The silyl ether may be partially or fully cleaved back to the alcohol during an aqueous work-up, especially if acidic conditions are present. | Use a mild aqueous work-up with a saturated solution of a weak base like sodium bicarbonate. Avoid strong acids. |
| Co-elution of Byproducts | Silanol or disiloxane byproducts may have similar polarities to the desired product, making separation by column chromatography difficult. | Optimize the solvent system for column chromatography. A less polar solvent system may help to better separate the desired product from the more polar silanol. Alternatively, a non-aqueous work-up followed by distillation (if the product is volatile) may be effective. |
| Emulsion Formation | During the aqueous work-up, an emulsion can form, making phase separation difficult.[14] | Add brine to the aqueous layer to help break the emulsion. If using THF as a solvent, it can be partially removed under reduced pressure before the work-up. |
References
-
BROMOMETHYLDIMETHYLCHLOROSILANE Safety Data Sheet. Gelest. (URL: [Link])
-
(Bromomethyl)dimethylchlorosilane - Hazardous Agents - Haz-Map. (URL: [Link])
-
General Silylation Procedures - Gelest Technical Library. (URL: [Link])
-
Protection of Alcohols - Organic Chemistry | OpenStax. (URL: [Link])
-
Protecting Groups For Alcohols - Chemistry Steps. (URL: [Link])
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. (URL: [Link])
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. (URL: [Link])
-
A real space picture of the role of steric effects in SN2 reactions - PMC - PubMed Central. (URL: [Link])
-
Silyl ether - Wikipedia. (URL: [Link])
-
When a good silylation protocol goes bad, what are the usual suspects? - ResearchGate. (URL: [Link])
-
Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. (URL: [Link])
-
Reactions of Alcohols - Chemistry LibreTexts. (URL: [Link])
-
Deprotection of Silyl Ethers - Gelest Technical Library. (URL: [Link])
-
Alcohol Reactions - ChemTalk. (URL: [Link])
-
Making Alkyl Halides From Alcohols - Master Organic Chemistry. (URL: [Link])
-
16: Silylethers - Chemistry LibreTexts. (URL: [Link])
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Core Principles: Understanding the Reactivity of (Bromomethyl)chlorodimethylsilane
An essential reagent in organosilicon chemistry, (Bromomethyl)chlorodimethylsilane (BMDCS) is prized for its dual functionality, enabling a wide range of synthetic transformations.[1] Its utility in creating silicone polymers, modifying surfaces, and acting as an intermediate in pharmaceutical synthesis makes it a valuable tool for researchers.[1] However, the high reactivity of the silicon-chlorine bond, particularly its sensitivity to moisture, presents significant challenges that can lead to low yields and the formation of unwanted side products.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides practical, field-tested solutions to common problems encountered when using BMDCS. By understanding the causality behind experimental choices, you can effectively troubleshoot your reactions and significantly improve yields.
Success with BMDCS begins with a firm grasp of its chemical behavior. The molecule possesses two reactive sites: a highly labile silicon-chlorine (Si-Cl) bond and a less reactive carbon-bromine (C-Br) bond.
-
The Si-Cl Bond: This is the primary site of reaction in most applications, such as the protection of alcohols. The silicon atom is highly electrophilic, making it susceptible to attack by nucleophiles. Its greatest vulnerability, however, is to water.[2][3] Moisture readily hydrolyzes the Si-Cl bond to form silanols (R₃Si-OH), which then rapidly condense to form polysiloxane oligomers—often observed as an insoluble white precipitate.[4][5][6] This process consumes the reagent and generates hydrochloric acid (HCl), which can catalyze further unwanted side reactions.[2][3]
-
The C-Br Bond: The bromomethyl group allows for subsequent functionalization, acting as an electrophile in nucleophilic substitution reactions. This dual reactivity is what makes BMDCS a versatile building block in multi-step syntheses.[1]
Mastering reactions with BMDCS is therefore a matter of controlling its environment, primarily by excluding moisture to prevent premature decomposition.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during experiments with this compound in a direct question-and-answer format.
Q1: My silylation reaction failed to start, or my yield is unexpectedly low. What are the most likely causes?
A1: Complete or partial reaction failure is almost always linked to one of three critical factors: moisture contamination, reagent purity, or suboptimal reaction conditions for your specific substrate.
-
Moisture Contamination: This is the most frequent cause of failure. Silylating agents are extremely sensitive to atmospheric moisture.[7][8] Trace amounts of water in your glassware, solvents, or reagents will hydrolyze the BMDCS, rendering it inactive before it can react with your substrate.[2][5]
-
Inactive Reagent: Improper storage can lead to the degradation of BMDCS. The reagent should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.[9][10]
-
Suboptimal Reaction Conditions:
-
Insufficiently Reactive Substrate: Sterically hindered alcohols (secondary, tertiary) or phenols with electron-withdrawing groups are less nucleophilic and react much more slowly than simple primary alcohols.[11][12] These substrates require more forcing conditions to achieve good conversion.
-
Incorrect Base or Solvent: The choice of base and solvent is critical for driving the reaction to completion. The base neutralizes the HCl byproduct, and the solvent facilitates the interaction between reactants.[8][13]
-
Q2: I'm observing a significant amount of white precipitate in my reaction flask. What is it and how can I prevent it?
A2: The white precipitate is almost certainly a mixture of polydimethylsiloxane and related siloxane oligomers.[4][6]
This occurs when the Si-Cl bond of the BMDCS molecule reacts with water instead of your intended substrate.[2] The initially formed dimethylsilanol is unstable and rapidly condenses with other silanol molecules, eliminating water and forming stable Si-O-Si bonds, which creates the insoluble polymer.[4][14]
Primary Cause: Inadequate exclusion of moisture from the reaction system.
Mitigation Strategies:
-
Rigorous Anhydrous Technique: This is non-negotiable. All glassware must be flame-dried or oven-dried immediately before use.[7][15] Use fresh, anhydrous solvents from a sealed bottle or a solvent purification system. Perform all reagent transfers under a dry, inert atmosphere (Nitrogen or Argon).[8]
-
Purification: If siloxane formation does occur, it can often be removed during workup. These polymers are typically insoluble in common organic solvents like hexane or diethyl ether, allowing for removal by filtration. For soluble oligomers, flash column chromatography is usually effective.
Q3: How can I optimize my reaction conditions to maximize the yield for a standard primary or secondary alcohol?
A3: Optimization involves a careful balance of stoichiometry, temperature, and the appropriate choice of base and solvent.
-
Stoichiometry: Use a slight excess of both the BMDCS (typically 1.1-1.2 equivalents) and a non-nucleophilic base (2.0-2.2 equivalents).[8][13] The excess ensures the complete consumption of the limiting substrate and adequate neutralization of the generated HCl.
-
Temperature: For most unhindered alcohols, the reaction proceeds well at room temperature. However, the addition of the chlorosilane can be exothermic. For sensitive substrates, it is wise to add the reagent slowly to a cooled solution (0 °C) to maintain control.
-
Base and Solvent Selection: The base's role is to act as an acid scavenger without competing with the substrate. A bulky, non-nucleophilic amine is ideal. The solvent must be aprotic and able to dissolve all components.[13]
Table 1: Solvent and Base Selection Guide for Silylation
| Substrate Type | Recommended Base | Recommended Solvent(s) | Typical Conditions |
| Primary Alcohols | Imidazole, Triethylamine (Et₃N) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temp |
| Secondary Alcohols | Imidazole, 2,6-Lutidine | Dimethylformamide (DMF), Acetonitrile (MeCN) | Room Temp to 40 °C[16] |
| Tertiary/Hindered Alcohols | 2,6-Lutidine, Proton Sponge | Dimethylformamide (DMF) | 40 °C to 80 °C |
| Phenols | Triethylamine (Et₃N), Pyridine | Acetonitrile (MeCN), Dichloromethane (DCM) | Room Temp |
Q4: My substrate is a sterically hindered tertiary alcohol and the reaction is very slow. What specific strategies can I employ?
A4: Silylating sterically crowded hydroxyl groups is a common challenge that requires more robust reaction conditions to overcome the higher activation energy.[11][12]
-
Increase Reaction Temperature: Gently heating the reaction mixture provides the necessary energy to overcome the steric barrier. Reactions in a solvent like DMF can often be heated to 60-80 °C.[11]
-
Use a More Effective Base/Solvent System: For hindered substrates, the Corey protocol is highly effective.[17] This involves using imidazole as the base in DMF. The high concentration of reagents in DMF helps to accelerate the reaction.[11][17] Using a more hindered, non-nucleophilic base like 2,6-lutidine can also be beneficial.[17]
-
Increase Reaction Time: These reactions are inherently slower. Monitor the reaction progress by TLC or GC and be prepared for reaction times that may extend to 24-48 hours.
-
Consider a More Reactive Silylating Agent: While this guide focuses on BMDCS, it is important to know that for extremely challenging substrates, converting the chlorosilane to a silyl triflate (using AgOTf) creates a much more electrophilic silicon center that can silylate even very hindered alcohols.[11][17]
Experimental Protocols & Visualizations
General Protocol for the Silylation of a Primary Alcohol
This protocol details a standard procedure for protecting a primary alcohol, such as benzyl alcohol, using BMDCS.
1. Preparation (Anhydrous Conditions are CRITICAL)
- Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen or argon.
- Fit the flask with a rubber septum.
2. Reagent Addition
- In the flask, dissolve the primary alcohol (1.0 equivalent) and imidazole (2.2 equivalents) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration relative to the alcohol).[8]
- Stir the solution at room temperature until all the imidazole has dissolved.
- Using a syringe, add this compound (1.1 equivalents) dropwise to the stirred solution. An immediate white precipitate of imidazole hydrochloride will form.
3. Reaction Monitoring
- Allow the reaction to stir at room temperature.
- Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For most primary alcohols, the reaction is complete within 1-2 hours.
4. Workup and Purification
- Once the reaction is complete, dilute the mixture with DCM.
- Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x) to remove the imidazole hydrochloride.[8]
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel if necessary.
Visual Workflow and Troubleshooting Diagrams
The following diagrams, generated using DOT language, illustrate a standard experimental workflow and a decision tree for troubleshooting common issues.
Caption: Troubleshooting decision tree for low-yield BMDCS reactions.
References
- BenchChem. (2025).
- Chemiedidaktik Uni Wuppertal. Experiments - Hydrolysis of chloromethylsilanes.
- Chemiedidaktik Uni Wuppertal. Experiments - Rate of hydrolysis of chloromethylsilanes.
- Benchchem. Overcoming steric hindrance in reactions with Diethyl(hexyl)methylsilane.
- Pierce, A. E. Silylation of Organic Compounds. Pierce Chemical Company.
- Wikipedia.
- Chem-Impex. This compound.
- Pang, X., et al. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
- Benchchem.
- ECHEMI. Buy BROMOMETHYLDIMETHYLCHLOROSILANE Industrial Grade.
- Allen. Hydrolysis of dimethyldichloro silane.
- Taylor & Francis.
- Donike, M. (1979). Comparison of Silylation Reaction Rates of Different Reagents. Analytical Letters.
- Wikipedia. Silyl ether.
- Organic Chemistry Portal.
- Wikipedia. Chlorosilane.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Fisher Scientific.
- Google Patents.
- Benchchem. The Cornerstone of Silylation: A Technical Guide to HMDS in Organic Synthesis.
- MSU chemistry.
- Benchchem. An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.
- Gelest.
- Gelest. Dehydrogenative Silylation of Alcohols and Other Functionalities.
- ResearchGate. Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS).
- Bhandari, G., et al. (2004).
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- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 5. Chlorosilane - Wikipedia [en.wikipedia.org]
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- 17. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Products from (Bromomethyl)chlorodimethylsilane
Introduction
(Bromomethyl)chlorodimethylsilane is a bifunctional organosilicon reagent widely used in organic synthesis.[1] Its utility stems from the presence of two reactive sites: a chlorosilyl group for the protection of alcohols as silyl ethers, and a bromomethyl group that can participate in nucleophilic substitution reactions.[1][2] While powerful, the unique reactivity of this reagent and the properties of the resulting organosilicon compounds can present specific purification challenges. Common issues include product instability during workup and chromatography, and the removal of silicon-containing byproducts.[3][4]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification issues and answers frequently asked questions. The information is structured to provide not just protocols, but the underlying chemical principles to empower users to make informed decisions during their experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of products synthesized using this compound.
Q1: My product, a silyl ether, appears to be decomposing during the aqueous workup. What's happening and how can I prevent it?
Answer:
This is a classic issue related to the hydrolytic instability of the silicon-oxygen bond, especially under acidic or basic conditions.[5] The chlorodimethylsilyl group is relatively labile compared to bulkier silyl groups.
Potential Causes & Solutions:
-
Cause 1: Harsh pH Conditions. Unbuffered water can become acidic from dissolved CO₂ or from residual reagents, leading to premature cleavage of the silyl ether.[5][6]
-
Solution: During the workup, use a buffered aqueous solution instead of plain deionized water for the initial washes. A saturated solution of sodium bicarbonate (NaHCO₃) can neutralize residual acid, while a saturated solution of ammonium chloride (NH₄Cl) provides a mildly acidic buffer that is often less harsh than strong acids.[3][5]
-
-
Cause 2: Prolonged Contact with the Aqueous Phase. The longer your product is in contact with water, the greater the chance of hydrolysis.
-
Solution: Perform extractions quickly and efficiently. Minimize the time the biphasic mixture spends in the separatory funnel. After separation, promptly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Cause 3: Inherent Instability. The (bromomethyl)dimethylsilyl ether group is inherently more sensitive than bulkier analogs like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers.[7][8]
-
Solution: If the intended synthetic route involves harsh conditions, consider if a more robust protecting group is necessary for future experiments. However, for the current batch, meticulous control of pH and minimizing water contact is your best strategy.
-
Q2: I see extra, nonpolar spots on my TLC plate after my reaction, and my column chromatography yields are low. How do I identify and remove these impurities?
Answer:
These impurities are likely silicon-based byproducts, primarily siloxanes and silanols, formed from the hydrolysis of unreacted this compound or the product itself.
Potential Causes & Solutions:
-
Cause 1: Formation of Siloxanes. this compound readily reacts with water to form a silanol, which can then condense with another silanol or unreacted chlorosilane to form a disiloxane (R₃Si-O-SiR₃). These are often greasy, nonpolar compounds that can co-elute with the desired product.[3]
-
Solution 1: Careful Quenching. Quench the reaction mixture carefully before workup. Adding the reaction mixture to a stirred, cold solution of saturated sodium bicarbonate can help manage the hydrolysis of excess reagent.
-
Solution 2: Chromatographic Separation. While challenging, chromatographic separation is possible. Use a less polar solvent system (e.g., higher percentage of hexanes or pentane in ethyl acetate) to increase the separation between your product and the nonpolar siloxane. Sometimes, switching to a different stationary phase, like alumina, can alter the elution profile favorably.[9]
-
Solution 3: Distillation. If your product is volatile and thermally stable, vacuum distillation can be an excellent method to separate it from non-volatile siloxane oligomers.[10]
-
-
Cause 2: Formation of Silanols. Incomplete condensation leads to silanols (R₃Si-OH). These are more polar than siloxanes but can still complicate purification by streaking on silica gel columns.
-
Solution: During workup, ensure the organic layer is thoroughly washed to remove water-soluble impurities. Silanols have some solubility in water, which can be exploited. For chromatography, sometimes adding a small amount of a polar modifier like triethylamine (1%) to the eluent can improve peak shape by deactivating acidic sites on the silica gel that might interact with the silanol.
-
Q3: My product seems to be degrading on the silica gel column. Is this common?
Answer:
Yes, degradation of silyl ethers on silica gel is a well-documented phenomenon.[5] Silica gel is inherently acidic and has a surface rich in water and silanol groups, creating a microenvironment that can catalyze the hydrolysis of sensitive silyl ethers.
Potential Causes & Solutions:
-
Cause 1: Acidity of Silica Gel. The Lewis and Brønsted acidic sites on the silica surface can cleave the Si-O bond.
-
Solution 1: Neutralize the Silica Gel. Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (or another non-nucleophilic base like pyridine) by volume. Swirl the slurry for 15-20 minutes, then pack the column as usual. This deactivates the acidic sites.
-
Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina, or a bonded-phase silica like C18 (reverse-phase chromatography) if your product's solubility allows.
-
-
Cause 2: "Wet" Silica or Solvents. Using silica gel or solvents that have not been properly dried introduces water directly into the column, promoting hydrolysis.
-
Solution: While not always necessary, for extremely sensitive compounds, using freshly opened solvents or silica gel from a desiccator can help. More practically, running the column efficiently without unnecessary delays minimizes the contact time between the product and the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying products made with this compound?
A: Flash column chromatography is the most common and versatile method.[3] However, the optimal technique depends on the physical properties of your product:
-
For non-volatile, moderately polar solids or oils: Flash column chromatography is ideal.
-
For thermally stable, volatile liquids (b.p. < 200 °C at <1 mmHg): Vacuum distillation is highly effective for removing non-volatile impurities and byproducts.[10]
-
For stable, crystalline solids: Recrystallization is an excellent choice for achieving high purity, as it effectively excludes soluble impurities into the mother liquor.[11]
Q2: How can I effectively remove unreacted this compound from my crude product before purification?
A: Unreacted this compound is reactive towards water and nucleophiles. During the aqueous workup, it will be hydrolyzed to the corresponding silanol and hydrochloric acid.[12] Washing the organic layer with a mild base like saturated sodium bicarbonate solution will neutralize the HCl and help remove the water-soluble silanol.[5] For trace amounts, it is volatile enough (b.p. 130 °C) to be removed under high vacuum if the product is not volatile.[1]
Q3: How does the stability of a (bromomethyl)dimethylsilyl ether compare to other common silyl ethers?
A: The stability is primarily governed by steric hindrance around the silicon atom. The (bromomethyl)dimethylsilyl group is sterically similar to a trimethylsilyl (TMS) group, making it one of the more labile silyl ethers.[8]
| Silyl Ether Group | Abbreviation | Relative Stability to Acid/Base | Key Features |
| Trimethylsilyl | TMS | 1 (Least Stable) | Very labile, often cleaved during workup or on silica gel.[5][7] |
| (Bromomethyl)dimethylsilyl | - | ~1 | Similar lability to TMS, offers a handle for further functionalization. |
| Triethylsilyl | TES | ~10² | More stable than TMS, often survives chromatography.[8][13] |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~2 x 10⁴ | A robust and widely used protecting group, stable to many conditions.[5][14] |
| Triisopropylsilyl | TIPS | ~10⁵ | Very bulky and stable, used when high resilience is needed.[7][8] |
| tert-Butyldiphenylsilyl | TBDPS | ~5 x 10⁶ (Most Stable) | Extremely stable to acidic conditions due to steric bulk and electronics.[8][15] |
| Relative stability values are approximate and can vary significantly with substrate and reaction conditions.[16] |
Q4: Are there specific safety precautions I should take when working with this compound and its purification?
A: Yes. This compound is corrosive and reacts with moisture (including humidity in the air and on skin) to release hydrochloric acid (HCl).[12]
-
Handling: Always handle the reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reactions: Set up reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
Workup: When quenching the reaction with water or aqueous solutions, be aware that this is an exothermic process and may release HCl gas. Perform this step slowly and with adequate cooling.
Visualized Workflows and Logic
Figure 1: Troubleshooting decision tree for product instability.
Figure 2: Common byproducts and their purification challenges.
Key Experimental Protocols
Protocol 1: General Aqueous Workup for Sensitive Silyl Ethers
This protocol is designed to minimize hydrolytic cleavage of the protected alcohol.
-
Reaction Quench: Once the reaction is deemed complete by TLC, cool the reaction flask in an ice-water bath.
-
Transfer: Slowly transfer the reaction mixture via cannula or pipette into a separate flask containing a cold (0 °C), vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 2-3 times the reaction volume of the NaHCO₃ solution. This step neutralizes acidic byproducts like HCl and hydrolyzes excess chlorosilane under controlled, basic conditions.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash them sequentially with:
-
1x Saturated aqueous NaHCO₃ solution.
-
1x Brine (saturated aqueous NaCl solution). The brine wash helps to break up emulsions and removes bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is now ready for further purification.
Protocol 2: Flash Column Chromatography with Neutralized Silica Gel
This method is for purifying acid-sensitive compounds that might otherwise degrade on standard silica gel.
-
Prepare Slurry: In a beaker, add the required amount of silica gel for your column. Add the initial, least polar eluent mixture (e.g., 98:2 Hexane:Ethyl Acetate) to form a slurry.
-
Neutralize: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% v/v of the total solvent volume in the slurry. Swirl gently for 15 minutes. This deactivates the acidic silanol groups on the silica surface.
-
Pack Column: Pack the column with the neutralized slurry as you normally would. Equilibrate the packed column with your starting eluent (containing 1% Et₃N).
-
Load and Elute: Load your sample (pre-adsorbed onto a small amount of neutralized silica for best results) and run the column using a solvent gradient, ensuring that your mobile phase throughout the run contains 1% Et₃N.
-
Collect and Concentrate: Collect the fractions containing your product and concentrate them. Note that triethylamine (b.p. 89 °C) can often be removed under high vacuum.
Protocol 3: Recrystallization of a Solid Derivative
Recrystallization is a powerful technique for obtaining highly pure crystalline products.[17]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal single solvent dissolves the compound when hot but not when cold. For a solvent pair, one solvent should dissolve the compound well (the "soluble" solvent), and the other should dissolve it poorly (the "insoluble" solvent), and they must be miscible.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves. If using a solvent pair, dissolve the solid in the minimum amount of the hot "soluble" solvent first.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a solvent pair, add the "insoluble" solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "soluble" solvent to clarify. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[18]
-
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in the air or in a vacuum oven.
References
- BenchChem. (2025).
- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
- Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2006(08), 1260-1262.
- Organic Chemistry Portal. (2006).
- Chemistry LibreTexts. (2021). 16: Silylethers.
- Wikipedia. Silyl ether.
- Hydroxyl Protecting Groups. (n.d.).
- BenchChem. (2025). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis. BenchChem.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube.
- Organic Syntheses Procedure. (n.d.).
- Chem-Impex. This compound.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (n.d.). Journal of the American Chemical Society.
- Protecting Groups For Alcohols. (n.d.). Chemistry Steps.
- Chem-Station. (2014, March 8). Silyl Protective Groups.
- van der Vorm, S., et al. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(17), 8796–8806.
- Recrystalliz
- Grunwald, C., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry, 7(1), 18.
- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
- University of Alberta.
- Guidechem. What are the synthesis and practical uses of Chloro(chloromethyl)dimethylsilane?.
- Introduction to the Chemistry of Organosilicon Compounds. (n.d.). PNP College, Alibag.
- Wikipedia. Organosilicon chemistry.
- White, J. D., & Carter, R. G. (n.d.).
- Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. (n.d.).
- Organosilicon Compounds. (2020, April 6). Lucknow University.
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.).
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. (n.d.). MDPI.
- PubChem. Silane, (bromomethyl)chlorodimethyl-.
- BenchChem. (2025). The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide. BenchChem.
- ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl)
- CP Lab Safety. This compound, 25g, Each.
- Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. (2026, January 7). Journal of the American Chemical Society.
- PubChem. SID 87563828 - this compound.
Sources
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- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
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- 13. Thieme E-Books & E-Journals [thieme-connect.de]
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- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Silylation with (Bromomethyl)chlorodimethylsilane
Welcome to the technical support center for silylation reactions using (Bromomethyl)chlorodimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to common issues encountered during the silylation of hydroxyl groups, providing you with the insights needed to optimize your reactions and ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction with this compound is sluggish or incomplete. What are the primary factors I should investigate?
A1: Incomplete silylation is a frequent challenge, often stemming from a few key factors. The reaction's success hinges on the interplay between your substrate, the reagents, and the reaction conditions.
-
Moisture: Chlorosilanes, including this compound, react readily with water. [1][2][3]Any moisture in your reaction setup—be it in the solvent, glassware, or starting materials—will consume the silylating agent, leading to lower yields. Ensure all glassware is rigorously dried (flame- or oven-drying is recommended), and use anhydrous solvents. [4]
-
Reagent Quality: The silylating agent itself can degrade over time, especially if not stored under inert conditions. [5]Hydrolysis of the Si-Cl bond is a common issue. [6]It's advisable to use a fresh bottle or distill the reagent if you suspect degradation.
-
Steric Hindrance: The bulkiness of the groups surrounding the hydroxyl group on your substrate can significantly slow down the reaction. 7chlorodimethylsilane is moderately bulky, and for sterically hindered alcohols (tertiary or heavily substituted secondary alcohols), you may need to employ more forcing conditions or a more reactive silylating agent.
-
Inadequate Base: A suitable base is crucial to neutralize the HCl generated during the reaction. [8][9][10]If the HCl is not scavenged, it can lead to side reactions or an unfavorable equilibrium.
Q2: I'm working with a sterically hindered alcohol. How can I drive the silylation to completion?
A2: Silylating sterically hindered alcohols requires a more strategic approach to overcome the steric barrier.
-
Choice of Silylating Agent: While you are using this compound, for extremely hindered systems, consider moving to a more reactive silylating agent. The general reactivity trend is Silyl Iodides > Silyl Triflates > Silyl Chlorides. [7]
-
Catalyst: The addition of a nucleophilic catalyst can significantly accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for silylating hindered alcohols. [7][11]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy. Refluxing the reaction may be necessary. [12]
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like dimethylformamide (DMF) can accelerate silylation compared to less polar solvents like dichloromethane (DCM). [11]
-
Here is a general troubleshooting workflow for incomplete silylation:
Caption: A flowchart for troubleshooting incomplete silylation.
Q3: What is the optimal base to use with this compound, and how much should I use?
A3: The choice and amount of base are critical for a successful silylation.
-
Common Bases: Tertiary amines like triethylamine (NEt₃) or pyridine are commonly used. [12][13]Imidazole is also a good choice, particularly for less reactive chlorosilanes. For sterically hindered substrates, a stronger, non-nucleophilic base might be considered.
-
Stoichiometry: You should use at least a stoichiometric amount of the base relative to the this compound to neutralize the generated HCl. [10]Using a slight excess (1.1 to 1.5 equivalents) is a common practice to ensure the reaction goes to completion. [14]
The general mechanism for base-catalyzed silylation is as follows:
Caption: The two-step mechanism of a base-catalyzed silylation reaction.
Q4: Are there any functional groups that are incompatible with this compound?
A4: Yes, the high reactivity of the Si-Cl bond means it can react with other nucleophilic functional groups besides hydroxyls.
-
Amines: Primary and secondary amines will readily react to form silyl-amines. [8]
-
Thiols: Thiols are also nucleophilic and can react with chlorosilanes. [15][16]
-
Carboxylic Acids: Carboxylic acids can be silylated to form silyl esters. [8]
If your substrate contains these functional groups and you only wish to silylate a hydroxyl group, you may need to employ a protecting group strategy for the other reactive sites.
Q5: I'm observing unexpected side products in my reaction. What could they be?
A5: Side products can arise from several sources.
-
Hydrolysis Products: If moisture is present, you may form siloxanes from the hydrolysis of this compound.
-
Reaction with Solvent: Some solvents can react with chlorosilanes under certain conditions. For instance, alcohols are obviously unsuitable as solvents.
-
Substrate Decomposition: The HCl generated during the reaction can be acidic enough to cause decomposition of sensitive substrates. This underscores the importance of an effective base.
-
Reactions involving the Bromomethyl Group: The bromomethyl group is also reactive and can participate in nucleophilic substitution reactions, though this is generally less favorable than the silylation at the silicon center under typical silylation conditions. However, with certain nucleophiles and under forcing conditions, this reactivity could become a factor. [17]
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).
-
Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol for Silylation of a Sterically Hindered Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Dissolve the solids in anhydrous dimethylformamide (DMF).
-
Add triethylamine (1.5 eq).
-
Add this compound (1.5 eq).
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer several times with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Parameter | Primary Alcohol | Secondary Alcohol | Tertiary/Hindered Alcohol |
| This compound (eq) | 1.1 - 1.2 | 1.2 - 1.5 | 1.5 - 2.0 |
| Base (eq) | 1.2 - 1.5 (NEt₃) | 1.5 - 2.0 (NEt₃) | 2.0 - 3.0 (NEt₃ or other) |
| Catalyst | Not usually required | DMAP (0.05-0.1 eq) | DMAP (0.1-0.2 eq) |
| Solvent | DCM, THF | DCM, THF, Acetonitrile | DMF, Acetonitrile |
| Temperature | 0 °C to RT | RT to Reflux | 60 °C to Reflux |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours | 12 - 48 hours |
References
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Wikipedia. Silylation. [Link]
-
UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Hemlock Semiconductor. Fact Sheet: “Chlorosilanes”. [Link]
-
SlideShare. Protection of OH group of alcohol. [Link]
-
ACS Publications. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. [Link]
-
Ludwig-Maximilians-Universität München. Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. [Link]
-
NJ.gov. Hazard Summary: Chlorophenyltrichlorosilane. [Link]
-
American Chemistry Council. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
Gelest, Inc. Safety Data Sheet: CHLOROSILANE. [Link]
-
ResearchGate. Techniques for Silylation. [Link]
-
RSC Publishing. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. [Link]
- Google Patents.
-
Gelest. General Silylation Procedures. [Link]
-
National Institutes of Health. Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. [Link]
-
National Institutes of Health. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. [Link]
-
Semantic Scholar. Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β. [Link]
-
Haz-Map. (Bromomethyl)dimethylchlorosilane - Hazardous Agents. [Link]
- Google Patents.
-
ResearchGate. When a good silylation protocol goes bad, what are the usual suspects?. [Link]
-
Organic Chemistry Portal. Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes. [Link]
-
Organic Letters. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Conditions. [Link]
-
YouTube. Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. [Link]
-
ResearchGate. An expeditious and efficient bromomethylation of thiols: Enabling bromomethyl sulfides as useful building blocks. [Link]
-
PubMed. Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]
-
NIST. Silane, (bromomethyl)chlorodimethyl-. [Link]
-
ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]
-
Reddit. TBDMS protection of guanosine - seems simple, but turned out terrible.. [Link]
-
YouTube. Reactions of thiols. [Link]
-
PubMed. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. [Link]
Sources
- 1. hscpoly.com [hscpoly.com]
- 2. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. (Bromomethyl)dimethylchlorosilane - Hazardous Agents | Haz-Map [haz-map.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 10. US6875880B2 - Silylation of hydroxyl groups - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 15. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity in (Bromomethyl)chlorodimethylsilane Reactions
Welcome to the technical support center for (Bromomethyl)chlorodimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this highly versatile but moisture-sensitive reagent. Our goal is to equip you with the expertise and practical knowledge to anticipate and overcome challenges, ensuring the success of your synthetic endeavors.
Introduction: The Duality of this compound
This compound is a bifunctional organosilicon compound featuring two key reactive sites: a labile silicon-chlorine bond and a reactive carbon-bromine bond. This unique structure allows for a diverse range of applications, including its use as a protecting group for alcohols and as a synthetic intermediate for the introduction of the bromomethyl(dimethyl)silyl group into organic molecules.
However, the high reactivity of the Si-Cl bond also makes the reagent exceptionally sensitive to moisture. Even trace amounts of water can lead to rapid hydrolysis, consuming the reagent, generating corrosive byproducts, and ultimately causing reaction failure. This guide will provide a comprehensive framework for understanding and managing this critical sensitivity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of this compound.
Q1: Why is this compound so sensitive to moisture?
A1: The silicon-chlorine bond in this compound is highly polarized, with the silicon atom being electrophilic. Water, acting as a nucleophile, readily attacks the silicon center, leading to a rapid and irreversible hydrolysis reaction. This process is common to all chlorosilanes.[1][2]
Q2: What are the products of the reaction between this compound and water?
A2: The primary products of hydrolysis are 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane and hydrogen chloride (HCl) gas.[3] The disiloxane is formed through the condensation of two molecules of the intermediate silanol, (bromomethyl)dimethylsilanol. The generation of HCl is a significant issue as it can lead to the degradation of acid-sensitive functional groups in the starting materials or products.[4]
Q3: How should I properly store and handle this compound to prevent decomposition?
A3: Strict adherence to anhydrous conditions is paramount. The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is best stored in a cool, dry place. When handling, use oven-dried glassware and syringes that have been cooled under a stream of inert gas. Transfers should be performed using syringe techniques under a positive pressure of an inert gas.
Q4: What are the immediate signs that my this compound has been compromised by moisture?
A4: A fuming appearance upon opening the bottle is a strong indicator of hydrolysis, as the HCl gas produced reacts with atmospheric moisture. The liquid may also appear cloudy due to the formation of insoluble siloxanes. If you suspect contamination, it is advisable to use fresh, unopened reagent for critical reactions.
Troubleshooting Guide: Common Issues and Solutions in this compound Reactions
This section provides a structured approach to diagnosing and resolving common problems encountered during reactions with this compound, with a focus on its application as a protecting group for alcohols.
Problem 1: Reaction Failure - Starting Material is Unreacted
Symptoms:
-
TLC or GC-MS analysis shows only the starting alcohol.
-
No formation of the desired silyl ether product.
Primary Cause: Inactivation of the this compound reagent due to moisture contamination.
Investigative Workflow:
Caption: Troubleshooting workflow for reaction failure.
Detailed Solutions:
-
Verify Reagent Integrity: As a first step, carefully observe a fresh sample of the reagent. If it fumes excessively or appears cloudy, it has likely been compromised. For critical applications, it is always best to use a new, sealed bottle.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven (120 °C for at least 4 hours) or by flame-drying under vacuum, and then cooled under a stream of inert gas. Solvents must be of anhydrous grade and preferably distilled from an appropriate drying agent.
-
Proper Inert Atmosphere Technique: The reaction should be set up under a positive pressure of nitrogen or argon. Use septa and syringe techniques for all liquid transfers. A balloon filled with inert gas is often insufficient to maintain a truly anhydrous environment.
Problem 2: Low Yield of the Desired Silyl Ether Product
Symptoms:
-
TLC or GC-MS analysis shows a mixture of starting material, desired product, and potentially a new, less polar byproduct.
Probable Causes:
-
Insufficient amount of base to neutralize the HCl byproduct.
-
Partial hydrolysis of the reagent or product.
-
The amine base is not suitable for the reaction.
Diagnostic and Corrective Actions:
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Base | The reaction of this compound with an alcohol generates one equivalent of HCl.[5] If not neutralized, this HCl can protonate the starting alcohol or the amine base, rendering them non-nucleophilic and halting the reaction. | Use at least 1.1 to 1.5 equivalents of a suitable base. For sterically hindered alcohols, a slight excess of base may be beneficial. |
| Partial Hydrolysis | Small amounts of moisture can consume a portion of the reagent, leading to incomplete conversion of the starting material. | Re-evaluate and improve the anhydrous technique as described in "Problem 1". Consider adding freshly activated molecular sieves (3Å or 4Å) to the reaction mixture. |
| Inappropriate Base | While triethylamine (TEA) or pyridine are common choices, their hydrochloride salts can sometimes be soluble in the reaction solvent, leading to an acidic environment.[1] In some cases, the amine itself can be problematic. | Consider using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[6] Alternatively, insoluble inorganic bases such as potassium carbonate or cesium carbonate can be used and subsequently filtered off.[1][7] |
Problem 3: Formation of Unidentified Byproducts
Symptoms:
-
Besides the starting material and product, other spots are visible on TLC, or additional peaks appear in the GC-MS.
Potential Byproducts and Their Origin:
Caption: Competing reaction pathways for this compound.
Identification and Mitigation:
-
1,3-Bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane: This is the primary byproduct from the hydrolysis of the reagent.[3] It is typically less polar than the starting alcohol but may have a similar polarity to the desired silyl ether, complicating purification. Its presence is a definitive indicator of moisture contamination.
-
Mitigation: The only solution is to prevent its formation by rigorously excluding moisture from the reaction.
-
-
Degradation Products: The generated HCl can cause degradation of acid-sensitive functional groups on either the starting material or the product.
-
Mitigation: Ensure efficient scavenging of HCl by using an appropriate base in sufficient quantity. Running the reaction at a lower temperature can also minimize side reactions.
-
Experimental Protocols
Representative Protocol for the Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound (freshly opened or from a reliable stock)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve the primary alcohol (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous DCM.
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.2 eq.) dropwise via syringe. A precipitate of diisopropylethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
References
-
Reddit. (2011). Synthetic chemists: getting rid of HCl? [Online discussion]. Available at: [Link]
- Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
-
PubChem. (n.d.). Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (n.d.). Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols. Retrieved from [Link]
-
ResearchGate. (2019). How to prevent HCl from attacking in situ synthesized imine material? [Online discussion]. Available at: [Link]
-
YouTube. (2020). 9: Protection of alcohols. In Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Silylation of hydroxyl groups.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous? [Online discussion]. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]
- 3. Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- | C6H16Br2OSi2 | CID 75372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Preventing polymerization during reactions with (Bromomethyl)chlorodimethylsilane
A Guide to Preventing Polymerization and Overcoming Reaction Challenges
Welcome to the technical support center for (Bromomethyl)chlorodimethylsilane (BMDCS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the success and reproducibility of your experiments. Uncontrolled polymerization is a primary failure mode when working with reactive chlorosilanes like BMDCS, and this guide provides an in-depth framework for its prevention.
Part 1: The Core Problem — Understanding Unwanted Polymerization
The most frequent issue encountered with this compound is its propensity to form insoluble, high-molecular-weight polysiloxane polymers. This is not a radical polymerization like that seen with vinyl monomers but is instead a step-growth polymerization driven by the reagent's extreme sensitivity to moisture.
The Si-Cl bond is highly susceptible to hydrolysis, even by trace amounts of water present in solvents, on glassware, or in the atmosphere. This initial hydrolysis reaction forms a reactive silanol intermediate (Si-OH) and hydrogen chloride (HCl).[1] The silanol can then rapidly react with another molecule of BMDCS in a condensation reaction to form a stable siloxane (Si-O-Si) bond, regenerating HCl.[2][3] This process can cascade, leading to the formation of long-chain polymers and cross-linked gels. The generated HCl can further catalyze the condensation reaction, accelerating polymer formation.[2]
Mechanism of Siloxane Polymerization
The diagram below illustrates this critical two-step failure pathway. Preventing the initial hydrolysis step is the cornerstone of successful reactions with BMDCS.
Caption: Hydrolysis and condensation pathway for BMDCS polymerization.
Part 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common questions and issues encountered when handling and reacting with BMDCS.
Q1: My entire reaction mixture solidified/turned into an insoluble gel shortly after adding the this compound. What happened?
A: This is a classic sign of rapid, uncontrolled polymerization. The root cause is almost certainly the presence of significant moisture in your reaction system. The BMDCS hydrolyzed to form silanols, which then rapidly condensed to create a cross-linked polysiloxane network (a gel).[2] To salvage the experiment, you must restart, focusing on rigorous anhydrous techniques.
Q2: How should I properly store this compound to prevent it from going bad?
A: Proper storage is critical to maintaining the reagent's activity. BMDCS should be stored at room temperature in a tightly sealed container, preferably with a PTFE-lined cap.[4] The headspace of the bottle should be purged with an inert gas (e.g., argon or nitrogen) after each use to displace moist air. Storing it in a desiccator provides an additional layer of protection.
Q3: I see a white solid forming around the cap of my BMDCS bottle. Is it still usable?
A: The white solid is likely a mixture of hydrolyzed reagent (siloxanes) and possibly salts formed from its reaction with atmospheric moisture and HCl. While the remaining liquid may still be active, its purity is compromised. For sensitive reactions requiring precise stoichiometry, it is highly recommended to purchase a new bottle. For less sensitive applications, you may be able to carefully extract the clear liquid from the bottle in an inert atmosphere glovebox, but this is not ideal.
Q4: Do I need to add a base like triethylamine or pyridine to my reaction? What is its purpose?
A: Yes, in most applications where the Si-Cl bond is reacting (e.g., silylation of an alcohol), a non-nucleophilic amine base is essential. Its primary role is to act as an "HCl scavenger."[5] The reaction of the chlorosilane with your substrate will release one equivalent of HCl. This acid can damage acid-sensitive functional groups on your product and, importantly, can catalyze the unwanted polymerization side reaction. The amine base neutralizes this HCl as it is formed. However, the amine itself must be scrupulously dry; wet amine can introduce the very water you are trying to avoid, forming ammonium salts that can catalyze other side reactions.[6]
Q5: Can I purify this compound by distillation?
A: Yes, but it must be done with extreme care. BMDCS is susceptible to thermally-initiated polymerization.[7] Purification should be performed via vacuum distillation to keep the pot temperature as low as possible. Crucially, a polymerization inhibitor should be added to the distillation flask. Secondary or tertiary aromatic amines are recommended for this purpose at a concentration of 0.01 to 10 mol %.[8] These compounds are distinct from the triethylamine used as an HCl scavenger and are specifically designed to suppress polymerization during heating.
Part 3: Troubleshooting Guide
This guide provides a scenario-based approach to resolving common experimental failures.
Troubleshooting Workflow
Sources
- 1. Chlorosilane - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2011024257A1 - Purification of chlorosilane using amine compound - Google Patents [patents.google.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents [patents.google.com]
Impact of solvent choice on (Bromomethyl)chlorodimethylsilane reactivity
Welcome to the technical support center for (Bromomethyl)chlorodimethylsilane (BCS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we will delve into the critical impact of solvent choice on its reactivity, providing you with troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Understanding the Dual Reactivity of this compound
This compound, with the molecular formula C₃H₈BrClSi, possesses two distinct reactive sites: a labile silicon-chlorine (Si-Cl) bond and a reactive carbon-bromine (C-Br) bond.[1] The choice of solvent is paramount as it can selectively favor reaction at one site over the other, dictate the reaction mechanism, and influence the overall yield and purity of the desired product. The silicon center acts as a Lewis acid, capable of expanding its coordination number, a behavior that is heavily influenced by the surrounding solvent molecules.[2][3]
Frequently Asked Questions (FAQs)
Q1: My silylation reaction with an alcohol is sluggish and giving low yields. What could be the cause?
A1: This is a common issue often traced back to the solvent. If you are using a polar protic solvent like an alcohol (e.g., methanol, ethanol) or water, you are likely hindering the reaction.[4] Protic solvents can solvate the nucleophile (your alcohol) through hydrogen bonding, effectively "caging" it and reducing its availability to attack the silicon center.[5] Furthermore, these solvents can react directly with the Si-Cl bond, leading to undesired hydrolysis or alcoholysis of your starting material.[6][7]
Solution: Switch to a polar aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN).[5][8] These solvents will dissolve your reagents but will not engage in strong hydrogen bonding, leaving the nucleophile more reactive. The addition of a non-nucleophilic base, like a tertiary amine (e.g., triethylamine), is also crucial to neutralize the HCl generated during the reaction, which can otherwise lead to reversible reactions.[7]
Q2: I am trying to perform a Grignard reaction at the bromomethyl group, but I am seeing significant side products resulting from the reaction at the Si-Cl bond. How can I improve selectivity?
A2: This is a classic case of competing reaction pathways. The Grignard reagent is a strong nucleophile and can attack both the electrophilic carbon of the bromomethyl group and the silicon of the chlorosilyl group. The solvent plays a critical role here. While THF is a common solvent for Grignard reactions, its coordinating ability can enhance the reactivity of the Grignard reagent, sometimes leading to a loss of selectivity.[9][10]
Solution: Consider using a less polar, non-coordinating solvent like diethyl ether or a mixture of THF with a non-polar solvent like toluene.[9] This can temper the reactivity of the Grignard reagent and favor the desired substitution at the carbon center. Running the reaction at lower temperatures can also enhance selectivity.
Q3: My this compound appears to be degrading upon storage in solution. What is happening?
A3: this compound is highly susceptible to hydrolysis.[11][12] If your solvent contains even trace amounts of water, the Si-Cl bond will react to form silanols, which can then condense to form siloxanes.[6][7] This is often observed as the formation of a white precipitate.
Solution: Always use anhydrous solvents and store the reagent under an inert atmosphere (e.g., nitrogen or argon).[13] It is recommended to use freshly distilled solvents to minimize water content. If you need to store it in solution for a short period, ensure the solvent is rigorously dried and the container is sealed tightly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in silylation of an alcohol | Use of a polar protic solvent (e.g., ethanol, water). | Switch to a polar aprotic solvent like THF or DCM. Add a non-nucleophilic base (e.g., triethylamine). |
| Formation of siloxane byproducts | Presence of moisture in the solvent or reagents. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Reaction with the bromomethyl group is slow | The nucleophile is too weak for the chosen conditions. | Consider a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. Note that these solvents can also promote SN1-type reactions. |
| Lack of selectivity in reactions with strong nucleophiles (e.g., Grignard reagents) | The solvent is overly activating the nucleophile. | Use a less coordinating solvent like diethyl ether or a mixture of THF and a non-polar co-solvent. |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC. If the reaction is sluggish, consider gentle heating, but be mindful of potential side reactions. |
| Unexpected side products from reaction at the C-Br bond | The chosen solvent favors SN1-type reactions, leading to carbocation intermediates and potential rearrangements or elimination. | Use a less polar, aprotic solvent to favor an SN2 mechanism.[14][15] |
Impact of Solvent Properties on Reactivity
The choice of solvent directly influences the reaction mechanism (SN1 vs. SN2) at both reactive centers.
Caption: Influence of solvent type on reaction mechanism.
Solvent Polarity and Reaction Rate
The polarity of the solvent can significantly affect the rate of nucleophilic substitution.
| Solvent Type | Dielectric Constant | Effect on SN1 Reactions | Effect on SN2 Reactions | Example Solvents |
| Polar Protic | High | Rate increases due to stabilization of the carbocation intermediate.[14][16] | Rate decreases due to solvation of the nucleophile.[4][5] | Water, Methanol, Ethanol |
| Polar Aprotic | High | Rate may increase, but generally less effective than protic solvents. | Rate significantly increases as the "naked" nucleophile is more reactive.[5] | DMSO, DMF, Acetonitrile |
| Non-Polar Aprotic | Low | Rate is very slow as charged intermediates are not stabilized. | Rate is generally slower than in polar aprotic solvents but can be effective for certain reactions. | Hexane, Toluene, Diethyl Ether |
Experimental Protocol: Silylation of a Primary Alcohol
This protocol details the protection of a primary alcohol using this compound in a suitable solvent.
Objective: To synthesize a (bromomethyl)dimethylsilyl ether.
Materials:
-
This compound (1.0 eq)
-
Primary Alcohol (e.g., 1-butanol) (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the primary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add this compound dropwise via the dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Caption: Workflow for the silylation of a primary alcohol.
References
-
This compound - Chem-Impex. (URL: [Link])
-
Molecular “Floppyness” and the Lewis Acidity of Silanes: A Density Functional Theory Study. (URL: [Link])
-
Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst. (URL: [Link])
-
Chlorosilane - Wikipedia. (URL: [Link])
-
Solvent Effects on the SN1 Reaction. (URL: [Link])
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (URL: [Link])
-
Nucleophilic Substitution at Silicon. (URL: [Link])
-
Modulation of Silicon's Lewis Acidity – Enhanced Reactivity through Ligand Design. (URL: [Link])
-
Solvent Effects on Transition States and Reaction Rates. (URL: [Link])
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (URL: [Link])
-
Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. (URL: [Link])
-
Polar Protic and Aprotic Solvents. (URL: [Link])
-
Choose the correct statement regarding hydrolysis of optically active 3-B... (URL: [Link])
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (URL: [Link])
-
Tuning the Lewis Acidity of Neutral Silanes Using Perfluorinated Aryl‐ and Alkoxy Substituents. (URL: [Link])
-
Arrange according to increasing Lewis acid character, SiF_(4), SiCl_(4)SiBr_(4). Sil_(4). (URL: [Link])
-
Silane, (bromomethyl)chlorodimethyl-. (URL: [Link])
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GLOBAL SAFE HANDLING OF CHLOROSILANES. (URL: [Link])
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (URL: [Link])
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (URL: [Link])
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CHLOROSILANES - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels. (URL: [Link])
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Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (URL: [Link])
-
Grignard reaction with chlorosilanes in THF: a kinetic study. (URL: [Link])
-
Polar Protic and Aprotic Solvents. (URL: [Link])
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Synthesis of (chloromethyl)dimethylsilanol. (URL: [Link])
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Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability. (URL: [Link])
-
Polar Protic and Aprotic Solvents For SN1 & SN2 Reactions. (URL: [Link])
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Technical Support Center: Overcoming Steric Hindrance in Reactions with (Bromomethyl)chlorodimethylsilane
Welcome to the technical support center for (Bromomethyl)chlorodimethylsilane (BMDCS). As a bifunctional reagent, BMDCS is a powerful tool in organic synthesis, prized for its ability to introduce a protected hydroxyl group that contains a handle for further functionalization.[1] However, its utility can be challenged when reacting with sterically demanding substrates. This guide, structured by our senior application scientists, provides in-depth troubleshooting strategies, detailed protocols, and mechanistic explanations to help you navigate these challenges successfully.
Section 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the most common issues encountered by researchers when using BMDCS with sterically hindered molecules.
Q1: Why is my silylation reaction with BMDCS and a hindered alcohol failing or giving abysmal yields?
A1: The primary reason is severe steric hindrance around the reaction centers. The reaction to form a silyl ether is a nucleophilic substitution at the silicon atom (an S_N2@Si mechanism). Your alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom. If either the alcohol (e.g., a tertiary or bulky secondary alcohol) or the nucleophile itself has bulky substituents, they physically block this attack.[2][3] The transition state requires a specific geometry that becomes energetically unfavorable due to these steric clashes, dramatically slowing down the reaction rate.[4]
Q2: My reaction isn't working. What is the absolute first thing I should verify?
A2: Before suspecting complex steric issues, rigorously confirm the purity and dryness of your entire system. The Si-Cl bond in this compound is highly susceptible to hydrolysis.[5] Trace amounts of moisture in your solvent, on your glassware, or in your starting alcohol will rapidly consume the BMDCS, forming unreactive siloxanes. Always use freshly distilled anhydrous solvents, flame- or oven-dried glassware under an inert atmosphere (Nitrogen or Argon), and ensure your starting materials are free of water.[4][6]
Q3: How can I drive the silylation of a bulky alcohol to completion without resorting to high heat?
A3: Optimizing your base and solvent system is critical.
-
Base Selection: The reaction liberates hydrochloric acid (HCl), which must be neutralized. Using a strong, yet non-nucleophilic and sterically hindered base is key. Diisopropylethylamine (DIPEA, Hünig's base) is an excellent choice. Its bulky ethyl and isopropyl groups prevent it from attacking the silicon center itself, allowing it to function solely as an efficient HCl scavenger.[7][8]
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal.[9] These solvents can help to stabilize charge separation in the transition state without hydrogen-bonding to and deactivating the alcohol nucleophile, thus increasing its effective reactivity.[9]
Q4: My reaction is still sluggish. Is simply increasing the temperature a viable strategy?
A4: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier, but it must be done judiciously.[6] While a modest increase (e.g., from room temperature to 50-60 °C) can significantly improve the reaction rate, excessive heat can lead to the decomposition of sensitive substrates or the BMDCS reagent itself. It's a trade-off between reaction kinetics and stability. We recommend a stepwise increase in temperature while monitoring the reaction by TLC or GC-MS to find the optimal balance.
Q5: Are there catalytic methods to activate BMDCS for these difficult reactions?
A5: Yes, Lewis acid catalysis can be highly effective. A catalytic amount of a mild Lewis acid, such as indium(III) chloride (InCl₃) or gallium(III) chloride (GaCl₃) , can activate the Si-Cl bond.[10][11] The Lewis acid coordinates to the chlorine atom, making the silicon center significantly more electrophilic and thus more susceptible to attack by even a sterically hindered alcohol. This approach often allows the reaction to proceed under much milder conditions than would otherwise be possible.[10]
Section 2: In-Depth Troubleshooting & Optimization Protocols
When standard procedures fail, a systematic approach is necessary. This section provides a logical workflow and detailed experimental protocols for challenging silylations.
Issue: Low Conversion with a Sterically Hindered Alcohol
Analysis: This is the classic steric hindrance problem. The kinetic barrier for the S_N2@Si reaction is too high under standard conditions. The goal is to lower this energy barrier or use conditions that provide enough energy to overcome it without causing degradation.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshoot and optimize the reaction.
Caption: Workflow for troubleshooting low-yield BMDCS reactions.
Strategy Comparison for Silylating a Hindered Alcohol
The table below summarizes various strategies and their impact on reactions with sterically demanding substrates.
| Strategy | Base | Solvent | Catalyst | Temperature | Expected Outcome & Rationale |
| Standard | Triethylamine | DCM / THF | None | Room Temp | Low Yield. Triethylamine is nucleophilic enough to compete. Nonpolar solvents do little to assist the reaction. |
| Optimized Base | DIPEA | DCM / THF | None | Room Temp | Moderate Improvement. DIPEA removes HCl without competing, clearing one barrier to the reaction.[8] |
| Optimized Solvent | DIPEA | DMF | None | Room Temp | Good Improvement. DMF helps stabilize the transition state, increasing the rate of the desired reaction.[9] |
| Thermal Push | DIPEA | DMF | None | 50-60 °C | High Yield (Potential for Byproducts). Provides sufficient energy to overcome the steric barrier. Requires careful monitoring. |
| Catalytic | DIPEA | DCM / Toluene | InCl₃ (cat.) | Room Temp | High Yield & Clean. Lewis acid activation makes the silicon highly electrophilic, allowing the reaction to proceed under mild conditions.[10] |
Protocol: Catalytic Silylation of a Sterically Hindered Tertiary Alcohol
This protocol employs Lewis acid catalysis to efficiently silylate a challenging substrate like 1-adamantanol.
Materials:
-
1-Adamantanol (1.0 equiv)
-
This compound (BMDCS) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Indium(III) chloride (InCl₃), anhydrous (0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard, flame-dried glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and septa. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 1-adamantanol (1.0 equiv) and anhydrous InCl₃ (0.05 equiv).
-
Solvent Addition: Add anhydrous DCM via syringe to dissolve the solids (concentration approx. 0.2 M).
-
Base Addition: Add DIPEA (2.0 equiv) dropwise to the stirred solution at room temperature.
-
BMDCS Addition: Slowly add BMDCS (1.5 equiv) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting alcohol by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to yield the pure adamantyl silyl ether.
Section 3: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The silylation proceeds via a concerted S_N2-type pathway at the silicon center.
Caption: Mechanism of Lewis acid-catalyzed silylation of a hindered alcohol.
As depicted, the bulky R₃C- group on the alcohol and the methyl/bromomethyl groups on the silicon create a "steric wall" that hinders the approach of the oxygen nucleophile to the silicon electrophile. A Lewis acid catalyst like InCl₃ coordinates to the chlorine atom, withdrawing electron density and making the silicon atom much more electrophilic. This increased electrophilicity lowers the activation energy of the transition state, allowing the reaction to proceed even with significant steric impediment.[10]
References
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- ResearchGate. (2025). An efficient synthesis of silyl ethers of primary alcohols, secondary alcohols, phenols and oximes with a hydrosilane using InBr3 as a catalyst.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions.
-
Scott, J. P., & Svejstrup, T. D. (2017). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. National Institutes of Health. [Link]
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PubMed. (2024). Cu-Catalyzed Regioselective Silylation of Chloro-Substituted Allenyl-Bdan. PubMed. [Link]
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Berliner, M., & Belecki, K. (n.d.). Generation of Chloromethyl Methyl Ether and in situ Methoxymethylation of an Alcohol. Organic Syntheses. [Link]
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PubMed Central. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PubMed Central. [Link]
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NIST. (n.d.). Silane, (bromomethyl)chlorodimethyl-. NIST WebBook. [Link]
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PubMed Central. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PubMed Central. [Link]
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Yasuda, M., et al. (2004). Indium-Catalyzed Direct Chlorination of Alcohols Using Chlorodimethylsilane-Benzil as a Selective and Mild System. Journal of the American Chemical Society, 126, 7186-7187. [Link]
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- ECHEMI. (n.d.). Buy BROMOMETHYLDIMETHYLCHLOROSILANE Industrial Grade.
- Journal of the Chemical Society, Perkin Transactions 1. (2001). Protecting groups.
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PubMed. (2008). Direct Chlorination of Alcohols With Chlorodimethylsilane Catalyzed by a Gallium trichloride/tartrate System Under Neutral Conditions. PubMed. [Link]
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PubChem. (n.d.). Silane, (bromomethyl)chlorodimethyl-. PubChem. [Link]
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Validation & Comparative
A Comparative Guide to Silylating Agents: Profiling (Bromomethyl)chlorodimethylsilane
In the landscape of multi-step organic synthesis, the judicious selection of a protecting group for reactive functionalities like alcohols is paramount. Silyl ethers are a cornerstone of modern protective group chemistry, offering a tunable range of stability and reactivity. This guide provides a detailed comparison of (Bromomethyl)chlorodimethylsilane (BCS) with other workhorse silylating agents, namely Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl), and Triisopropylsilyl chloride (TIPSCl). This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the nuanced differences that govern the choice of silylating agent for a given synthetic challenge.
Introduction to Silylation and the Role of Steric and Electronic Effects
Silylation is the process of introducing a silyl group, typically to a heteroatom like oxygen, to form a silyl ether.[1][2] This transformation temporarily masks the reactive hydroxyl group, preventing it from interfering with subsequent chemical steps.[3][4] The efficacy of a silylating agent is dictated by a delicate interplay of steric and electronic factors. The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of the silyl chloride.[2] The reaction is almost always facilitated by a base, such as triethylamine or imidazole, to neutralize the hydrochloric acid byproduct.[5]
The stability of the resulting silyl ether, and thus its utility as a protecting group, is heavily influenced by the steric bulk of the substituents on the silicon atom. Larger, bulkier groups hinder both the initial silylation reaction and the subsequent deprotection, rendering the silyl ether more robust.[6]
A Comparative Overview of Common Silylating Agents
The choice of silylating agent is a critical decision in synthetic planning. Below is a comparative overview of BCS and its more common counterparts.
| Silylating Agent | Structure | Key Features |
| This compound (BCS) | BrCH₂Si(CH₃)₂Cl | Bifunctional handle for further transformations; moderately stable protecting group. |
| Trimethylsilyl chloride (TMSCl) | (CH₃)₃SiCl | Highly reactive, minimal steric hindrance; TMS ethers are easily cleaved.[1][3] |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | t-Bu(CH₃)₂SiCl | Good balance of reactivity and stability; TBDMS ethers are robust to many conditions.[7][8][9] |
| Triisopropylsilyl chloride (TIPSCl) | (i-Pr)₃SiCl | Very sterically hindered, providing highly stable TIPS ethers.[6][10] |
In-Depth Profile: this compound (BCS)
This compound is a unique silylating agent that not only protects hydroxyl groups but also introduces a reactive bromomethyl handle.[11] This bifunctionality opens avenues for subsequent synthetic manipulations, such as chain extension or the introduction of other functional groups. The bromomethyldimethylsilyl (BMDMS) ether is of intermediate stability, generally considered more robust than a TMS ether but more labile than a TBDMS ether.
Comparative Experimental Design: Silylation of Primary and Secondary Alcohols
To objectively compare the performance of these silylating agents, a standardized experimental protocol is proposed. The silylation of a primary alcohol (benzyl alcohol) and a more sterically hindered secondary alcohol (cyclohexanol) will be evaluated.
Experimental Workflow
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A Senior Application Scientist's Guide to NMR and Mass Spectrometry Analysis of (Bromomethyl)chlorodimethylsilane Derivatives
Welcome to this in-depth guide on the structural characterization of (Bromomethyl)chlorodimethylsilane and its derivatives. As a bifunctional reagent, this compound (BCS) is a cornerstone in organosilicon synthesis, prized for its two distinct reactive sites: the hydrolytically sensitive Si-Cl bond and the nucleophilically susceptible C-Br bond. This duality allows for sequential, controlled functionalization, making it a valuable precursor for polymers, surface modification agents, and complex organic molecules.[1]
Precise characterization of the parent molecule and its subsequent derivatives is not merely academic; it is critical for ensuring reaction success, product purity, and the desired functionality. This guide provides a comparative analysis framework using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two most powerful techniques for elucidating the structure of these compounds. We will explore the causal relationships behind spectral features and provide field-proven protocols to ensure you can generate trustworthy, publication-quality data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Tale of Two Singlets
NMR spectroscopy is the premier tool for confirming the covalent structure of BCS derivatives in solution. The simplicity of the spectra for the parent compound provides a perfect baseline for comparison as functional groups are added.
Interpreting the ¹H and ¹³C NMR Spectra
The ¹H NMR spectrum of this compound is defined by two sharp singlets in a 3:1 integration ratio, corresponding to the six methyl protons on the silicon atom and the two methylene protons of the bromomethyl group, respectively.
-
Si-(CH₃)₂: These protons are shielded and appear upfield.
-
Si-CH₂-Br: These protons are deshielded by the adjacent bromine and silicon atoms, thus appearing further downfield.
When BCS is derivatized, for example, by reaction with methanol to form (Bromomethyl)methoxydimethylsilane , the spectra evolve predictably. The chlorine atom is replaced by a methoxy group (-OCH₃), introducing a new set of protons and altering the electronic environment of the original protons.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Si-(CH ₃)₂ | ~0.6 | ~4.0 |
| Si-C H₂-Br | ~2.5 | ~20.0 | |
| (Bromomethyl)methoxydimethylsilane | Si-(CH ₃)₂ | ~0.3 | ~-1.0 |
| Si-C H₂-Br | ~2.4 | ~20.5 | |
| Si-O-CH ₃ | ~3.5 | ~50.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for similar organosilicon compounds.[2][3]
The key takeaway is the appearance of the new methoxy signal around 3.5 ppm and the slight upfield shift of the Si-CH₃ protons. This shift is caused by the replacement of the electron-withdrawing chlorine atom with the less electronegative methoxy group.
The Power of ²⁹Si NMR: A Definitive Diagnostic Tool
While ¹H and ¹³C NMR are excellent, ²⁹Si NMR provides an unambiguous confirmation of substitution at the silicon center. Silicon-29 has a wide chemical shift range, making it highly sensitive to its bonding environment.[4][5]
The substitution of a chlorine atom for an oxygen-based group induces a dramatic upfield shift in the ²⁹Si NMR spectrum.
-
R₃Si-Cl: Typically resonates in the +10 to +35 ppm range.[6][7]
-
R₃Si-OR': Typically resonates in the +20 to -20 ppm range.[5][8]
For our example, the ²⁹Si signal for BCS would be expected around +30 ppm, while the signal for its methoxy derivative would shift significantly upfield to approximately -5 to -15 ppm. This large change provides definitive proof that the reaction has occurred at the silicon center.[7][9]
Part 2: Mass Spectrometry (MS) - Decoding Isotopic Patterns and Fragmentation
Mass spectrometry complements NMR by providing the molecular weight and crucial structural information through fragmentation analysis. For halogenated compounds like BCS, the isotopic patterns of chlorine and bromine are powerful diagnostic features.
The Unique Isotopic Signature of this compound
Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. Bromine also has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule containing one of each will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺).
-
M⁺: Contains ³⁵Cl and ⁷⁹Br
-
[M+2]⁺: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br
-
[M+4]⁺: Contains ³⁷Cl and ⁸¹Br
This results in a distinctive 3:4:1 intensity ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a hallmark of a compound containing one chlorine and one bromine atom.
Fragmentation Pathways: A Structural Fingerprint
Under electron ionization (EI), BCS and its derivatives undergo predictable fragmentation, providing a roadmap to their structure.[10][11][12] The most common cleavage events are the loss of stable radicals or neutral molecules.
Key Fragmentation Pathways for BCS and its Methoxy Derivative:
| Ion Fragment | Description | This compound | (Bromomethyl)methoxydimethylsilane |
| [M - CH₃]⁺ | Loss of a methyl radical | Present (Most abundant) | Present (Most abundant) |
| [M - Cl]⁺ | Loss of a chlorine radical | Present | Absent |
| [M - OCH₃]⁺ | Loss of a methoxy radical | Absent | Present |
| [M - Br]⁺ | Loss of a bromine radical | Present | Present |
| [M - CH₂Br]⁺ | Loss of a bromomethyl radical | Present | Present |
The most intense peak in the spectrum (the base peak) for both compounds is typically the [M - CH₃]⁺ fragment, resulting from the cleavage of a stable Si-C bond. The diagnostic difference is the presence of an [M - Cl]⁺ peak for BCS versus an [M - OCH₃]⁺ peak for the derivative.
Below is a visualization of the primary fragmentation pathways for the parent compound.
Caption: Primary EI-MS fragmentation of this compound.
Part 3: Validated Experimental Protocols
Trustworthy data begins with meticulous experimental execution. The following protocols are designed to be self-validating systems for researchers.
Protocol 1: Synthesis of (Bromomethyl)methoxydimethylsilane
This protocol details the conversion of the Si-Cl bond to a Si-OMe bond, a representative derivatization.
Workflow Diagram:
Caption: Workflow for the synthesis of a BCS derivative.
Step-by-Step Procedure:
-
Setup: Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen or argon atmosphere.
-
Reagents: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add a solution of triethylamine (1.1 eq) and methanol (1.1 eq) in anhydrous THF via a dropping funnel over 30 minutes. Triethylamine acts as an HCl scavenger, precipitating as triethylamine hydrochloride.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation to yield the pure (Bromomethyl)methoxydimethylsilane.
Protocol 2: NMR Sample Preparation and Acquisition
Given the moisture sensitivity of the Si-Cl bond, proper sample preparation is paramount to prevent hydrolysis and ensure data integrity.[13]
-
Glassware: Use a high-quality NMR tube that has been oven-dried and cooled in a desiccator.[14]
-
Solvent: Use a deuterated solvent from a fresh, sealed ampoule or one that has been dried over activated molecular sieves (3Å is recommended).[14] Chloroform-d (CDCl₃) is a common choice.
-
Preparation: Prepare the sample in an inert atmosphere (glove box or under a stream of nitrogen).[13] Dissolve 5-10 mg of the analyte in ~0.6 mL of the deuterated solvent.[15]
-
Sealing: Cap the NMR tube securely and wrap the cap with parafilm to prevent atmospheric moisture ingress.[14]
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure sufficient relaxation delay (d1) of at least 2 seconds for accurate integration.
-
¹³C NMR: Use proton decoupling. A sufficient number of scans (e.g., 1024 or more) will be needed due to the low natural abundance of ¹³C.[15]
-
²⁹Si NMR: This is a low-sensitivity nucleus.[4] Use a dedicated ²⁹Si probe if available, or a broadband probe. Employ techniques like DEPT or INEPT if Si-H couplings are present, or a simple pulse-acquire with a long relaxation delay (e.g., 30-60 seconds) and a large number of scans.
-
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Technique Selection: Electron Ionization (EI) is well-suited for these relatively small, volatile, and stable molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analysis.
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: A standard, non-polar column (e.g., DB-5ms or HP-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp at 10-20°C/min to a final temperature of 280°C.
-
-
MS Method:
-
Ion Source: EI, 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value well above the expected molecular weight (e.g., 250 amu).
-
Data Analysis: Carefully analyze the isotopic cluster of the molecular ion and major fragments to confirm the structure.
-
By integrating these NMR and MS strategies, researchers can confidently elucidate the structures of this compound derivatives, ensuring the integrity of their synthetic work and advancing the field of organosilicon chemistry.
References
-
How can we take the NMR of a moisture sensitive compound? ResearchGate. Available at: [Link]
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A Comparative Guide to Analytical Methods for the Quantification of (Bromomethyl)chlorodimethylsilane
Introduction: The Analytical Challenge of a Bifunctional Silane
(Bromomethyl)chlorodimethylsilane (BCS) is a highly versatile bifunctional organosilicon compound, serving as a critical intermediate in the synthesis of advanced materials, silicone polymers, and specialized pharmaceuticals.[1] Its utility stems from two distinct reactive sites: a bromomethyl group amenable to nucleophilic substitution and a chlorosilyl group that readily reacts with nucleophiles like water, alcohols, and amines, making it an excellent agent for surface modification and creating silicon-carbon bonds.[1]
However, the very reactivity that makes BCS a valuable synthetic tool presents a significant analytical challenge. The Si-Cl bond is exceptionally labile and prone to rapid hydrolysis upon contact with atmospheric moisture, leading to the formation of silanols and, subsequently, disiloxanes. This instability can compromise sample integrity, leading to inaccurate quantification and a misrepresentation of product purity. Therefore, developing and selecting an appropriate analytical method that mitigates this reactivity is paramount for researchers and quality control professionals to ensure reaction stoichiometry, monitor purity, and guarantee the performance of final products.
This guide provides an in-depth comparison of the principal analytical methodologies for the accurate quantification of this compound. We will explore the causality behind experimental choices for each technique, present detailed protocols, and offer data-driven recommendations to guide scientists in selecting the most suitable approach for their specific application.
A Comparative Overview of Analytical Strategies
The quantification of a reactive species like BCS necessitates a strategic approach. Method selection hinges on balancing the need for accuracy, sensitivity, and sample throughput against the inherent instability of the analyte. The primary strategies fall into two categories: direct analysis, which requires stringent anhydrous conditions, and derivatization, which stabilizes the molecule prior to analysis.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (¹H-qNMR) | Derivatization-Based GC/HPLC |
| Principle | Separation of volatile compounds based on partitioning between stationary and mobile phases. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field for structural and quantitative information. | Chemical conversion of the analyte to a more stable, easily detectable derivative prior to chromatographic analysis. |
| Primary Use | Quantification of BCS and volatile impurities. Excellent for routine quality control. | Absolute purity determination, structural confirmation, and quantification without requiring an identical analyte standard. | Robust quantification in complex matrices or when direct analysis is unfeasible due to reactivity or detection issues. |
| Sample Throughput | High | Low to Medium | Medium |
| Key Advantage | High resolution for complex mixtures and excellent sensitivity for volatile compounds. | Provides definitive structural information and absolute quantification against a certified internal standard.[2] | Mitigates analyte instability, improves chromatographic peak shape, and can enhance detector response.[3][4] |
| Key Limitation | Requires strict anhydrous conditions to prevent on-column hydrolysis. Susceptible to errors from non-volatile impurities. | Lower sensitivity compared to chromatographic methods. Higher initial instrument cost. | Adds a sample preparation step, which can introduce errors if the reaction is not complete or reproducible.[3] |
| Typical LOD/LOQ | Low ppm range | ~0.1% w/w | Low ppm to ppb range (detector dependent) |
In-Depth Method Analysis
Gas Chromatography (GC): The Workhorse for Volatile Silanes
Gas chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds, making it a natural choice for BCS.[5][6] The core principle involves vaporizing the sample and separating its components on a capillary column before detection. For BCS, a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantification.
Causality Behind Experimental Choices:
-
Column Selection: The choice of a stationary phase is critical. A non-polar or low-polarity column, such as one based on polydimethylsiloxane (e.g., DB-1, RTX-1) or 5% phenyl polydimethylsiloxane (e.g., DB-5, RTX-5), is essential.[7] These phases minimize interactions with the polar and highly reactive Si-Cl bond, preventing on-column reactions and peak tailing.
-
Anhydrous Conditions: The entire sample pathway, from sample preparation to injection, must be scrupulously dry. Solvents must be anhydrous, and sample vials should be sealed under an inert atmosphere (e.g., nitrogen or argon). Any residual water can hydrolyze BCS to its corresponding silanol and disiloxane, leading to an underestimation of the active compound and the appearance of impurity peaks.
-
Internal Standard: For accurate quantification, an internal standard (ISTD) is non-negotiable. The ISTD should be a stable, non-reactive compound with a retention time close to, but resolved from, BCS. A long-chain alkane (e.g., dodecane or tridecane) is an excellent choice.
Workflow for Direct Quantification of BCS via GC-FID
Caption: Workflow for GC-based purity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H NMR spectroscopy is an exceptionally powerful tool for both structural confirmation and absolute quantification. Quantitative NMR (qNMR) determines the purity or concentration of a substance by comparing the integral of one of its characteristic signals to the integral of a certified internal standard of known purity and mass.
Causality Behind Experimental Choices:
-
Absolute Quantification: Unlike chromatography, qNMR is a primary ratio method. It does not require a calibration curve using a standard of the analyte itself, making it ideal for characterizing new batches or reference materials.[2]
-
Structural Confirmation: The NMR spectrum provides unambiguous structural information, confirming the identity of the analyte and potentially identifying impurities in a single experiment. For BCS, the key signals are the singlet for the bromomethyl protons (-CH₂Br) and the singlet for the dimethylsilyl protons (-Si(CH₃)₂).
-
Solvent and Standard: An anhydrous deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆, is required to prevent hydrolysis. The internal standard must be carefully selected to have signals that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene are common choices. The standard must be chemically inert towards BCS.
Derivatization-Based Methods: A Strategy for Enhanced Stability
To circumvent the inherent instability of BCS, a derivatization strategy can be employed. This involves a rapid, quantitative chemical reaction that converts the reactive chlorosilyl group into a stable, robust functional group.[3] A common and effective approach is the reaction of BCS with a dry alcohol, such as methanol or ethanol, to form the corresponding (Bromomethyl)alkoxydimethylsilane.
Br-CH₂-Si(CH₃)₂-Cl + R-OH → Br-CH₂-Si(CH₃)₂-OR + HCl
This derivative is significantly more stable towards hydrolysis and can be analyzed reliably by standard GC or even reverse-phase HPLC without the risk of degradation.[4]
Causality Behind Experimental Choices:
-
Analyte Stabilization: The primary goal is to cap the reactive Si-Cl bond, making the molecule amenable to a wider range of analytical conditions, including those that are not strictly anhydrous.[3]
-
Improved Chromatography: The resulting alkoxy derivative is less polar than the potential silanol hydrolysis product, leading to better peak shapes and reduced tailing in chromatography.
-
Enhanced Compatibility: Derivatization makes the analyte compatible with reverse-phase HPLC, as the Si-OR bond is much more resistant to hydrolysis in aqueous-organic mobile phases than the Si-Cl bond.
Workflow for Derivatization-Based Quantification
Caption: General workflow for stabilizing and quantifying BCS via derivatization.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound by GC-FID
This protocol must be performed with strict exclusion of moisture.
-
Preparation of Internal Standard (ISTD) Stock Solution:
-
Accurately weigh approximately 100 mg of dodecane into a 50 mL volumetric flask.
-
Dilute to volume with anhydrous toluene. This yields an ISTD concentration of ~2 mg/mL.
-
-
Sample Preparation:
-
In a glovebox or under a stream of dry nitrogen, accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Add 5.0 mL of the ISTD Stock Solution via a calibrated pipette.
-
Dilute to the mark with anhydrous toluene and mix well.
-
Transfer an aliquot to a 2 mL autosampler vial with a PTFE-lined cap.
-
-
GC-FID Instrumental Conditions:
-
Column: DB-1 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector: Split mode (50:1), 250°C. Use a deactivated, anhydrous liner.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
-
System Suitability and Analysis:
-
Inject the prepared sample.
-
Verify that the resolution between the dodecane and BCS peaks is greater than 2.0.
-
Calculate the concentration of BCS using the relative response factor (RRF) determined from a standard of known purity.
-
Protocol 2: Absolute Purity Determination by ¹H-qNMR
This protocol requires access to a high-resolution NMR spectrometer (≥400 MHz).
-
Preparation of Internal Standard (ISTD):
-
Use a certified internal standard such as Maleic Acid (NIST traceable).
-
Dry the standard under vacuum at room temperature for at least 12 hours before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the certified Maleic Acid standard into a clean, dry NMR tube.
-
Accurately weigh approximately 40 mg of the this compound sample directly into the same NMR tube. Record the exact masses.
-
Add ~0.7 mL of anhydrous chloroform-d (CDCl₃) to the tube.
-
Cap the tube securely and vortex gently until both the standard and sample are fully dissolved.
-
-
NMR Acquisition Parameters:
-
Spectrometer: ≥400 MHz.
-
Pulse Sequence: Standard single pulse (zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 8 to 16, depending on desired signal-to-noise.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the well-resolved singlet for the Maleic Acid olefinic protons (~6.3 ppm, 2H) and the singlet for the BCS bromomethyl protons (-CH₂Br, ~2.8 ppm, 2H).
-
Calculate the purity of the BCS sample using the following formula:
Purity_BCS (%) = (I_BCS / N_BCS) * (N_ISTD / I_ISTD) * (M_BCS / M_ISTD) * (m_ISTD / m_BCS) * Purity_ISTD (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (2 for BCS, 2 for ISTD)
-
M = Molar mass
-
m = Mass weighed
-
Purity_ISTD = Purity of the certified standard
-
Conclusion and Recommendations
The accurate quantification of this compound is achievable with careful consideration of its reactive nature. The choice of analytical method should be guided by the specific requirements of the analysis.
-
For routine quality control, process monitoring, and impurity profiling , Gas Chromatography with FID detection is the recommended method. It offers high throughput, excellent sensitivity, and the resolving power to separate related impurities, provided that strict anhydrous conditions are maintained.
-
For reference standard certification, absolute purity determination, and structural verification , Quantitative ¹H-NMR is the authoritative choice. Its status as a primary ratio method eliminates the need for an analyte-specific standard and provides invaluable structural confirmation in a single measurement.
-
When samples are in complex matrices or when the rigorous exclusion of moisture is not feasible, a derivatization strategy offers a robust and reliable alternative. Converting BCS to a stable alkoxysilane derivative prior to analysis by GC or HPLC mitigates its reactivity and broadens the scope of applicable analytical conditions.
By understanding the principles behind each technique and implementing the detailed protocols provided, researchers, scientists, and drug development professionals can confidently and accurately quantify this critical synthetic intermediate, ensuring the quality and consistency of their work.
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- NMR Spectroscopy of Organosilicon Compounds. (n.d.).
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- Long-Chain Organofunctional Silanes: Synthesis and Surface Derivatization. (n.d.).
- Derivatization procedures and their analytical performances for HPLC determin
- Chlorotrimethylsilane as a reagent for gas chromatographic analysis of fats and oils. (2001).
- ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. (n.d.). Agency for Toxic Substances and Disease Registry.
- Gas chromatography separation method for silane / chlorosilanes and ... (n.d.).
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Shizuoka University.
- Which capillary column we can use for GC analysis of chlorsilanes? (2016).
- The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ioniz
- The Use of Derivatization Reagents for Gas Chrom
- Derivatization Techniques for Chromatographic Analysis. (n.d.).
- Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (n.d.). MDPI.
- A Comparative Guide to Analytical Methods for Confirming Chlorotriethylsilane Purity. (n.d.). Benchchem.
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Comparative Guide to the Validation of Derivatization Methods Using (Bromomethyl)chlorodimethylsilane (CMDMS)
A Senior Application Scientist’s Guide to Robust Analytical Method Development
In the landscape of modern analytical chemistry, particularly within regulated environments such as pharmaceuticals, the derivatization of analytes remains a cornerstone technique for enhancing assay performance. (Bromomethyl)chlorodimethylsilane (CMDMS) has emerged as a versatile reagent for these purposes. This guide provides an in-depth validation framework for CMDMS-based derivatization methods, contrasting its performance with other agents and offering actionable, field-tested protocols for immediate application.
The Rationale for Derivatization and the Role of CMDMS
Derivatization is a chemical modification process employed to convert an analyte into a product with improved chemical and physical properties for analysis. The primary objectives are to:
-
Increase Volatility: Essential for gas chromatography (GC) analysis of polar compounds.
-
Enhance Thermal Stability: Prevents degradation of the analyte at the high temperatures often used in GC.
-
Improve Chromatographic Separation: Modifying polarity can significantly enhance peak shape and resolution.
-
Increase Detector Response: Introducing a chromophore or fluorophore can dramatically improve sensitivity for UV or fluorescence detection.
CMDMS is a silylating agent that reacts with active hydrogen atoms present in various functional groups, such as those in phenols, thiols, carboxylic acids, and secondary amines. The resulting derivative is often more volatile and thermally stable, making it suitable for GC analysis.
The Chemistry of CMDMS Derivatization: A Mechanistic Overview
CMDMS derivatization proceeds via a nucleophilic substitution reaction. The active hydrogen of the analyte (e.g., from a hydroxyl or thiol group) attacks the silicon atom of CMDMS, leading to the displacement of the chlorine atom as a chloride ion. This forms a stable silyl ether or thioether.
Caption: Reaction mechanism of CMDMS with an active hydrogen-containing analyte.
Comparative Analysis: CMDMS vs. Alternative Silylating Agents
The choice of a derivatizing agent is critical and depends on the analyte, the matrix, and the analytical technique. Below is a comparison of CMDMS with other common silylating agents.
| Feature | This compound (CMDMS) | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Primary Application | GC analysis of phenols, thiols, carboxylic acids | GC-MS analysis of a wide range of polar compounds | GC-MS analysis of a wide range of polar compounds |
| Reactivity | High | Very High | Highest |
| Byproducts | HCl (corrosive) | Trifluoroacetamide (neutral) | N-methyltrifluoroacetamide (neutral) |
| Derivative Stability | Generally good | Good | Excellent |
| Key Advantage | Can introduce a UV-active or fluorescent tag | Volatile and non-interfering byproducts | Most powerful silylating agent available |
| Limitations | Corrosive byproduct requires careful handling | Moisture sensitive | Moisture sensitive, can be too reactive |
A Framework for the Validation of CMDMS Derivatization Methods
A robust validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. The following steps, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, provide a comprehensive framework.
The first step is to demonstrate that the derivatization reaction is specific to the target analyte(s) in the presence of other components in the sample matrix.
-
Protocol:
-
Analyze a blank matrix sample (e.g., plasma, urine) to identify any interfering peaks at the retention time of the derivatized analyte.
-
Analyze the derivatized analyte standard to determine its retention time.
-
Spike the blank matrix with the analyte, derivatize, and analyze to confirm that the peak at the expected retention time is solely from the analyte.
-
The efficiency of the derivatization reaction is influenced by several factors that must be optimized.
-
Key Parameters:
-
Reagent Concentration: A molar excess of CMDMS is typically required to drive the reaction to completion. A concentration-response curve should be generated to find the optimal excess.
-
Reaction Time and Temperature: The reaction kinetics should be studied to determine the shortest time and lowest temperature required for complete derivatization. This minimizes the risk of side reactions or degradation.
-
Solvent and pH: The choice of solvent can significantly impact reaction efficiency. Aprotic solvents like acetonitrile or dichloromethane are common. The pH may need to be adjusted to ensure the analyte is in its reactive form.
-
Once the reaction is optimized, the entire analytical method must be validated.
Caption: A typical workflow for the validation of a CMDMS derivatization method.
-
Linearity and Range: The linearity of the method should be established across a range of concentrations that encompass the expected sample concentrations. A calibration curve should be generated by analyzing a series of standards, and the correlation coefficient (r²) should be >0.99.
-
Accuracy (Recovery): Accuracy is determined by spiking a blank matrix with a known amount of the analyte at different concentration levels (low, medium, and high). The recovery should be calculated and is typically expected to be within 80-120%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be <15%.
-
Intermediate Precision (Inter-assay precision): This is determined by analyzing the same samples on different days, with different analysts, or on different instruments. The RSD should be <15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters (e.g., reaction time, temperature, reagent concentration). This provides an indication of its reliability during routine use.
-
Stability of Derivatives: The stability of the CMDMS derivatives should be assessed under different storage conditions (e.g., room temperature, refrigerated, frozen) and over different time periods to establish acceptable storage and handling procedures.
Experimental Protocol: Derivatization and GC-MS Analysis of a Phenolic Compound
This protocol provides a general workflow for the derivatization of a model phenolic compound in a biological matrix.
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of a catalyst (e.g., triethylamine).
-
Add 20 µL of a 10% solution of CMDMS in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set an appropriate temperature program for the GC oven to ensure good separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Derivative Yield | Incomplete reaction, presence of moisture, incorrect pH | Optimize reaction time/temperature, ensure anhydrous conditions, adjust pH |
| Poor Peak Shape | Active sites in the GC system, co-eluting interferences | Use a deactivated liner and column, optimize chromatographic conditions |
| Derivative Instability | Hydrolysis of the silyl ether | Analyze samples immediately after derivatization, store under anhydrous conditions |
| Variable Results | Inconsistent derivatization, sample matrix effects | Ensure precise addition of reagents, use a matrix-matched calibration curve |
Conclusion
The validation of a derivatization method using this compound is a rigorous but essential process for ensuring the generation of high-quality, reliable analytical data. By systematically optimizing and validating the method according to established guidelines, researchers can have confidence in their results. While CMDMS offers distinct advantages for specific applications, a thorough understanding of its chemistry and a comparison with alternative reagents are crucial for selecting the most appropriate derivatization strategy. The framework and protocols presented in this guide provide a solid foundation for the successful implementation and validation of CMDMS-based methods in a variety of research and development settings.
References
-
International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures.[Link]
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
-
Poole, C. F. (2021). Silylation: Derivatization for gas chromatography. Journal of Chromatography A, 1657, 462577. [Link]
A Comparative Guide for Synthetic Chemists: (Bromomethyl)chlorodimethylsilane vs. (Chloromethyl)trimethylsilane
In the landscape of modern organic synthesis, organosilicon reagents are indispensable tools for a myriad of transformations, from functional group protection to the construction of complex carbon skeletons. Among these, (Bromomethyl)chlorodimethylsilane (BCS) and (Chloromethyl)trimethylsilane (CMTMS) emerge as versatile, yet fundamentally distinct, C1 building blocks. While both reagents serve as precursors for introducing a silicon-functionalized methylene group, their inherent structural differences dictate divergent reactivity and, consequently, unique strategic applications.
This guide provides an in-depth, evidence-based comparison of BCS and CMTMS, moving beyond catalog specifications to explore the mechanistic nuances and practical considerations that govern their use. We will dissect their reactivity profiles, compare their performance in key synthetic applications, and provide actionable protocols to empower researchers, scientists, and drug development professionals to make informed decisions in reagent selection.
Physicochemical Properties: A Snapshot
A foundational understanding begins with the physical properties that influence handling, storage, and reaction setup.
| Property | This compound (BCS) | (Chloromethyl)trimethylsilane (CMTMS) |
| Molecular Formula | C₃H₈BrClSi | C₄H₁₁ClSi |
| Molecular Weight | 187.54 g/mol [1] | 122.67 g/mol [2] |
| Boiling Point | ~135-137 °C | ~98-99 °C[2] |
| Density | ~1.33 g/mL | ~0.88 g/mL[2] |
| CAS Number | 16532-02-8 | 2344-80-1[2] |
| Key Reactive Sites | C-Br and Si-Cl | C-Cl |
Core Reactivity Analysis: The Tale of Two Reactive Sites
The synthetic utility of these reagents is a direct consequence of their molecular architecture. The critical distinction lies in the bifunctional nature of BCS versus the monofunctional character of CMTMS.
This compound (BCS): The Bifunctional Workhorse BCS possesses two distinct electrophilic centers ripe for nucleophilic attack:
-
The Bromomethyl Group (C-Br): The carbon-bromine bond is a classic site for Sₙ2-type reactions. Bromide is an excellent leaving group, making this site highly reactive toward a wide range of nucleophiles. This functionality is key for its use in forming α-silyl carbanions for olefination reactions or for general alkylations.
-
The Chlorosilyl Group (Si-Cl): The silicon-chlorine bond is highly polarized and susceptible to cleavage by nucleophiles like alcohols, amines, or water.[3] This reactivity is the cornerstone of silylation chemistry, used for forming silyl ethers or for building larger siloxane frameworks.[4][5][6]
This dual reactivity makes BCS a powerful tool for sequential or orthogonal functionalization, where one site can be reacted selectively while preserving the other for a subsequent transformation.
(Chloromethyl)trimethylsilane (CMTMS): The Dedicated Alkylating Agent CMTMS, in contrast, has one primary reactive site:
-
The Chloromethyl Group (C-Cl): The carbon-chlorine bond allows CMTMS to act as an effective alkylating agent, introducing the –CH₂Si(CH₃)₃ moiety.[7][8] While chloride is a less potent leaving group than bromide, the reactivity is sufficient for many applications, including the generation of α-silyl carbanions. The three methyl groups on the silicon atom are electronically donating and sterically shielding, rendering the silicon center relatively inert compared to the Si-Cl bond in BCS.
The core difference in their reactivity profiles is visualized below.
Caption: Comparative reactivity sites of BCS and CMTMS.
Head-to-Head Comparison: The Peterson Olefination
One of the most powerful applications for both BCS and CMTMS is as precursors for the Peterson olefination, a cornerstone reaction for the synthesis of alkenes from carbonyl compounds.[9][10] The reaction proceeds via an α-silyl carbanion, which adds to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate then eliminates to form the alkene.[11][12]
The general workflow is as follows:
-
Carbanion Formation: The halogenated silane is treated with a strong base (like n-BuLi) or an active metal (like Mg) to generate the nucleophilic α-silyl carbanion.
-
Carbonyl Addition: The carbanion adds to the carbonyl compound.
-
Elimination: The resulting β-hydroxysilane eliminates under acidic or basic conditions to give the alkene. A key advantage is that the stereochemical outcome can often be controlled by the choice of elimination conditions (acidic for anti-elimination, basic for syn-elimination).[13][14]
Caption: Generalized workflow for the Peterson Olefination.
Performance Comparison:
While both reagents are effective, the choice can influence reaction conditions and outcomes.
| Feature | This compound (BCS) | (Chloromethyl)trimethylsilane (CMTMS) |
| Carbanion Formation | Generally more facile due to the better leaving group ability of bromide, especially in Grignard formation. | Standard and widely documented. May require slightly stronger conditions or longer reaction times for metal-halogen exchange compared to the bromo-analogue. |
| Intermediate Stability | The resulting β-hydroxysilane contains a reactive Si-Cl bond, which may undergo hydrolysis or other side reactions during workup if not carefully controlled. | The β-hydroxysilane intermediate is generally stable, containing the robust trimethylsilyl group, allowing for easier isolation and purification before elimination.[11] |
| Byproducts | Elimination produces (Me)₂Si(Cl)OH, which is hydrolytically unstable. | Elimination produces the volatile and stable hexamethyldisiloxane, which is easily removed in vacuo, simplifying product purification.[15] |
| Ideal Use Case | Rapid generation of the carbanion is desired. Subsequent reaction at the silicon center may be planned. | The primary goal is a clean methylenation reaction with straightforward purification. This is the more common reagent for this specific transformation. |
Experimental Insight: The primary advantage of CMTMS in Peterson olefinations is the inertness of the trimethylsilyl group and the volatility of its siloxane byproduct.[15] This leads to cleaner reactions and simpler purification. BCS is perfectly viable, but the chemist must be mindful of the latent reactivity of the Si-Cl bond in the intermediate and final silicon-containing byproduct.
The Unique Advantage of BCS: The "Functional Handle"
The true power of this compound lies in its bifunctionality, which allows it to act as a synthetic linchpin or a monomer for advanced materials. The Si-Cl bond serves as a "functional handle" that can be leveraged after the initial reaction at the C-Br center, or vice versa.
Applications in Polymer and Materials Science: The Si-Cl bond is a gateway to siloxane chemistry. It readily reacts with water or alcohols to form silanols, which can then condense to form polysiloxane chains.[16] This makes BCS an invaluable monomer for creating functionalized silicones.[4][5][17] For example, BCS can be used to synthesize polymers with pendant bromomethyl groups, which can then be used for grafting other polymer chains or attaching functional molecules.
Use as a Bifunctional Linker: In complex molecule synthesis, BCS can bridge two different nucleophiles. For instance, an alcohol can first react with the Si-Cl bond to form a silyl ether. The remaining C-Br bond is then available for a subsequent Sₙ2 reaction, effectively tethering the two fragments via a –O–Si(Me)₂–CH₂– linker.
Detailed Experimental Protocols
Protocol 1: Peterson Olefination of Cyclohexanone using (Chloromethyl)trimethylsilane (CMTMS)
This protocol outlines a standard procedure for the methylenation of a ketone.
-
Reagent Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm with a heat gun until purple vapors are observed.
-
Grignard Formation: Add anhydrous diethyl ether and a portion of (Chloromethyl)trimethylsilane (1.0 eq). Once the reaction initiates (slight bubbling, disappearance of iodine color), add the remaining CMTMS dropwise via an addition funnel, maintaining a gentle reflux. Stir for 2 hours at room temperature after the addition is complete to ensure full formation of the Grignard reagent, (trimethylsilyl)methylmagnesium chloride.
-
Carbonyl Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone (0.9 eq) in anhydrous diethyl ether dropwise.
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Cool the mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Elimination & Workup: Add 1 M sulfuric acid (Caution: exothermic) and stir vigorously for 1 hour to induce anti-elimination. Transfer the mixture to a separatory funnel, extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, methylenecyclohexane, can be purified by silica gel column chromatography.
Protocol 2: Synthesis of a Functionalized Disiloxane using this compound (BCS)
This protocol demonstrates the use of the Si-Cl "handle" for constructing a larger molecule.
-
Silylation: To a flame-dried flask under argon, dissolve 1-hexanol (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C.
-
BCS Addition: Add this compound (1.0 eq) dropwise. A white precipitate of triethylamine hydrochloride will form immediately.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight to ensure complete formation of (bromomethyl)(hexyloxy)dimethylsilane.
-
Workup: Filter off the precipitate and wash with dichloromethane. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation.
-
Hydrolysis & Condensation: Take the purified (bromomethyl)(hexyloxy)dimethylsilane and dissolve it in a mixture of diethyl ether and water. Add a catalytic amount of HCl. Stir vigorously for 6 hours. The hydrolysis of the starting material is not the goal here; this step is illustrative of how a Si-Cl bond is used to form siloxanes. A more practical approach would be reacting the BCS with a silanol. This protocol highlights the reactivity of the Si-Cl bond. For disiloxane formation, one would typically react BCS with a silanol, such as (chloromethyl)dimethylsilanol.[16]
Conclusion and Strategic Recommendations
The choice between this compound and (Chloromethyl)trimethylsilane is not a matter of superior vs. inferior, but of strategic alignment with the synthetic goal.
-
Choose (Chloromethyl)trimethylsilane (CMTMS) for robust and straightforward applications where the primary goal is to introduce the (trimethylsilyl)methyl group. It is the preferred reagent for standard Peterson olefinations due to the stability of its intermediates and the convenient removal of byproducts.[8][18][19]
-
Choose this compound (BCS) when you require a bifunctional reagent that offers a secondary reactive site for subsequent transformations. Its utility shines in the synthesis of functionalized polymers, siloxanes, and as a molecular tether in multi-step synthetic sequences.[4] The enhanced reactivity of the C-Br bond can also be advantageous for generating organometallic intermediates under milder conditions.
By understanding the fundamental reactivity profiles of these two powerful reagents, chemists can unlock new synthetic pathways and optimize existing methodologies, accelerating progress in research, discovery, and development.
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A Comparative Guide to Functionalized Polysiloxanes for Advanced Drug Delivery: Characterization of Polymers from (Bromomethyl)chlorodimethylsilane and its Alternatives
Introduction: The Critical Role of Functionalized Polysiloxanes in Modern Therapeutics
Polysiloxanes, commonly known as silicones, are a cornerstone in the development of advanced biomedical materials and drug delivery systems.[1][2] Their unique siloxane backbone (Si-O-Si) imparts exceptional flexibility, high gas permeability, thermal stability, and biocompatibility.[3][4] However, for sophisticated applications such as targeted drug delivery and theranostics, the inert nature of conventional polydimethylsiloxane (PDMS) is a limitation. This has spurred the development of functionalized polysiloxanes, which incorporate reactive side groups along the polymer chain. These functional moieties serve as handles for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes, transforming the polysiloxane from a passive carrier into an active component of the therapeutic system.[3][5]
This guide provides a comprehensive technical comparison of polymers synthesized from (Bromomethyl)chlorodimethylsilane with other key functionalized polysiloxanes. We will delve into their synthesis, characterization, and performance attributes, offering researchers, scientists, and drug development professionals the critical data and insights needed to select the optimal polymeric carrier for their specific application.
Polymers from this compound: A Gateway to Advanced Functional Materials
This compound is a versatile precursor for creating highly reactive polysiloxanes. The presence of a bromomethyl group offers a strategic advantage for post-polymerization modification due to the high reactivity of the carbon-bromine bond, making it an excellent leaving group for nucleophilic substitution reactions. This allows for the straightforward conjugation of a wide array of bioactive molecules.
Proposed Synthesis Pathway
While direct polymerization of this compound is not the primary route, it can be effectively used to synthesize a functionalized cyclic siloxane monomer, which can then undergo ring-opening polymerization (ROP) to yield well-defined polymers.[6] This two-step approach allows for greater control over the polymer's molecular weight and architecture.
A plausible synthetic route involves the initial hydrolysis of this compound to form a silanol, which can then be condensed to form a cyclic trisiloxane, such as 1-(bromomethyl)-1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane. This functionalized monomer can then be polymerized via cationic or anionic ROP.[7][8][9]
Caption: Proposed synthesis of poly((bromomethyl)dimethylsiloxane).
Characterization of Bromomethyl-Functionalized Polysiloxanes
The resulting poly((bromomethyl)dimethylsiloxane) would be characterized by a suite of analytical techniques to determine its structural and physical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the bromomethyl group (signals typically around 3.5 ppm) and the polysiloxane backbone. ²⁹Si NMR would provide detailed information about the polymer's microstructure.[10][11]
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer, which are critical parameters for drug delivery applications.
-
Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability of the polymer. Polysiloxanes with chloromethyl groups have shown distinct degradation stages, and a similar behavior would be expected for their bromomethyl counterparts.[12]
Comparative Analysis with Alternative Functionalized Polysiloxanes
The choice of functional group on the polysiloxane backbone is dictated by the specific requirements of the drug delivery system, including the nature of the drug to be conjugated, the desired release mechanism, and the biological environment. Here, we compare bromomethyl-functionalized polysiloxanes with two common alternatives: amine- and carboxyl-functionalized polysiloxanes.
Amine-Functionalized Polysiloxanes
Amine-functionalized polysiloxanes are widely used due to the versatility of the amino group, which can participate in a variety of conjugation reactions, such as amidation with carboxylic acids and reductive amination with aldehydes and ketones.[13]
-
Synthesis: Typically synthesized by the ROP of amino-functionalized cyclosiloxanes or by the hydrosilylation of an allyl amine with a hydride-functional polysiloxane.[13][14]
-
Properties: The presence of amino groups can increase the polymer's hydrophilicity and provides a positive charge at physiological pH, which can be advantageous for interacting with negatively charged cell membranes.
Carboxyl-Functionalized Polysiloxanes
Carboxyl-functionalized polysiloxanes offer a complementary reactivity to their amine-functionalized counterparts. The carboxylic acid group can be activated for amidation with amines or esterification with alcohols.
-
Synthesis: Can be prepared by the oxidation of a primary alcohol-functionalized polysiloxane or by the ROP of a carboxyl-functionalized cyclosiloxane.
-
Properties: The carboxyl groups impart a negative charge at physiological pH and can participate in hydrogen bonding, influencing the polymer's solubility and interaction with biological molecules.
Performance Comparison for Drug Delivery Applications
| Feature | Poly((bromomethyl)dimethylsiloxane) | Amine-Functionalized Polysiloxane | Carboxyl-Functionalized Polysiloxane |
| Functional Group Reactivity | High (excellent for nucleophilic substitution) | Moderate (versatile for various conjugations) | Moderate (requires activation for amidation) |
| Conjugation Chemistry | Direct reaction with nucleophiles (e.g., amines, thiols, carboxylates) | Amidation, reductive amination, isothiocyanate coupling | Amidation (with activation), esterification |
| Biocompatibility | Generally good, potential for byproduct release | Generally good, potential for cytotoxicity at high concentrations | Generally good |
| Drug Release Mechanisms | Cleavable linkers can be introduced for controlled release | pH-sensitive linkers can be utilized | pH-sensitive linkers can be utilized |
| Ideal Drug Candidates | Drugs with nucleophilic groups (e.g., amines, thiols) | Drugs with carboxylic acids, aldehydes, ketones | Drugs with amine or alcohol groups |
digraph "Comparison_Logic" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_Polymers" { label = "Functionalized Polysiloxanes"; style=filled; color="#F1F3F4"; Bromomethyl [label="Poly((bromomethyl)dimethylsiloxane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine-Functionalized\nPolysiloxane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxyl [label="Carboxyl-Functionalized\nPolysiloxane", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Properties" { label = "Key Properties for Drug Delivery"; style=filled; color="#F1F3F4"; Reactivity [label="Reactivity"]; Conjugation [label="Conjugation\nChemistry"]; Biocompatibility [label="Biocompatibility"]; Release [label="Drug Release"]; }
Bromomethyl -> Reactivity [label="High"]; Amine -> Reactivity [label="Moderate"]; Carboxyl -> Reactivity [label="Moderate"];
Bromomethyl -> Conjugation [label="Nucleophilic\nSubstitution"]; Amine -> Conjugation [label="Amidation,\nReductive Amination"]; Carboxyl -> Conjugation [label="Amidation,\nEsterification"];
Bromomethyl -> Biocompatibility [label="Good"]; Amine -> Biocompatibility [label="Good"]; Carboxyl -> Biocompatibility [label="Good"];
Bromomethyl -> Release [label="Cleavable Linkers"]; Amine -> Release [label="pH-Sensitive"]; Carboxyl -> Release [label="pH-Sensitive"]; }
Caption: Comparison of key properties for drug delivery applications.
Experimental Protocols
Synthesis of Poly((chloromethyl)dimethylsiloxane-co-dimethylsiloxane)
This protocol is adapted from a similar synthesis of chloromethyl-functionalized polysiloxanes and serves as a representative example.[12]
-
Monomer Synthesis: Synthesize 1-(chloromethyl)-1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane from (chloromethyl)dimethylchlorosilane.
-
Polymerization: In a flame-dried flask under an inert atmosphere, dissolve the chloromethyl-functionalized cyclotrisiloxane and octamethylcyclotetrasiloxane (D4) in anhydrous toluene.
-
Initiation: Add a catalytic amount of an acid catalyst, such as trifluoromethanesulfonic acid.
-
Propagation: Stir the reaction mixture at room temperature for 24 hours to allow for polymerization.
-
Termination: Quench the reaction by adding a small amount of a basic compound, such as sodium bicarbonate.
-
Purification: Filter the solution to remove the catalyst residue. Precipitate the polymer in methanol and dry under vacuum to a constant weight.
Characterization of Functionalized Polysiloxanes
Caption: Workflow for the characterization of functionalized polysiloxanes.
-
NMR Spectroscopy: Dissolve 10-20 mg of the polymer in deuterated chloroform (CDCl₃). Acquire ¹H and ²⁹Si NMR spectra on a 400 MHz or higher spectrometer.[10][11]
-
GPC: Dissolve the polymer in tetrahydrofuran (THF) at a concentration of 1-2 mg/mL. Analyze using a GPC system equipped with a refractive index detector and polystyrene standards for calibration.
-
TGA: Place 5-10 mg of the polymer in a platinum pan. Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[12]
-
FTIR Spectroscopy: Obtain the FTIR spectrum of the polymer using a thin film cast on a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Conclusion: Selecting the Right Tool for the Job
The choice of a functionalized polysiloxane for drug delivery is a critical decision that significantly impacts the efficacy and safety of the therapeutic system. Polymers derived from this compound offer a highly reactive platform for the straightforward conjugation of a diverse range of bioactive molecules. Their primary advantage lies in the high reactivity of the bromomethyl group, which simplifies the drug attachment process.
In comparison, amine- and carboxyl-functionalized polysiloxanes provide alternative and versatile handles for bioconjugation, each with its own set of advantages depending on the specific drug and desired release profile. Ultimately, the selection of the optimal functionalized polysiloxane requires a thorough understanding of the synthetic pathways, a comprehensive characterization of the resulting polymer, and a careful consideration of the specific demands of the drug delivery application. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in this exciting and rapidly evolving field.
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Silyl Ethers Derived from (Bromomethyl)chlorodimethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Silyl ethers are a cornerstone of modern synthetic strategy, prized for their tunable stability and mild conditions for installation and removal.[1][2] While common silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are well-characterized, a deeper understanding of less conventional silyl ethers can unlock novel synthetic pathways. This guide provides a comparative analysis of the stability of silyl ethers derived from (Bromomethyl)chlorodimethylsilane (BCS-ethers) against their more conventional counterparts.
The stability of a silyl ether is primarily governed by a combination of steric hindrance and electronic effects at the silicon center.[2] The introduction of a bromomethyl group on the silicon atom presents an interesting case study in the interplay of these factors, offering unique opportunities for selective deprotection and functionalization.
The Stability Landscape of Silyl Ethers: A Comparative Overview
The stability of common silyl ethers towards acidic and basic hydrolysis follows a well-established trend, largely dictated by the steric bulk of the substituents on the silicon atom.[1][3] Larger groups sterically hinder the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[2]
| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| (Bromomethyl)dimethylsilyl | BCS | To be determined | To be determined |
Table 1: Relative stability of common silyl ethers. Data for TMS, TES, TBDMS, TIPS, and TBDPS are adapted from established sources.[1][3] The stability of BCS-ethers is the subject of this guide.
The (Bromomethyl)dimethylsilyl (BCS) Ether: A Unique Profile
The BCS ether introduces a unique electronic feature in the form of the electron-withdrawing bromomethyl group. This is expected to influence its stability in a manner distinct from silyl ethers bearing simple alkyl or aryl substituents.
Expected Stability Profile:
-
Acidic Conditions: The electron-withdrawing nature of the bromomethyl group is anticipated to destabilize the developing positive charge on the silicon atom during acid-catalyzed hydrolysis. This would suggest that BCS-ethers may be more labile than TBDMS ethers under acidic conditions.
-
Basic Conditions: Under basic conditions, the electron-withdrawing effect of the bromomethyl group could make the silicon atom more susceptible to nucleophilic attack. However, the steric bulk of the bromomethyl group, while not as large as a tert-butyl group, will still play a role. The overall stability in basic media will be a balance of these opposing effects.
The presence of the bromine atom also introduces a reactive handle for further synthetic transformations, a feature not present in standard silyl ethers.
Experimental Protocols for Comparative Stability Studies
To empirically determine the stability of BCS-ethers relative to other silyl ethers, the following experimental protocols can be employed. These protocols are designed to be self-validating by including a well-characterized silyl ether (e.g., TBDMS-ether) as an internal standard.
Protocol 1: Synthesis of Silyl Ethers
A general procedure for the synthesis of silyl ethers from a primary alcohol is provided below.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound (BCS-Cl) or other silyl chloride (e.g., TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C, add the silyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Caption: General workflow for the synthesis of silyl ethers.
Protocol 2: Comparative Stability Study under Acidic Conditions
This protocol allows for the direct comparison of the hydrolysis rates of a BCS-ether and a TBDMS-ether.
Materials:
-
BCS-protected alcohol
-
TBDMS-protected alcohol
-
Internal standard (e.g., dodecane)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing a known concentration of the BCS-protected alcohol, the TBDMS-protected alcohol, and the internal standard in THF.
-
In a reaction vial, combine the stock solution with a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Maintain the reaction at a constant temperature (e.g., 25 °C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench with a saturated aqueous sodium bicarbonate solution, and extract with diethyl ether.
-
Analyze the organic extract by GC-MS to determine the relative amounts of the remaining silyl ethers.
-
Plot the percentage of remaining silyl ether against time for both the BCS- and TBDMS-ethers to compare their rates of hydrolysis.
Protocol 3: Comparative Stability Study under Basic Conditions
This protocol compares the stability of a BCS-ether and a TBDMS-ether to a common basic deprotection reagent.
Materials:
-
BCS-protected alcohol
-
TBDMS-protected alcohol
-
Internal standard (e.g., dodecane)
-
Potassium carbonate
-
Methanol
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing a known concentration of the BCS-protected alcohol, the TBDMS-protected alcohol, and the internal standard in methanol.
-
Add a known amount of potassium carbonate to the stock solution and stir at room temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture, neutralize with a dilute aqueous HCl solution, and extract with diethyl ether.
-
Analyze the organic extract by GC-MS to determine the relative amounts of the remaining silyl ethers.
-
Plot the percentage of remaining silyl ether against time for both the BCS- and TBDMS-ethers to compare their rates of cleavage.
Caption: Logical workflow for the comparative stability study.
Conclusion and Future Outlook
The stability of silyl ethers derived from this compound presents a nuanced interplay of steric and electronic effects. While direct comparative data is not yet widely available in the literature, the experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate their stability against well-established silyl ethers. The unique combination of a potentially more labile silyl ether under certain conditions and the presence of a functionalizable handle in the bromomethyl group makes BCS-ethers a promising, yet underexplored, tool in the synthetic chemist's arsenal. Further studies are warranted to fully elucidate their reactivity profile and unlock their potential in complex molecule synthesis and drug development.
References
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Gelest. Deprotection of Silyl Ethers. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling Using (Bromomethyl)chlorodimethylsilane for Quantitative Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex biological matrices is a cornerstone of robust analytical methodology. Stable isotope labeling, coupled with mass spectrometry, stands out as a gold standard for achieving high accuracy and precision by mitigating matrix effects and variations in instrument response.[1] This guide provides an in-depth technical comparison of (Bromomethyl)chlorodimethylsilane (BCS) as a derivatization agent for isotopic labeling studies. We will explore its performance relative to other common reagents and provide detailed experimental protocols to empower you to make informed decisions for your analytical workflows.
The Principle of Derivatization and Isotopic Labeling
Many endogenous and exogenous compounds, such as fatty acids, steroids, and thiols, possess polar functional groups (e.g., -COOH, -OH, -SH) that render them non-volatile and prone to poor chromatographic peak shape, making them challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS).[2] Chemical derivatization is employed to convert these polar groups into less polar, more volatile, and thermally stable derivatives.[3]
Isotopic labeling introduces a "heavy" isotope (e.g., ²H (D), ¹³C) into the analyte or the derivatizing agent.[4] When a sample is spiked with a known concentration of an isotopically labeled internal standard that is chemically identical to the analyte of interest, both the "light" (natural abundance) and "heavy" (labeled) forms of the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[5] The mass spectrometer can distinguish between the two based on their mass-to-charge ratio (m/z), and the ratio of their peak areas allows for precise quantification.
This compound is a bifunctional reagent capable of acting as both a silylating agent (due to the chlorodimethylsilyl group) and an alkylating agent (due to the bromomethyl group). This dual reactivity makes it a versatile tool for derivatizing a range of nucleophilic functional groups.
Comparative Analysis of Derivatization Agents
The choice of derivatization agent is critical and depends on the analyte's functional groups, the analytical technique (GC-MS or LC-MS), and the desired properties of the resulting derivative. Here, we compare BCS with other commonly used reagents for key functional groups.
| Functional Group | Derivatization Reagent | Isotopic Labeling Approach | Advantages | Disadvantages | Key Considerations |
| Thiols (-SH) | This compound (BCS) | Use of deuterated or ¹³C-labeled BCS | Forms stable thioether derivatives. | Requires anhydrous conditions for silylation aspect. Potential for side reactions. | Can simultaneously silylate other active hydrogens. |
| N-Ethylmaleimide (NEM) | Use of deuterated NEM | High selectivity for thiols.[6] | May not be ideal for GC-MS due to lower volatility. | Excellent for LC-MS based methods. | |
| Pentafluorobenzyl bromide (PFBBr) | Use of deuterated PFBBr | Forms highly electron-capturing derivatives for sensitive GC-ECD or GC-MS (NCI). | Can be a hazardous reagent (lachrymator). | Ideal for trace analysis. | |
| Carboxylic Acids (-COOH) | This compound (BCS) | Use of deuterated or ¹³C-labeled BCS | Forms silyl esters, increasing volatility for GC-MS. | Silyl esters can be moisture-sensitive.[7] | Requires strictly anhydrous conditions. |
| Diazomethane/Trimethylsilyldiazomethane | Use of ¹³C-labeled or deuterated reagents | Highly reactive and specific for carboxylic acids, forming methyl esters. | Diazomethane is explosive and toxic. Trimethylsilyldiazomethane is safer but reacts slower. | Diazomethane must be prepared fresh. | |
| Boron Trifluoride (BF₃)-Methanol | Use of deuterated methanol | Effective for both esterification of free fatty acids and transesterification of lipids. | Requires heating; potential for artifact formation. | A widely used and robust method for fatty acid analysis. | |
| 4-Bromo-N-methylbenzylamine | Use of isotopically distinct bromine patterns | Provides good ionization in positive ESI for LC-MS.[8] | Not suitable for GC-MS. | Bromine's isotopic pattern aids in identification.[8] | |
| Alcohols/Phenols (-OH) | This compound (BCS) | Use of deuterated or ¹³C-labeled BCS | Forms silyl ethers, which are excellent for GC-MS analysis. | Silyl ethers have varying stability; can be hydrolyzed.[7] | Reaction conditions need to be optimized to avoid incomplete derivatization. |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Use of deuterated BSTFA | Highly reactive and versatile for a wide range of hydroxyl-containing compounds.[9] | Moisture-sensitive; by-products can sometimes interfere with analysis. | Often used with a catalyst like TMCS to enhance reactivity.[5] | |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Use of deuterated MTBSTFA | Forms more stable t-BDMS derivatives compared to TMS derivatives from BSTFA.[10] | Steric hindrance can be an issue for bulky molecules.[10] | Derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives.[5] |
Experimental Protocols
The following protocols are designed to be self-validating by explaining the rationale behind the procedural steps.
Protocol 1: Isotopic Labeling of Thiols using this compound for GC-MS Analysis
This protocol outlines the derivatization of a thiol-containing analyte (e.g., cysteine, glutathione) using a pair of unlabeled ("light") and deuterated ("heavy") BCS reagents for relative quantification.
Rationale: This procedure aims to create volatile and thermally stable (bromomethyl)dimethylsilyl thioether derivatives. The use of an isotopically labeled derivatizing agent allows for the two samples (e.g., control vs. treated) to be derivatized separately, then combined for a single GC-MS analysis. This minimizes analytical variability.[5] Anhydrous conditions are crucial as the chlorosilyl group is readily hydrolyzed by water, which would quench the reagent.[11]
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of sample (e.g., protein hydrolysate, cell lysate) in a glass vial, add a known amount of a suitable internal standard if absolute quantification is desired.
-
Lyophilize the sample to complete dryness. It is critical to remove all traces of water.[11]
-
-
Derivatization:
-
Prepare two sets of samples: one to be labeled with "light" BCS and the other with "heavy" (e.g., d6-BCS).
-
Reconstitute the dried sample in 50 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger, driving the reaction forward.[3]
-
Add 50 µL of a 1% solution of either "light" or "heavy" this compound in anhydrous acetonitrile.
-
Cap the vials tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
-
Sample Work-up and Analysis:
-
Cool the vials to room temperature.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio into a new vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
Transfer the solution to a GC-MS autosampler vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
Protocol 2: Isotopic Labeling of Carboxylic Acids using this compound for GC-MS Analysis
This protocol is tailored for the analysis of carboxylic acids, such as fatty acids or drug metabolites.
Rationale: The chlorosilyl moiety of BCS reacts with the acidic proton of the carboxylic acid to form a (bromomethyl)dimethylsilyl ester. This masks the polar carboxyl group, significantly increasing the volatility of the analyte for GC-MS analysis. As with thiol derivatization, anhydrous conditions are paramount to prevent hydrolysis of the reagent and the resulting silyl ester.[7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Place 10-50 µg of the dried sample extract containing carboxylic acids into a reaction vial.
-
Ensure the sample is completely dry by co-evaporating with anhydrous toluene or by lyophilization.
-
-
Derivatization:
-
To the dried sample, add 100 µL of a 1:1 (v/v) mixture of anhydrous acetonitrile and N,N-Dimethylformamide (DMF).
-
Add 10 µL of a catalyst, such as anhydrous potassium fluoride or a hindered amine base (e.g., diisopropylethylamine).
-
Add 20 µL of a 10% solution of "light" or "heavy" this compound in anhydrous acetonitrile.
-
Seal the vial and heat at 70°C for 1 hour.
-
-
Sample Work-up and Analysis:
-
After cooling, combine the "light" and "heavy" samples.
-
Add 200 µL of hexane and 200 µL of water. Vortex vigorously for 30 seconds.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the derivatized analytes to a clean vial.
-
Evaporate the hexane to a small volume (~20 µL) under a gentle stream of nitrogen.
-
Transfer to a GC-MS vial for analysis.
-
Visualization of Workflows and Mechanisms
Experimental Workflow for Isotopic Labeling
Caption: General workflow for relative quantification using isotopic labeling with this compound.
Reaction Mechanism of BCS with a Thiol
Caption: Reaction of a thiol with this compound to form a thioether derivative.
Conclusion
This compound presents a versatile, albeit less commonly cited, option for the derivatization of nucleophilic analytes in isotopic labeling studies. Its dual reactivity allows for the potential derivatization of multiple functional groups in a single step. However, its application requires careful consideration of reaction conditions, particularly the exclusion of moisture, to ensure high derivatization efficiency and the stability of the resulting silyl derivatives. When compared to more established reagents like BSTFA for hydroxyls or BF₃-Methanol for carboxylic acids, BCS may offer a unique profile for specific applications but lacks the extensive body of literature and validated protocols. For researchers developing novel quantitative methods, BCS and its isotopically labeled analogues are worthy of investigation, provided that thorough method development and validation are undertaken.
References
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Burke, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]
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Burke, J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
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Martin-Sabi, M., et al. (2018). Mass spectrometry data showing the stability of the compounds. a-c,... ResearchGate. [Link]
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Yde, C. C., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. PubMed. [Link]
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Wang, Z., et al. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv. [Link]
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Wang, Z., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Knowledge UChicago. [Link]
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Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Semantic Scholar. [Link]
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Wang, Z., et al. (2023). Core-Labeling Synthesis of Phenols | Organic Chemistry. ChemRxiv | Cambridge Open Engage. [Link]
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Rosenfeld, J. M. (2002). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Request PDF. [Link]
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The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. [Link]
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Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. [Link]
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Gréen, K., et al. (1978). Methods for quantitative estimation of prostaglandins. PubMed. [Link]
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Al-Dirbashi, O., et al. (2011). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Semantic Scholar. [Link]
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Korotkova, M., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. [Link]
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Cadd, S., et al. (2020). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Semantic Scholar. [Link]
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Kuipers, H., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed Central. [Link]
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Reepmeyer, J. C., et al. (1993). Synthesis and stability of isotopically labeled p-chloro-m-xylenol (PCMX). PubMed. [Link]
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Shaik, J. S., et al. (2015). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PubMed Central. [Link]
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Gámez-Valero, A., et al. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. PubMed. [Link]
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Yde, C. C., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Request PDF. [Link]
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Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Luxembourg Institute of Health. [Link]
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Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Supelco. [Link]
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Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]
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Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
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Li, Y., et al. (2024). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. PubMed. [Link]
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Leitch, L. C., & Renaud, R. (1953). ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. ResearchGate. [Link]
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Nishikage, T., et al. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. PubMed. [Link]
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Hashimoto, M., et al. (2003). Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein. PubMed. [Link]
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OUCI. (n.d.). Methods for Analysis of Prostaglandins. OUCI. [Link]
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Thompson, C. J., & Horton, E. W. (1971). Separation and characterization of the prostaglandins by gas chromatography and mass spectrometry. Semantic Scholar. [Link]
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Peng, Y., & Li, W.-D. Z. (2006). A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile. Organic Chemistry Portal. [Link]
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Focant, J. F., et al. (2004). Optimization of quadrupole ion storage mass spectrometric conditions for the analysis of selected polybrominated diphenyl ethers. Comparative approach with negative chemical ionization and electron impact mass spectrometry. PubMed. [Link]
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Performance Evaluation of (Bromomethyl)chlorodimethylsilane in Specific Analytical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are mainstays in analytical laboratories, but many compounds of interest, particularly those with polar functional groups, exhibit poor chromatographic behavior. Derivatization is a chemical modification technique employed to enhance the volatility, thermal stability, and detectability of such analytes, thereby improving separation and sensitivity.[1]
This guide provides an in-depth evaluation of (Bromomethyl)chlorodimethylsilane (BMDCS) as a potential derivatization reagent and objectively compares its theoretical performance with established alternatives. While BMDCS is a versatile reagent in organic and materials synthesis, its application in analytical derivatization is not widely documented.[2] This guide will, therefore, explore its potential based on its unique chemical structure and compare it to commonly used reagents, supported by established experimental principles.
This compound: A Reagent with Dual Functionality
This compound possesses two reactive sites: a chlorosilyl group and a bromomethyl group. This bifunctionality suggests a potential for dual derivatization pathways:
-
Silylation: The chlorodimethylsilyl group can react with active hydrogens in functional groups like hydroxyls (-OH), primary and secondary amines (-NH2, -NHR), and carboxylic acids (-COOH) to form more volatile and thermally stable trimethylsilyl (TMS) ethers, amines, and esters, respectively.[3]
-
Alkylation: The bromomethyl group can react with nucleophilic functional groups, most notably thiols (-SH), to form stable thioether linkages.[4]
This dual reactivity could theoretically allow for the simultaneous or sequential derivatization of different functional groups within a molecule or a complex sample matrix.
Performance Comparison with Mainstream Derivatization Reagents
The efficacy of a derivatization reagent is assessed based on several factors, including reaction efficiency, speed, selectivity, and the stability of the resulting derivatives. Here, we compare the projected performance of BMDCS with commonly used silylating and alkylating agents.
| Reagent Type | Reagent Example(s) | Target Functional Groups | Potential Advantages of BMDCS | Potential Disadvantages of BMDCS |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH2, -NHR, -SH | Potentially higher selectivity for certain functional groups due to the less reactive chlorosilyl group compared to the trifluoroacetamide leaving group in BSTFA/MSTFA. | Likely slower reaction kinetics and may require harsher conditions (e.g., heating) compared to the highly reactive BSTFA and MSTFA. The byproduct, HCl, is corrosive and may require neutralization. |
| Alkylating Agents | Pentafluorobenzyl bromide (PFBBr) | -SH, -COOH (as esters) | The dimethylsilyl group in BMDCS derivatives could offer different fragmentation patterns in mass spectrometry, potentially aiding in structural elucidation. | PFBBr is a well-established reagent for highly sensitive electron capture detection (ECD) in GC. The BMDCS derivative is unlikely to offer comparable ECD response. |
Experimental Workflows: A Comparative Perspective
To illustrate the practical application of these reagents, we present a standard protocol for a widely used silylating agent and a hypothetical protocol for BMDCS.
Experimental Protocol: Silylation of a Hydroxyl-Containing Analyte using BSTFA
This protocol is a representative example for the derivatization of a general analyte containing hydroxyl groups using BSTFA.
-
Sample Preparation: Evaporate an appropriate volume of the sample extract to dryness under a gentle stream of nitrogen. Ensure all glassware is moisture-free.
-
Reagent Addition: Add 100 µL of a silylating agent mixture, typically BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Hypothetical Protocol: Derivatization of a Thiol- and Hydroxyl-Containing Analyte using BMDCS
This hypothetical protocol is based on the known reactivity of chlorosilanes and bromomethyl groups and would require empirical optimization.
-
Sample Preparation: Evaporate the sample extract to complete dryness under nitrogen. Anhydrous conditions are critical to prevent hydrolysis of the chlorosilane.
-
Alkylation of Thiol Group: Dissolve the dried sample in an aprotic solvent (e.g., acetonitrile) and add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the formation of the thiolate anion. Add a molar excess of BMDCS and react at room temperature for 1-2 hours to form the thioether.
-
Silylation of Hydroxyl Group: Increase the reaction temperature to 60-80°C and continue heating for 1-2 hours to promote the slower reaction of the chlorosilyl group with the hydroxyl group.
-
Quenching and Analysis: Cool the reaction mixture. If necessary, quench any remaining BMDCS with a small amount of a suitable alcohol. The sample can then be analyzed by GC-MS.
Visualizing the Derivatization Process
The following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Derivatization of a thiol and hydroxyl-containing analyte with BMDCS.
Caption: Silylation of a hydroxyl-containing analyte with BSTFA.
Caption: General experimental workflow for derivatization.
Conclusion and Future Perspectives
This compound presents an interesting, albeit underexplored, option for analytical derivatization. Its dual reactivity offers the potential for novel derivatization strategies for complex analytes bearing multiple functional groups. However, the lack of established protocols and performance data means that significant methods development would be required for its implementation.
For most routine applications, established reagents such as BSTFA, MSTFA, and PFBBr remain the gold standard due to their high reactivity, extensive documentation, and predictable performance. Researchers seeking to derivatize common functional groups are advised to rely on these well-validated methods.
The exploration of novel derivatization reagents like BMDCS is a valuable endeavor that could lead to new analytical capabilities. Future work should focus on systematic studies of its reactivity with a wide range of analytes, optimization of reaction conditions, and a thorough comparison of its performance against established reagents in real-world applications.
References
-
Marquis, B. J., Louks, H. P., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
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van der Vleugel, D. J., et al. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227-41. [Link]
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Karaman, R. (2025). A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. [Link]
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Tzanavaras, P. D. (n.d.). Derivatization in Analytical Chemistry. Frederick National Lab for Cancer Research. [Link]
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Marquis, B. J., Louks, H. P., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PubMed. [Link]
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Unknown. (2025). Synthesis of deuterium labelled benomyl and carbendazim residue standards. ResearchGate. [Link]
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Verma, R. D., & Leitch, L. C. (1963). SYNTHESIS OF DEUTERATED CHLOROSILANE AND BROMOSILANE. Sci-Hub. [Link]
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Yakubtsov, I., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
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Sauter, M., et al. (2022). Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC). STAR Protocols. [Link]
- Unknown. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
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Heise, R., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. PubMed. [Link]
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Unknown. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Wang, D., et al. (2011). Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry. PubMed. [Link]
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Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed. [Link]
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Analytical Chemistry Montanuniversity Leoben. (2022). Derivatization Techniques. YouTube. [Link]
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Wäspi, J., et al. (2019). Real-Time Volatile Metabolomics Analysis of Dendritic Cells. PubMed Central. [Link]
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Orfi, Z., et al. (2020). Comparative reactivity analysis of small-molecule thiol surrogates. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Bromomethyl)chlorodimethylsilane
As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: safety is not a matter of protocol adherence alone, but of understanding the chemical principles that underpin those protocols. (Bromomethyl)chlorodimethylsilane is a valuable reagent in synthetic chemistry, but its reactivity demands a rigorous and informed approach to its handling and disposal.[1] This guide is structured to provide not just the "how," but the "why," ensuring that researchers, scientists, and drug development professionals can manage this substance with confidence and a deep-seated commitment to safety.
Understanding the Inherent Risks of this compound
This compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[2][3] Its primary hazard lies in its reactivity, particularly with water and other nucleophilic substances.[4] Upon contact with moisture, it undergoes rapid hydrolysis to release hydrogen chloride (HCl) and hydrogen bromide (HBr) gases, both of which are corrosive and toxic upon inhalation.[5][6]
Key Hazards:
-
Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][5][7]
-
Corrosivity: Direct contact causes severe burns to the skin, eyes, and respiratory tract.[2][4]
-
Reactivity: It reacts violently with water, alcohols, amines, and strong bases.[5][8]
Due to these hazards, it is transported under the designation UN2986, classifying it as a corrosive, flammable liquid, n.o.s.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, the following minimum PPE must be worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[2][3] | Protects against splashes and the corrosive vapors that can be released. |
| Hand Protection | Neoprene or nitrile rubber gloves.[3] | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A flame-retardant lab coat and a chemical-resistant apron.[2][7] | Protects against splashes and potential ignition sources. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5][8] In case of ventilation failure or large spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is necessary.[2] | Prevents inhalation of corrosive vapors. |
Spill Management: A Calm and Methodical Approach
In the event of a spill, immediate and correct action is crucial to mitigate the risks.
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the chemical fume hood is functioning at maximum capacity.
-
Contain: For small spills, cover with an inert absorbent material such as dry sand or vermiculite.[3][5] Do not use combustible materials like paper towels.
-
Neutralize: Once absorbed, the material should be cautiously transferred to a suitable container. The subsequent neutralization should follow the disposal protocol outlined below.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Proper Disposal Protocol for this compound
The guiding principle for the disposal of this compound is controlled hydrolysis, followed by neutralization. This process converts the reactive silane into less hazardous compounds. This procedure should be performed in a chemical fume hood, away from any sources of ignition.[10]
Step 1: Quenching via Controlled Hydrolysis
The core of the disposal process is the slow, controlled reaction of the silane with a suitable proton source to manage the exothermic reaction and the release of corrosive gases. A two-stage quenching process using a non-polar solvent and a weak nucleophile is recommended.
Materials:
-
This compound waste
-
Anhydrous toluene or hexane
-
Isopropanol
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Ice bath
Procedure:
-
In a chemical fume hood, place the three-necked flask in an ice bath to manage the reaction temperature.
-
Add a volume of anhydrous toluene or hexane to the flask, sufficient to create a stirrable slurry. This solvent acts as a heat sink.[11]
-
Under a gentle stream of nitrogen, slowly add the this compound waste to the solvent with vigorous stirring.
-
Once the silane is fully dispersed, slowly add isopropanol from the dropping funnel. The isopropanol will react with the silane in a more controlled manner than water.
-
After the addition of isopropanol is complete and the initial reaction has subsided, continue stirring for at least one hour to ensure the reaction has gone to completion.
Step 2: Neutralization
The product of the hydrolysis is an acidic solution containing HCl and HBr. This must be neutralized before final disposal.
Materials:
-
Sodium bicarbonate (NaHCO₃) solution (5-10% w/v)
-
Litmus paper or a pH meter
Procedure:
-
Continue stirring the quenched solution in the fume hood.
-
Slowly and carefully add the sodium bicarbonate solution. Be prepared for gas evolution (CO₂) and potential foaming.
-
Monitor the pH of the aqueous layer periodically. Continue adding the bicarbonate solution until the pH is between 6 and 8.
-
Once neutralized, allow the mixture to separate into organic and aqueous layers.
Step 3: Waste Segregation and Final Disposal
The neutralized mixture now consists of two layers, both of which are considered hazardous waste.
Procedure:
-
Carefully separate the organic and aqueous layers.
-
Collect the organic layer (containing toluene/hexane and siloxane byproducts) in a designated halogenated organic waste container.
-
Collect the aqueous layer (containing sodium chloride, sodium bromide, and residual isopropanol) in a designated aqueous waste container.
-
Label both containers clearly with their contents.
-
Arrange for pickup and disposal by a licensed professional waste disposal service.[2]
The following DOT graph illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Building a Culture of Safety
The procedures outlined in this guide are designed to provide a robust framework for the safe disposal of this compound. However, true laboratory safety transcends written protocols. It is cultivated through a continuous process of risk assessment, peer-to-peer accountability, and a commitment to understanding the fundamental chemistry of the materials we work with. By integrating these principles into your daily laboratory operations, you not only ensure your own safety but also contribute to a safer environment for the entire research community.
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- CP Lab Safety. * this compound, 25g, Each*.
- Gelest. (2016, February 22). BROMOMETHYLDIMETHYLCHLOROSILANE Safety Data Sheet.
- Haz-Map. (Bromomethyl)dimethylchlorosilane - Hazardous Agents.
- Fisher Scientific. SAFETY DATA SHEET - Chlorodimethylsilane.
- Middlesex Gases & Technologies. Silane Safety Data Sheet.
- XIAMEN EQUATION CHEMICAL CO.,LTD. BROMOMETHYLDIMETHYLCHLOROSILANE Industrial Grade.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- ECHEMI. This compound 16532-02-8 Formula.
- Chem-Impex. This compound.
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- Environmental Health and Safety. (2016, October 24). Water Reactive Materials (WR).
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A Researcher's Guide to the Safe Handling of (Bromomethyl)chlorodimethylsilane
(Bromomethyl)chlorodimethylsilane (CAS No. 16532-02-8) is a versatile organosilicon compound with significant applications in the synthesis of silicone polymers, adhesives, and as an intermediate in organic synthesis.[1] However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that this valuable reagent is handled with the utmost care.
Understanding the Inherent Risks
This compound is a colorless to pale yellow liquid that is classified as both flammable and corrosive.[2][3] The primary hazards stem from its high reactivity, particularly with water and other protic solvents.
Key Hazards:
-
Corrosivity: It causes severe skin burns and eye damage.[4] Contact with skin or eyes requires immediate and thorough rinsing and medical attention.[5]
-
Flammability: The liquid and its vapor are flammable.[4] Vapors can form explosive mixtures with air.[6]
-
Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[7] This reactivity extends to other materials such as acids, strong oxidizing agents, bases, alcohols, and amines.[5][7]
-
Inhalation Toxicity: Inhalation of vapors or mists can cause irritation and damage to the respiratory tract.[8][9]
Engineering Controls: The First Line of Defense
Before any handling of this compound, ensure that the proper engineering controls are in place and fully operational. These controls are designed to minimize exposure and mitigate risks at the source.
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to contain vapors and provide adequate ventilation.[10]
-
Explosion-Proof Equipment: Given its flammability, all electrical equipment within the handling area must be explosion-proof.[7][9]
-
Grounding and Bonding: To prevent the buildup of static electricity, which could serve as an ignition source, all containers and receiving equipment must be properly grounded and bonded.[5][7]
-
Emergency Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is being handled.[5]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following PPE is mandatory when handling this compound. This equipment should be donned before entering the designated handling area and removed before exiting.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | OSHA 29 CFR 1910.133 or EN 166 | To protect against splashes and vapors. Contact lenses should not be worn.[5] |
| Hand Protection | Neoprene or nitrile rubber gloves. | Consult manufacturer's chemical resistance data. | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[4][5] |
| Body Protection | A complete chemical-resistant suit or coverall and chemical-resistant boots. | Manufacturer's specifications for chlorosilane resistance. | To protect against skin exposure from spills or splashes.[4] |
| Respiratory Protection | A NIOSH-approved respirator with a combination organic vapor/acid gas cartridge. | NIOSH-certified | Required if there is a risk of inhalation. For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[5][11] |
Step-by-Step Operational Plan for Safe Handling
This procedural guide outlines the critical steps for safely handling this compound in a laboratory setting.
Preparation
-
Designate a Handling Area: Clearly define the area where the chemical will be handled, preferably within a chemical fume hood.
-
Assemble Equipment: Gather all necessary non-sparking tools and glassware.[5] Ensure all glassware is dry and free from contaminants.
-
Inert Atmosphere: If the procedure is sensitive to moisture, prepare an inert atmosphere (e.g., nitrogen or argon).[7]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling Procedure
-
Container Inspection: Before opening, inspect the container for any signs of damage or leaks.
-
Dispensing: Slowly open the container and dispense the required amount of this compound using appropriate, dry equipment.
-
Container Sealing: Immediately and tightly seal the container after dispensing.
-
Reaction Setup: If used in a reaction, add the chemical to the reaction vessel in a controlled manner, monitoring for any signs of an exothermic reaction.
Post-Handling
-
Decontamination: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water.[4]
Emergency Procedures
In the event of an emergency, follow these procedures and always prioritize personal safety.
-
Spill:
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if possible, and seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[5]
-
-
Fire:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a designated, properly labeled, and tightly sealed hazardous waste container.[4]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to handle the final disposal.[4]
-
Prohibited Disposal: Do not dispose of this compound or its waste down the drain or with general laboratory waste.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for handling this compound.
References
-
Gelest. (2016). Safety Data Sheet: BROMOMETHYLDIMETHYLCHLOROSILANE. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from [Link]
-
Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
-
Toll Gas. (n.d.). Safety Data Sheet: Silane. Retrieved from [Link]
-
Praxair. (2004). Safety Data Sheet: Silane. Retrieved from [Link]
-
PubChem. (n.d.). Silane, (bromomethyl)chlorodimethyl-. Retrieved from [Link]
-
Oshaedne. (2010). Silane Safety. Retrieved from [Link]
-
Scribd. (n.d.). Silane Safety Guide. Retrieved from [Link]
-
Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]
-
ResearchGate. (2025). Improve Your Handling of Chlorosilanes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
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Honeywell. (2021, August 23). Niosh Pocket Guide to Chemical Hazards. YouTube. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix B. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : F. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
